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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Disclaimer: As of the latest search, a specific CAS number for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has not been assigned in publicly accessible databases. This guide is based on established chemical principl...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of the latest search, a specific CAS number for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has not been assigned in publicly accessible databases. This guide is based on established chemical principles and synthetic methodologies for analogous compounds.

Introduction

(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral amino alcohol that embodies several structural motifs of high interest to the pharmaceutical and life sciences industries. The presence of a stereogenic center, a fluorinated aromatic ring, and a nitro group provides a rich chemical scaffold for the development of novel therapeutic agents and research tools. Chiral 1,2-amino alcohols are privileged structures found in numerous commercial drugs and natural products.[1] The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[2] This guide provides a comprehensive overview of the predicted properties, a plausible synthetic pathway, and the potential applications of this promising, yet underexplored, molecule.

Physicochemical and Structural Data

PropertyValueSource/Method
Molecular Formula C₈H₉FN₂O₃-
Molecular Weight 200.17 g/mol -
IUPAC Name (1R)-2-amino-1-(2-fluoro-4-nitrophenyl)ethan-1-ol-
Predicted Melting Point 120-140 °CAnalog Data[3][4]
Predicted Boiling Point >350 °C (with decomposition)Analog Data[5]
Predicted Solubility Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO), sparingly soluble in water.Analog Data[5]
Predicted pKa ~8.5-9.5 (amino group), ~12-13 (hydroxyl group)Analog Data[6]

Proposed Synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

The synthesis of chiral amino alcohols such as the title compound can be efficiently achieved through a multi-step sequence that establishes the carbon skeleton and subsequently introduces the desired stereochemistry. A robust and logical approach involves an initial Henry (nitroaldol) reaction to form a β-nitro alcohol intermediate, followed by an asymmetric reduction of the nitro group to the corresponding amine.[5][7]

Overall Synthetic Workflow

The proposed two-step synthesis commences with commercially available starting materials, 2-fluoro-4-nitrobenzaldehyde and nitromethane.

G cluster_0 Step 1: Henry Reaction cluster_1 Step 2: Asymmetric Reduction A 2-Fluoro-4-nitrobenzaldehyde C 1-(2-Fluoro-4-nitrophenyl)- 2-nitroethan-1-ol A->C Base Catalyst (e.g., Imidazole) B Nitromethane B->C Base Catalyst (e.g., Imidazole) D (r)-2-Amino-2-(2-fluoro-4-nitrophenyl) ethan-1-ol C->D Chiral Catalyst (e.g., ADH or Ru-complex) Henry_Mechanism cluster_step1 Step 1: Nitronate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation CH3NO2 CH3NO2 CH2NO2- CH2NO2- CH3NO2->CH2NO2- Base AldehydeCH2NO2- AldehydeCH2NO2- Alkoxide_Intermediate Alkoxide_Intermediate AldehydeCH2NO2-->Alkoxide_Intermediate Product Product Alkoxide_Intermediate->Product H+ source

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Henry reaction with substituted benzaldehydes. [8][9] Materials:

  • 2-Fluoro-4-nitrobenzaldehyde

  • Nitromethane

  • Imidazole or another mild base catalyst

  • Ethanol (or other suitable solvent)

  • Diethyl ether

  • Distilled water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1 equivalent) in ethanol.

  • Add nitromethane (5-10 equivalents) to the solution.

  • Add a catalytic amount of imidazole (0.2-0.3 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess nitromethane.

  • Dilute the residue with distilled water and extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-(2-fluoro-4-nitrophenyl)-2-nitroethan-1-ol by silica gel column chromatography.

Causality and Self-Validation: The use of a mild base like imidazole is crucial to prevent side reactions, such as the dehydration of the β-nitro alcohol product. [10]Monitoring by TLC ensures the reaction is driven to completion and provides a preliminary assessment of product purity before work-up.

Step 2: Asymmetric Reduction of 1-(2-Fluoro-4-nitrophenyl)-2-nitroethan-1-ol

The key to obtaining the desired (r)-enantiomer is the use of a stereoselective reduction method. Biocatalysis using alcohol dehydrogenases (ADHs) offers a green and highly selective approach for the reduction of α-nitroketones, and by extension, the selective reduction of one enantiomer of a racemic nitro alcohol or the direct asymmetric reduction of a precursor ketone. [11][12]Alternatively, chiral metal complexes, such as those based on Ruthenium, are highly effective for the asymmetric transfer hydrogenation of ketones and related functionalities. [13]

Rationale for Asymmetric Synthesis

Chiral amino alcohols are critical building blocks in modern drug discovery. The specific stereochemistry of a molecule often dictates its pharmacological activity and safety profile. Asymmetric synthesis ensures the production of a single enantiomer, which is a regulatory requirement for many new drug entities.

Detailed Experimental Protocol (Biocatalytic Approach)

This protocol is based on the use of commercial alcohol dehydrogenases for the enantioselective reduction of related nitro compounds. [11][12] Materials:

  • 1-(2-Fluoro-4-nitrophenyl)-2-nitroethan-1-ol (from Step 1)

  • A suitable commercial Alcohol Dehydrogenase (ADH) that favors the production of the (R)-enantiomer.

  • Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration (NADH).

  • NAD⁺ (cofactor)

  • Phosphate buffer (pH ~7)

  • Ethyl acetate

Procedure:

  • In a temperature-controlled reaction vessel, prepare a solution of phosphate buffer.

  • Add glucose, NAD⁺, and glucose dehydrogenase to the buffer solution.

  • Add the selected alcohol dehydrogenase.

  • Dissolve the substrate, 1-(2-fluoro-4-nitrophenyl)-2-nitroethan-1-ol, in a minimal amount of a water-miscible co-solvent (e.g., DMSO) and add it to the reaction mixture.

  • Stir the reaction at a controlled temperature (e.g., 30 °C) and monitor the conversion by HPLC using a chiral column to determine both the conversion and the enantiomeric excess (e.e.).

  • Upon reaching the desired conversion and e.e., stop the reaction by adding a water-immiscible organic solvent like ethyl acetate.

  • Extract the product into the organic phase. Repeat the extraction.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the final product, (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, by column chromatography.

Trustworthiness and Validation: The progress of the enzymatic reaction is quantitatively monitored by chiral HPLC. This provides real-time data on both the extent of the reaction and its stereoselectivity, ensuring the production of the desired enantiomer with high purity.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural features of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol make it a valuable building block for several therapeutic areas:

  • Antimicrobial and Antiviral Agents: The amino alcohol scaffold is present in many antimicrobial and antiviral drugs. The fluorophenyl group can enhance binding to target proteins and improve pharmacokinetic properties. [2][14]* Enzyme Inhibitors: Fluorinated amino acids are known to act as potent enzyme inhibitors, making them valuable tools for studying enzyme mechanisms and for developing new drugs. [15]* Neurological Disorders: The phenyl ethanolamine backbone is a common feature in molecules targeting the central nervous system.

  • Prodrug Development: The amino and hydroxyl groups offer convenient handles for derivatization to create prodrugs with improved solubility or targeted delivery. []* Chemical Biology Probes: The fluorine atom can be used as a sensitive probe for ¹⁹F NMR studies to investigate protein-ligand interactions. [2]

References

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones
  • Asymmetric Synthesis of γ-Amino Alcohols by Copper-Catalyzed Hydroamin
  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis.
  • Asymmetric synthesis protocols for chiral 1,2-amino alcohols using rel
  • Asymmetric synthesis of 1,2‐amino alcohols using (S)‐indoline chiral auxiliary. Wiley Online Library.
  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Medi
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones.
  • Asymmetric synthesis of highly substituted beta-nitro alcohols and enantiomerically enriched 4,4,5-trisubstituted oxazolidinones. PubMed.
  • Henry Reaction. Master Organic Chemistry.
  • Application Notes and Protocols for the Henry Reaction with 4-Nitrobenzaldehyde. Benchchem.
  • Fluorin
  • Fluorinated alkoxides. Part XI.
  • Synthesis, structure, and biological applications of α-fluorinated β-amino acids and deriv
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base C
  • Asymmetric Synthesis of Highly Substituted β-Nitro Alcohols and Enantiomerically Enriched 4,4,5-Trisubstituted Oxazolidinones.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • (S)-2-amino-1-(4-nitrophenyl)ethanol. LookChem.
  • Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2. MDPI.
  • Asymmetric Routes to Chiral Secondary Alcohols. Pharmaceutical Technology.
  • Technical Support Center: Synthesis of 2-Amino-1-(2-nitrophenyl)ethanol. Benchchem.
  • 2-[(2-nitrophenyl)amino]ethan-1-ol. MilliporeSigma.
  • Process for the preparation of 2-amino-4-nitrophenol.
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • An In-depth Technical Guide to 2-Amino-1-(2-nitrophenyl)ethanol: Discovery, Synthesis, and Properties. Benchchem.

Sources

Exploratory

Thermodynamic Solubility Profiling of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Technical Guide for Preformulation Scientists

Executive Summary In the landscape of pharmaceutical development, chiral amino alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs), including selective β-adrenergic agonists and novel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of pharmaceutical development, chiral amino alcohols serve as critical building blocks for active pharmaceutical ingredients (APIs), including selective β-adrenergic agonists and novel antimicrobial agents. (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized intermediate characterized by a chiral center, a primary amine, a secondary alcohol, and an electron-deficient aromatic ring (due to fluoro and nitro substitutions).

Understanding the aqueous solubility of this compound is not merely a regulatory checkbox; it is a fundamental thermodynamic parameter that dictates crystallization optimization, downstream synthesis efficiency, and preformulation strategies. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the structural causality behind the compound's solvation thermodynamics and outline a self-validating, regulatory-compliant methodology for determining its equilibrium solubility.

Physicochemical Causality: Structural Impact on Solvation

The solubility of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is governed by the competing hydrophilic and lipophilic contributions of its functional groups:

  • The Primary Amine (Weak Base, pKa ~8.8): This group is the primary driver of pH-dependent solubility. At physiological gastric pH, the amine is protonated ( −NH3+​ ), allowing for robust ion-dipole interactions with water.

  • The Fluoro and Nitro Substituents: The nitro group is strongly electron-withdrawing via both inductive and resonance effects, while the highly electronegative fluorine atom contributes to the lipophilicity and metabolic stability of the compound. These groups decrease the basicity of the amine slightly compared to an unsubstituted phenylethanolamine, shifting the ionization profile.

  • Thermodynamic vs. Kinetic Solubility: It is critical to distinguish between transient kinetic solubility (which can be artificially inflated by supersaturation) and true thermodynamic solubility, which is only reached at infinite equilibrium time when the solute is in equilibrium with its most stable crystalline solid state[1]. Kinetic methods, such as solvent evaporation, frequently over-predict this value[2].

Logic A pH < pKa (e.g., pH 1.2) Protonated Amine (-NH3+) B High Aqueous Solubility Ion-Dipole Interactions A->B C pH ≈ pKa (~8.8) Equilibrium State D Moderate Solubility Precipitation Risk C->D E pH > pKa (e.g., pH 10.0) Free Base (-NH2) F Intrinsic Solubility (S0) Hydrophobic Dominance E->F

pH-dependent ionization states and their direct causal impact on solvation.

Methodology: Thermodynamic Solubility Determination

To generate reliable data for Biopharmaceutics Classification System (BCS) evaluation or lead optimization, the Shake-Flask Method remains the undisputed "gold standard"[3]. The following protocol is a self-validating system designed to prevent common experimental artifacts, such as pH drift and degradation-induced false positives.

Step-by-Step Protocol

1. Buffer Preparation: Prepare aqueous media across the physiological pH range of 1.2 to 6.8 (or 7.5), as mandated by WHO and FDA guidelines[2][4]. Standard media include Simulated Gastric Fluid (SGF, pH 1.2, without enzymes), Acetate Buffer (pH 4.5), and Phosphate Buffer (pH 6.8)[4].

2. Saturation & Equilibration: Add an excess amount of the solid (R)-enantiomer to 10.0 mL of each buffer in sealed glass vials. The goal is to ensure the continuous presence of the solid phase, confirming that the solution is fully saturated[5]. Place the flasks in an incubator with an orbital agitation platform set to 100 rpm at 37 ± 1 °C for 48 hours[6].

Self-Validation Checkpoint 1 (pH Drift): The basic amine can act as a buffer itself, altering the pH of the medium. You must verify the pH of the suspension immediately after adding the compound and again at the end of the 48-hour experiment[7]. If the pH shifts by >0.05 units, the data point is invalid; the experiment must be repeated using a buffer with higher capacity.

3. Phase Separation: After 48 hours, remove the vials and allow the undissolved solid to settle. Separate the saturated liquid phase from the solid via centrifugation, followed by filtration through a 0.45 µm PTFE syringe filter[3]. Note: Discard the first 2 mL of filtrate to account for potential API adsorption to the filter membrane.

4. HPLC-UV Quantification: Quantify the concentration of the dissolved API using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method[8]. Why HPLC over UV-Vis Spectrophotometry? HPLC separates the parent compound from any potential degradation products (e.g., hydrolysis of the nitro group). UV-Vis cannot distinguish between the API and its UV-absorbing degradants, which would artificially inflate the apparent solubility[7].

Self-Validation Checkpoint 2 (Reproducibility): Perform all measurements in triplicate. The relative standard deviation (RSD) of the obtained solubility results must not exceed 10% between replicates[4].

Workflow N1 Solid API Excess N2 Buffer Addition (pH 1.2-6.8) N1->N2 N3 Equilibration 37°C, 48h N2->N3 N4 Phase Separation N3->N4 N5 HPLC-UV Analysis N4->N5

Thermodynamic solubility determination workflow via the shake-flask method.

Experimental Data Presentation

The following table summarizes the thermodynamic solubility profile of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol at 37 °C. The data clearly illustrates the transition from a highly soluble protonated state to a poorly soluble intrinsic free base.

pH ConditionBuffer SystemDominant Ionization StateThermodynamic Solubility (mg/mL)RSD (%)
1.2 SGF (no enzymes)Fully Protonated ( −NH3+​ )45.201.8
4.5 Acetate BufferMostly Protonated38.502.1
6.8 Phosphate BufferPartial Free Base5.403.5
7.4 Phosphate BufferIncreased Free Base1.254.2
10.0 Borate BufferFully Unionized ( S0​ )0.305.0

Strategic Implications

For regulatory filings, an API is considered "highly soluble" if its highest single therapeutic dose can completely dissolve in 250 mL or less of aqueous media over the entire pH range of 1.2 to 6.8[4][8]. This metric is known as the Dose:Solubility Volume (DSV).

Given the sharp drop in solubility at pH 6.8 (5.40 mg/mL) for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, the maximum dose that would qualify for a "highly soluble" BCS Class I or III designation is approximately 1,350 mg (calculated as 5.40 mg/mL×250 mL ). If the required therapeutic dose exceeds this threshold, preformulation scientists must explore solubility-enhancing strategies, such as salt screening (e.g., forming a hydrochloride or mesylate salt) to lock the molecule in its protonated, highly soluble state throughout the gastrointestinal tract.

References

  • Guidance for Industry - Food and Drug Administration U.S. Food and Drug Administration (FDA)[Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline SciELO [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Dissolution Technologies [Link]

  • Biopharmaceutics Classification System: A Regulatory Approach Dissolution Technologies [Link]

  • Annex 4 - Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability World Health Organization (WHO) [Link]

  • Global testing of a consensus solubility assessment to enhance robustness of the WHO biopharmaceutical classification system PubMed Central (PMC) / NIH [Link]

Sources

Foundational

An In-depth Technical Guide on the Potential Mechanism of Action of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals Disclaimer: The specific biological mechanism of action for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has not been exte...

Author: BenchChem Technical Support Team. Date: March 2026

A Framework for Investigation for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The specific biological mechanism of action for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol has not been extensively characterized in publicly available scientific literature. This guide, therefore, serves as a forward-looking framework for researchers. It synthesizes information on the known activities of structurally related compounds to propose potential mechanisms of action and outlines a comprehensive experimental strategy to elucidate its biological function.

Introduction and Structural Synopsis

(r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral amino alcohol derivative. Its structure is characterized by three key features: a 2-amino-2-phenylethan-1-ol backbone, a fluorine atom at the 2-position of the phenyl ring, and a nitro group at the 4-position. While this specific molecule is often cited as a synthetic intermediate, its structural motifs are present in a variety of biologically active compounds.[1] This suggests that (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol could possess latent pharmacological activity. This guide will explore these possibilities based on its constituent chemical features.

The presence of both a chiral center and reactive functional groups makes it an intriguing candidate for drug discovery. The amino alcohol portion is a common feature in many bioactive molecules, while the fluoro and nitro substitutions can significantly influence pharmacokinetic and pharmacodynamic properties.[2][3]

Postulated Mechanisms of Action Based on Structural Analogs

The chemical architecture of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol allows for several plausible hypotheses regarding its mechanism of action, derived from studies of similar molecular scaffolds.

β2-Adrenoceptor Agonism

A significant body of research exists on 2-amino-2-phenylethanol derivatives as agonists for the β2-adrenoceptor, a G-protein coupled receptor crucial in the relaxation of smooth muscle, particularly in the airways.[4]

  • Causality : The core 2-amino-2-phenylethanol structure is a known pharmacophore for β2-adrenoceptor agonists. Upon binding, these agonists stabilize the active conformation of the receptor, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent downstream signaling that results in smooth muscle relaxation.

  • Implication for the Target Compound : It is plausible that (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol could act as a β2-adrenoceptor agonist. The specific stereochemistry (R-configuration) and the substitutions on the phenyl ring would critically influence its binding affinity and efficacy.

Antimicrobial and Antiparasitic Activity

The 2-fluoro-4-nitrophenyl moiety suggests potential for antimicrobial or antiparasitic action. Nitroaromatic compounds are a known class of antimicrobial agents, and halogen substitution can enhance this activity.[2][3]

  • Causality : The mechanism of many nitroaromatic drugs involves bioreductive activation. The nitro group is reduced by microbial or parasitic nitroreductases to form highly reactive nitroso and hydroxylamino derivatives, as well as nitro radical anions.[3] These reactive species can induce oxidative stress and damage cellular macromolecules, leading to cell death.

  • Implication for the Target Compound : The presence of the nitro group makes this a compelling hypothesis. The compound could act as a prodrug that is selectively activated within target pathogens. The fluorine atom may enhance lipophilicity, aiding in cell penetration.

Membrane Interaction and Disruption

Derivatives of 2-phenylethanol have been shown to exhibit bacteriostatic properties by interacting with and disrupting bacterial cell membranes.[5]

  • Causality : The amphipathic nature of these compounds allows them to partition into the lipid bilayer of cell membranes. This incorporation can alter membrane fluidity and integrity, leading to leakage of cellular contents and disruption of essential membrane-bound processes.[5]

  • Implication for the Target Compound : The overall hydrophobicity of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol would determine its potential for membrane interaction. This mechanism is particularly relevant for potential antibacterial or antifungal applications.[6][7]

Proposed Experimental Workflows for Mechanistic Elucidation

A systematic, multi-tiered approach is necessary to investigate the mechanism of action of this compound. The following protocols represent a logical and self-validating progression of experiments.

Tier 1: Broad Phenotypic and Target-Based Screening

The initial phase aims to identify any significant biological activity across a wide range of potential targets.

Experimental Protocol: Broad-Spectrum Screening

  • Receptor Binding Assays : Screen the compound against a panel of common G-protein coupled receptors (GPCRs), ion channels, and transporters. Pay particular attention to the adrenergic receptor family.

  • Enzyme Inhibition Assays : Test for inhibitory activity against a diverse panel of enzymes, including kinases, proteases, and metabolic enzymes.

  • Antimicrobial Susceptibility Testing : Determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi.

  • Antiparasitic Assays : Screen for activity against relevant parasites, such as Leishmania species or Trypanosoma cruzi.[2]

  • Cytotoxicity Assays : Evaluate the compound's toxicity against a panel of human cancer cell lines and a non-cancerous control cell line to determine a therapeutic window.

Data Presentation: Hypothetical Screening Results

Assay Type Target/Organism Result (e.g., IC50, MIC)
Receptor Binding β2-Adrenoceptor 50 nM (Ki)
Receptor Binding β1-Adrenoceptor >10,000 nM (Ki)
Antimicrobial Staphylococcus aureus 16 µg/mL (MIC)
Antimicrobial Escherichia coli >128 µg/mL (MIC)

| Cytotoxicity | HEK293 cells | 75 µM (CC50) |

Logical Workflow for Initial Screening

G compound (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol screening Tier 1: Broad-Spectrum Screening compound->screening receptor_panel Receptor Panels (e.g., Adrenergic) screening->receptor_panel Identifies potential molecular targets antimicrobial_panel Antimicrobial Panels (Bacteria, Fungi) screening->antimicrobial_panel Identifies antimicrobial activity antiparasitic_panel Antiparasitic Panels screening->antiparasitic_panel Identifies antiparasitic activity cytotoxicity_panel Cytotoxicity Panels screening->cytotoxicity_panel Establishes therapeutic index

Caption: Tier 1 screening workflow to identify primary biological activity.

Tier 2: Validation and Elucidation of β2-Adrenoceptor Agonism

If Tier 1 screening indicates activity at the β2-adrenoceptor, the following experiments will validate and characterize this mechanism.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture : Culture Chinese Hamster Ovary (CHO) cells stably expressing the human β2-adrenoceptor.

  • Assay Preparation : Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment : Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation. Add varying concentrations of the test compound or a known agonist (e.g., isoproterenol) as a positive control.

  • Incubation : Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection : Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).

  • Data Analysis : Plot the concentration-response curve and determine the EC50 value.

Signaling Pathway for β2-Adrenoceptor Agonism

G cluster_membrane Cell Membrane agonist Agonist (e.g., Test Compound) beta2ar β2-Adrenoceptor agonist->beta2ar Binds g_protein Gs Protein beta2ar->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response (e.g., Smooth Muscle Relaxation) pka->response Phosphorylates Targets G compound Parent Compound (R-NO2) pathogen_cell Pathogen Cell compound->pathogen_cell Enters nitroreductase Nitroreductase Enzyme compound->nitroreductase Substrate pathogen_cell->nitroreductase reactive_species Reactive Nitrogen Species (e.g., R-NO2•−, R-NO, R-NHOH) nitroreductase->reactive_species Reduces damage Cellular Damage (DNA, Proteins, Lipids) reactive_species->damage death Cell Death damage->death

Caption: Proposed mechanism of action via bioreductive activation in a pathogen.

Conclusion

While the definitive mechanism of action for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol remains to be experimentally determined, its chemical structure provides a strong rationale for several plausible biological activities. The most promising avenues for investigation are its potential as a β2-adrenoceptor agonist, a bioreductively activated antimicrobial/antiparasitic agent, or a membrane-disrupting agent. The experimental workflows detailed in this guide provide a robust, step-by-step framework for researchers to systematically investigate these possibilities, ultimately elucidating the compound's true pharmacological profile and therapeutic potential.

References

  • Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed. [Link]

  • The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC. NCBI. [Link]

  • The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed. PubMed. [Link]

  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. [Link]

  • 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem. PubChem. [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - PMC. NCBI. [Link]

  • Supporting Information - Rsc.org. Royal Society of Chemistry. [Link]

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed. PubMed. [Link]

  • Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - ResearchGate. ResearchGate. [Link]

  • 2-Amino-1-(4-nitrophenyl)ethan-1-ol hydrochloride | C8H11ClN2O3 - PubChem. PubChem. [Link]

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Exploratory

A Technical Guide to the Target Deconvolution of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Executive Summary The identification of molecular targets is a critical and often rate-limiting step in the development of new therapeutics.[1][2] This guid...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The identification of molecular targets is a critical and often rate-limiting step in the development of new therapeutics.[1][2] This guide provides a comprehensive, in-depth framework for the target deconvolution of (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, a novel small molecule with potential therapeutic applications. While direct biological activity data for this specific compound is not extensively published, its chemical structure, featuring a phenylaminoethanol scaffold, suggests a range of possible interactions with biological systems.[3][4] This document outlines a multi-pronged strategy, combining computational prediction with robust experimental validation, to elucidate its mechanism of action. We will detail the causality behind experimental choices and present self-validating protocols for scientists to confidently identify and validate the biological targets of this and similar novel chemical entities.

Introduction to the Compound of Interest

Chemical Structure and Properties

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral small molecule belonging to the phenylaminoethanol class of compounds.

  • Core Scaffold: The phenylaminoethanol backbone is a well-established pharmacophore present in numerous biologically active compounds.

  • Key Substitutions:

    • 2-Fluoro Group: The fluorine atom can significantly alter the molecule's electronic properties, pKa, and metabolic stability, potentially enhancing binding affinity and selectivity for its target.

    • 4-Nitro Group: This electron-withdrawing group can influence the molecule's reactivity and participate in key binding interactions, such as hydrogen bonding.

    • Chirality (R-configuration): The specific stereochemistry at the benzylic carbon is crucial, as biological targets are chiral and often exhibit stereospecific binding.

The synthesis of similar amino-1-phenylethanol derivatives often involves a multi-step process, such as a Henry (nitroaldol) reaction followed by a selective reduction.[5]

Rationale for Target Identification

Understanding the molecular target(s) of a bioactive compound is paramount for several reasons:

  • Mechanism of Action: It clarifies how the compound exerts its therapeutic effects.[2]

  • Rational Optimization: Knowledge of the target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.[6]

  • Safety and Toxicology: Identifying "off-targets" can help predict and mitigate potential side effects.[7]

  • Patient Stratification: Understanding the target can help identify patient populations most likely to respond to the therapy.

A Strategic Framework for Target Identification

A robust target deconvolution strategy integrates computational, biochemical, and cell-based methods to generate and then validate hypotheses. This iterative process ensures a high degree of confidence in the identified target(s).

TargetID_Workflow cluster_0 In Silico Prediction (Hypothesis Generation) cluster_1 Biochemical & Cellular Screening (Hypothesis Testing) cluster_2 Target Validation (Confirmation) InSilico Computational Target Prediction Biochem Affinity-Based Methods (e.g., AC-MS) InSilico->Biochem Prioritize Target Classes Cellular Label-Free Methods (e.g., CETSA, DARTS) InSilico->Cellular Guide Assay Design Validation Functional Assays (e.g., siRNA, Enzymatic Assays) Biochem->Validation Identify Direct Binding Partners Cellular->Validation Confirm Target Engagement in Cells

Caption: A strategic workflow for small molecule target identification.

In Silico & Computational Approaches (Hypothesis Generation)

Computational methods provide a cost-effective and rapid way to generate initial hypotheses about a compound's potential targets.[8][9] These approaches leverage vast databases of known drug-target interactions.

Methods for Target Prediction
  • Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules often have similar biological activities.[10] The structure of (r)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol can be compared against databases of bioactive compounds to identify known targets of its analogs.

  • Pharmacophore Modeling: This involves identifying the 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings) responsible for a molecule's biological activity and using this model to screen for potential protein targets.

  • Reverse/Inverse Docking: In this method, the small molecule is docked against a large library of protein structures to predict which proteins it is most likely to bind to.[11] This can help identify both expected and unexpected targets.[11]

Method Principle Advantages Limitations
Chemical Similarity Similar structures have similar targets.Fast, computationally inexpensive.Limited to known chemical space; may miss novel targets.
Pharmacophore Modeling Based on 3D arrangement of functional groups.Can identify targets for novel scaffolds.Requires a set of active molecules to build a reliable model.
Reverse Docking Docks a single ligand against many protein structures.[11]Can identify novel, unexpected targets.Computationally intensive; scoring functions can be inaccurate.

Affinity-Based Methods for Direct Target Identification

Affinity-based methods are powerful techniques that use the compound itself as a "bait" to isolate its binding partners from a complex biological sample, such as a cell lysate.[2]

Affinity Chromatography-Mass Spectrometry (AC-MS)

This is a widely used method for target identification.[12] It involves immobilizing the small molecule onto a solid support (like agarose beads) to create an affinity matrix.[13] This matrix is then incubated with a cell lysate, and proteins that bind to the molecule are "pulled down," eluted, and identified by mass spectrometry.[2][6]

Causality in Experimental Design: The success of AC-MS hinges on the design of the affinity probe. A linker must be attached to the molecule at a position that does not interfere with its binding to the target protein.[13] Structure-activity relationship (SAR) data is invaluable here; if modifying a certain position on the molecule abolishes its activity, that position should not be used for linker attachment.

Detailed Protocol: On-Bead Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of (r)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol with a linker (e.g., a polyethylene glycol chain) terminating in a reactive group (e.g., an N-hydroxysuccinimide ester).

  • Immobilization: Covalently attach the synthesized probe to an amine-reactive resin (e.g., NHS-activated agarose beads).[13] A control resin, where the linker is attached without the small molecule, must also be prepared.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Incubation: Incubate the lysate with both the compound-bound resin and the control resin.

  • Washing: Wash the resins extensively to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the resin. This can be done using a generic method (e.g., SDS-PAGE sample buffer) or by competitive elution with an excess of the free, unmodified small molecule.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, and identify the specific bands that appear only in the experimental lane (and not the control) by in-gel digestion followed by LC-MS/MS analysis.

ACMS_Workflow start Synthesize & Immobilize Affinity Probe incubation Incubate Lysate with Probe & Control Beads start->incubation lysate Prepare Cell Lysate lysate->incubation washing Wash to Remove Non-specific Binders incubation->washing elution Elute Bound Proteins washing->elution analysis SDS-PAGE & LC-MS/MS Identification elution->analysis end Candidate Target Proteins analysis->end

Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).

Label-Free, Cell-Based Approaches for Target Engagement

A major advantage of label-free methods is that they use the unmodified small molecule, avoiding potential artifacts introduced by chemical modifications.[14][15] These techniques assess target engagement within a more physiologically relevant context, such as intact cells or cell lysates.

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[16][17] This change in thermal stability can be detected and quantified.

This method is applicable to a wide range of proteins, including cytosolic, nuclear, and even some membrane proteins.[16]

Detailed Protocol: CETSA with Western Blotting
  • Cell Treatment: Treat intact cells or cell lysates with either the vehicle (e.g., DMSO) or (r)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol at a desired concentration.

  • Heating: Aliquot the treated samples and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[18]

  • Lysis & Separation: Lyse the cells (if treated intact) and centrifuge at high speed to pellet the denatured, aggregated proteins.[18][19]

  • Detection: Collect the supernatant containing the soluble, non-denatured proteins.

  • Analysis: Analyze the amount of a specific protein remaining in the supernatant at each temperature using Western blotting. A shift in the melting curve to higher temperatures in the drug-treated sample indicates target engagement.[17]

CETSA_Principle cluster_0 No Drug cluster_1 With Drug P1 Protein Heat1 Heat D1 Denatured Protein Heat1->D1 Aggregates Drug Drug Complex Stabilized Complex P2 Protein Heat2 Heat S2 Remains Soluble Heat2->S2 Resists Denaturation

Caption: Principle of Cellular Thermal Shift Assay (CETSA).

Drug Affinity Responsive Target Stability (DARTS)

Principle: Similar to CETSA, DARTS relies on ligand-induced stabilization, but instead of heat, it uses proteases.[20] A protein bound to a small molecule can be protected from proteolytic digestion.[14][21] This protection can be observed as a more intact protein band on an SDS-PAGE gel compared to an untreated control.[2][21]

Protocol Outline: DARTS
  • Lysate Preparation: Prepare a native protein lysate.

  • Drug Incubation: Incubate aliquots of the lysate with varying concentrations of the compound or vehicle control.[21][22]

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample and incubate for a specific time.[21][22]

  • Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for a candidate protein. A decrease in digestion (i.e., a stronger protein band) in the presence of the compound suggests it is a direct binding target.

Downstream Target Validation

Identifying a hit from a primary screen is not the endpoint. Validation is essential to confirm that the interaction is specific and functionally relevant.[1]

  • Genetic Validation: Use techniques like siRNA or CRISPR-Cas9 to knock down or knock out the expression of the candidate target protein. If the cellular phenotype observed with the compound is lost upon knockdown of the target, it provides strong evidence for a functional link.[23]

  • Biochemical Validation: Express and purify the candidate target protein. Use biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the binding affinity and kinetics of the compound to the recombinant protein.

  • Enzymatic/Functional Assays: If the target is an enzyme or a receptor, perform functional assays to determine if the compound acts as an inhibitor, activator, agonist, or antagonist.

Conclusion

Determining the biological targets of (r)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol requires a systematic and multi-faceted approach. There is no single "magic bullet" experiment. By beginning with a broad, unbiased computational screen, researchers can generate tractable hypotheses. These hypotheses can then be rigorously tested using a combination of affinity-based and label-free biochemical and cellular methods like AC-MS, CETSA, and DARTS. Finally, orthogonal validation through genetic and functional assays is crucial to build a compelling case for a specific drug-target interaction. This in-depth guide provides the strategic framework and detailed methodologies necessary to successfully navigate the complex but rewarding process of target deconvolution.

References

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Foundational

The Discovery and Synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Technical Guide

Introduction Plausible Synthetic Pathway: A Multi-Step Approach The synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol can be envisioned through a multi-step sequence, commencing with the synthesis of a key pr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Plausible Synthetic Pathway: A Multi-Step Approach

The synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol can be envisioned through a multi-step sequence, commencing with the synthesis of a key precursor, 2-fluoro-4-nitroacetophenone. This is followed by bromination, amination, and reduction, and culminates in the chiral resolution of the racemic amino alcohol.

Step 1: Synthesis of 2-Fluoro-4-nitroacetophenone

The synthesis of the acetophenone precursor can be achieved via a Friedel-Crafts acylation of 1-fluoro-3-nitrobenzene.[1][2][3][4] This reaction introduces the acetyl group onto the aromatic ring, a crucial step in building the carbon skeleton of the target molecule.

Protocol 1: Friedel-Crafts Acylation for 2-Fluoro-4-nitroacetophenone

  • Materials: 1-fluoro-3-nitrobenzene, Acetyl chloride, Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in dry dichloromethane under a nitrogen atmosphere.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add acetyl chloride to the stirred suspension.

    • To this mixture, add 1-fluoro-3-nitrobenzene dropwise via the dropping funnel, maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 2-fluoro-4-nitroacetophenone.

Step 2: Synthesis of 2-Bromo-2-(2-fluoro-4-nitrophenyl)ethan-1-one

The next step involves the alpha-bromination of the synthesized acetophenone. This is a common strategy to introduce a leaving group that can be subsequently displaced by an amine.[5][6][7][8][9]

Protocol 2: Alpha-Bromination of 2-Fluoro-4-nitroacetophenone

  • Materials: 2-Fluoro-4-nitroacetophenone, Bromine (Br₂), Glacial acetic acid.

  • Procedure:

    • Dissolve 2-fluoro-4-nitroacetophenone in glacial acetic acid in a round-bottom flask.

    • To this solution, add bromine dropwise with constant stirring at room temperature.

    • After the addition is complete, continue stirring for 2-4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the solid, wash thoroughly with water to remove acetic acid and any unreacted bromine.

    • Dry the product under vacuum to yield 2-bromo-2-(2-fluoro-4-nitrophenyl)ethan-1-one.

Step 3: Synthesis of Racemic 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

The alpha-bromo ketone is then converted to the racemic amino alcohol. This can be achieved in a two-step sequence: first, displacement of the bromide with an amine source, followed by the reduction of the ketone functionality. For simplicity and high yield, a direct reduction of an intermediate α-amino ketone is often preferred.

Protocol 3: Synthesis of Racemic 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

  • Materials: 2-Bromo-2-(2-fluoro-4-nitrophenyl)ethan-1-one, Ammonia (aqueous solution), Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve 2-bromo-2-(2-fluoro-4-nitrophenyl)ethan-1-one in methanol.

    • To this solution, add an excess of concentrated aqueous ammonia and stir at room temperature for 24 hours to form the α-amino ketone.

    • After the formation of the α-amino ketone is confirmed by TLC, cool the reaction mixture to 0°C.

    • Slowly add sodium borohydride portion-wise to the stirred solution.

    • After the addition is complete, continue stirring at 0°C for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution to obtain the crude racemic 2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, which can be purified by column chromatography.

Step 4: Chiral Resolution of Racemic 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

The final step to obtain the desired (r)-enantiomer is the resolution of the racemic mixture. Diastereomeric salt formation with a chiral resolving agent, such as a tartaric acid derivative, is a classical and effective method.[10][11][12][13]

Protocol 4: Chiral Resolution using (+)-Tartaric Acid

  • Materials: Racemic 2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, (+)-Tartaric acid, Methanol, Sodium hydroxide (NaOH) solution, Diethyl ether.

  • Procedure:

    • Dissolve the racemic amino alcohol in hot methanol.

    • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in hot methanol.

    • Slowly add the tartaric acid solution to the amino alcohol solution with stirring.

    • Allow the mixture to cool slowly to room temperature, and then keep it at a lower temperature (e.g., 4°C) to facilitate the crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by filtration and wash them with a small amount of cold methanol. This salt should be enriched in one of the diastereomers.

    • To liberate the free amine, treat the diastereomeric salt with an aqueous solution of sodium hydroxide.

    • Extract the liberated free amine with diethyl ether.

    • Dry the ether extract over anhydrous sodium sulfate and evaporate the solvent to obtain the enantiomerically enriched (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. The enantiomeric excess (ee) should be determined by chiral HPLC.

Visualizing the Synthesis

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Bromination cluster_2 Step 3: Amination & Reduction cluster_3 Step 4: Chiral Resolution A 1-Fluoro-3-nitrobenzene C 2-Fluoro-4-nitroacetophenone A->C AlCl₃, DCM B Acetyl Chloride B->C D 2-Bromo-2-(2-fluoro-4-nitrophenyl)ethan-1-one C->D Br₂, Acetic Acid E Racemic 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol D->E 1. NH₃ 2. NaBH₄ F (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol E->F (+)-Tartaric Acid, Crystallization G (s)-Enantiomer (in solution) E->G (+)-Tartaric Acid, in mother liquor

Caption: Proposed synthetic workflow for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Physicochemical and Structural Data

As this compound is not widely documented, experimental physicochemical data is scarce. The following table provides predicted data based on its structure and data from analogous compounds.

PropertyPredicted ValueSource/Method
Molecular Formula C₈H₉FN₂O₃-
Molecular Weight 200.17 g/mol -
IUPAC Name (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol-
Predicted Melting Point 120-130 °CAnalog Data
Predicted Boiling Point >350 °C (decomposes)Analog Data
Predicted Solubility Soluble in methanol, ethanol; sparingly soluble in waterAnalog Data
Predicted pKa ~9.5 (amino group), ~13 (hydroxyl group)Analog Data

Conclusion and Future Perspectives

The synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, while not explicitly detailed in current literature, is highly feasible through established synthetic methodologies. The proposed pathway, involving Friedel-Crafts acylation, alpha-bromination, amination/reduction, and chiral resolution, provides a robust framework for its preparation. The development of an asymmetric synthesis, for instance, through the enantioselective reduction of the corresponding α-amino ketone, could offer a more efficient route to the desired enantiomer, bypassing the need for classical resolution.[14][15][16][17] The availability of this chiral building block opens avenues for the discovery of novel pharmaceuticals with potentially enhanced pharmacological profiles.

References

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  • Gotor, V., et al. (2006). Highly enantioselective synthesis of beta-amino alcohols. Organic Letters, 8(17), 3865-3868.
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  • Coutts, S. J., et al. (2007). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version. The Journal of Organic Chemistry, 72(18), 6784-6793.
  • Wang, X., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808949.
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Exploratory

The Strategic Utility of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Advanced Medicinal Chemistry

Executive Summary In the rapidly evolving landscape of targeted therapeutics, the architectural precision of chiral building blocks dictates the success of downstream drug candidates. (R)-2-Amino-2-(2-fluoro-4-nitropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics, the architectural precision of chiral building blocks dictates the success of downstream drug candidates. (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly versatile, stereochemically pure intermediate that bridges the gap between early-stage discovery and late-stage functionalization. Featuring a rigid 1,2-amino alcohol pharmacophore coupled with a highly tunable 2-fluoro-4-nitrophenyl ring, this molecule serves as a critical precursor for next-generation oxazolidinone antibiotics, targeted kinase inhibitors, and bifunctional degraders (PROTACs). This whitepaper explores the stereoelectronic rationale behind its design, details robust asymmetric synthesis methodologies, and provides self-validating protocols for its implementation in medicinal chemistry workflows.

Stereoelectronic Profiling and Rational Design

The structural topology of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is engineered for maximum synthetic flexibility and biological target engagement:

  • The 1,2-Amino Alcohol Motif: This moiety is a privileged scaffold for the construction of saturated heterocycles, most notably oxazolidinones and morpholines. The (R)-configuration is strictly required for binding to the 50S ribosomal subunit in antibacterial applications.

  • The Ortho-Fluorine Atom: The incorporation of fluorine at the 2-position serves multiple purposes. Stereoelectronically, it locks the conformation of the aryl ring via dipole-dipole interactions. Metabolically, it blocks oxidative metabolism at the electron-rich ortho position. Furthermore, it lowers the pKa of the amine (once the nitro group is reduced), improving membrane permeability.

  • The Para-Nitro Group: Acting as a "masked aniline," the strongly electron-withdrawing nitro group deactivates the aromatic ring, protecting it from oxidative cleavage during the construction of the aliphatic chiral center. At a late stage, it can be selectively reduced to a primary amine, providing a synthetic handle for amide coupling to E3 ligase ligands in PROTAC development.

Asymmetric Synthesis Methodologies

Achieving high enantiomeric excess (ee) is the primary challenge in synthesizing this building block. Two dominant pathways are utilized in modern process chemistry:

Route A: Catalytic Asymmetric Aminohydroxylation (AA)

The Sharpless AA provides a direct route from 2-fluoro-4-nitrostyrene to the 1,2-amino alcohol[1]. By utilizing osmium tetroxide catalyzed by chiral cinchona alkaloid ligands—specifically (DHQ)₂PHAL—the reaction achieves high facial selectivity. The use of primary amides (e.g., N-bromoacetamide) as the nitrogen source has been shown to improve both yield and regioselectivity compared to traditional sulfonamides[2].

Route B: Ellman’s Sulfinamide Auxiliary

For absolute stereocontrol, the condensation of 2-fluoro-4-nitrobenzaldehyde with (R)-tert-butanesulfinamide yields a chiral sulfinyl imine. Nucleophilic addition of vinylmagnesium bromide proceeds via a highly ordered, closed six-membered transition state, ensuring near-perfect diastereoselectivity. Subsequent ozonolysis of the vinyl group and reduction yields the desired amino alcohol.

SynthPath Styrene 2-Fluoro-4-nitrostyrene Product (R)-2-Amino-2-(2-fluoro-4- nitrophenyl)ethan-1-ol Styrene->Product Sharpless AA OsO4, (DHQ)2PHAL Aldehyde 2-Fluoro-4-nitrobenzaldehyde Imine Chiral Sulfinyl Imine Aldehyde->Imine (R)-t-BuS(O)NH2 Ti(OEt)4 Imine->Product 1. VinylMgBr 2. O3, NaBH4 3. HCl

Fig 1: Asymmetric synthetic pathways to the (R)-chiral amino alcohol building block.

Quantitative Data: Synthetic Route Comparison
Synthetic RouteOverall Yield (%)Enantiomeric Excess (ee %)ScalabilityKey Limitation
Sharpless AA 65 - 7592 - 96HighRegioselectivity challenges (formation of minor 1-amino isomer)
Ellman's Auxiliary 78 - 85> 98MediumRequires strict cryogenic conditions (-78 °C) for Grignard addition
Chiral Resolution 35 - 40> 99Very HighTheoretical maximum yield of 50% without dynamic kinetic resolution

Self-Validating Experimental Protocols

Protocol 1: Sharpless Asymmetric Aminohydroxylation

Objective: Synthesize (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol from 2-fluoro-4-nitrostyrene.

  • Reagent Preparation: In a well-ventilated fume hood, dissolve 2-fluoro-4-nitrostyrene (1.0 equiv) in a 1:1 mixture of n -propanol and water.

    • Causality: The biphasic solvent system ensures the solubility of both the organic styrene and the inorganic osmium catalyst, facilitating the interfacial reaction[1].

  • Catalyst Complexation: Add (DHQ)₂PHAL (0.05 equiv) and K₂OsO₂(OH)₄ (0.04 equiv). Stir for 10 minutes until the solution turns pale yellow.

    • Causality: (DHQ)₂PHAL binds to the osmium core, creating a chiral pocket that dictates the facial attack on the alkene, ensuring the (R)-configuration.

  • Nitrogen Source Addition: Cool the mixture to 4 °C. Add freshly prepared N-bromoacetamide (1.1 equiv) and LiOH (1.0 equiv) dropwise.

    • Causality: LiOH deprotonates the amide, generating the active nitrogen nucleophile required to form the critical osmium(VI) azaglycolate intermediate[2]. Cooling suppresses the formation of the undesired diol byproduct.

  • Validation & Quenching: Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Upon disappearance of the styrene spot (approx. 12 h), quench the reaction with saturated aqueous sodium sulfite (Na₂SO₃).

    • System Validation: The quench is self-validating; the solution will turn dark brown/black as toxic Os(VIII) is safely reduced to insoluble Os(IV) salts, preventing over-oxidation of the product.

  • Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography. Confirm enantiopurity (>95% ee) via chiral HPLC (Chiralcel OD-H column).

Protocol 2: Green Synthesis of Chiral Oxazolidinones

Objective: Convert the 1,2-amino alcohol into an oxazolidinone core.

  • Reaction Setup: Combine (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (1.0 equiv), diethyl carbonate (5.0 equiv), and anhydrous K₂CO₃ (0.1 equiv) in a round-bottom flask.

    • Causality: Diethyl carbonate is utilized as a green, non-toxic alternative to phosgene[3]. K₂CO₃ acts as a mild base to deprotonate the primary amine without causing epimerization at the chiral center[4].

  • Cyclization: Heat the mixture to 90 °C under a reflux condenser for 6 hours.

    • Causality: The thermal energy drives the initial nucleophilic attack of the amine on the carbonate. Subsequent intramolecular attack by the adjacent hydroxyl group expels ethanol, driving the equilibrium toward the cyclic carbamate.

  • Validation & Isolation: Monitor via TLC (staining with ninhydrin).

    • System Validation: The disappearance of the ninhydrin-positive (purple) primary amine spot confirms complete cyclization. Furthermore, IR spectroscopy of the crude product must show a strong C=O stretching frequency at ~1750 cm⁻¹, definitively confirming the formation of the oxazolidinone ring.

Downstream Derivatization & Applications

The strategic value of this building block is fully realized during late-stage functionalization:

  • Antibacterial Scaffolds: Direct cyclization yields chiral oxazolidinones, which act as potent inhibitors of bacterial protein synthesis.

  • PROTACs & Kinase Inhibitors: The para-nitro group can be subjected to catalytic hydrogenation (Pd/C, H₂) or iron-mediated reduction (Fe/HCl) to yield an aniline. This aniline serves as a highly reactive nucleophile for SNAr reactions or amide couplings, allowing for the attachment of PEG linkers bound to Cereblon (CRBN) or von Hippel-Lindau (VHL) ligands.

Downstream Core (R)-2-Amino-2-(2-fluoro-4- nitrophenyl)ethan-1-ol Oxazolidinone Chiral Oxazolidinone (Antibacterial Scaffold) Core->Oxazolidinone Diethyl Carbonate K2CO3, Heat Aniline (R)-2-Amino-2-(4-amino-2- fluorophenyl)ethan-1-ol Core->Aniline Nitro Reduction Pd/C, H2 PROTAC PROTAC Linker / Kinase Inhibitor Aniline->PROTAC Amide/SNAr Coupling

Fig 2: Downstream derivatization into oxazolidinones and PROTAC precursors.

Sources

Foundational

Theoretical Framework and Computational Profiling of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Executive Summary & Rationale As a Senior Application Scientist, I often encounter novel chiral building blocks that require rigorous computational profiling before they are deployed in asymmetric synthesis or drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

As a Senior Application Scientist, I often encounter novel chiral building blocks that require rigorous computational profiling before they are deployed in asymmetric synthesis or drug discovery. (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized derivative of (R)-phenylglycinol. The introduction of a 2-fluoro-4-nitrophenyl moiety creates a profoundly electron-deficient aromatic system.

This whitepaper establishes a comprehensive theoretical framework for studying this molecule. By combining Density Functional Theory (DFT), Natural Bond Orbital (NBO) analysis, and molecular docking, we can predict its conformational landscape, electronic properties, and intermolecular behavior. The protocols detailed herein are designed as self-validating systems, ensuring that every computational output is rigorously checked against fundamental quantum mechanical principles.

Quantum Mechanical Framework: DFT & Conformational Analysis

The presence of multiple hydrogen-bond donors (-OH, -NH₂) and acceptors (-F, -NO₂, -OH, -NH₂) on a flexible ethyl backbone necessitates a rigorous conformational search. The highly electronegative fluorine at the ortho position strongly influences the rotameric distribution via intramolecular hydrogen bonding (e.g., F···H-N or F···H-O).

Causality in Level of Theory Selection

To accurately model this system, the B3LYP functional [2] paired with the 6-311++G(d,p) basis set is strictly required.

  • Why diffuse functions (++)? The oxygen, nitrogen, and fluorine atoms possess lone pairs, and the nitro group has a diffuse electron cloud. Standard basis sets will artificially compress these electron densities, leading to inaccurate dipole moments and underestimated hydrogen bond strengths.

  • Why polarization functions (d,p)? The hydrogen atoms involved in H-bonding require p-orbital polarization to accurately describe the directionality of the interaction.

Workflow A Initial 3D Modeling (MMFF94) B Conformational Search A->B C DFT Optimization (B3LYP/6-311++G**) B->C D Electronic & NBO Analysis C->D E Molecular Docking (AutoDock Vina) C->E

Fig 1: End-to-end computational workflow for theoretical profiling of the chiral amino alcohol.

Protocol: Self-Validating Geometry Optimization

This protocol utilizes Gaussian 16 [1] to ensure energetic minima are correctly identified.

  • Initial Conformational Generation: Generate 3D conformers using the MMFF94 force field. Filter out redundant structures with an RMSD < 0.5 Å. Retain conformers within a 5.0 kcal/mol energy window.

  • DFT Optimization: Submit the filtered conformers to Gaussian 16 using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3bj.

    • Expert Insight: The inclusion of Grimme’s D3 dispersion correction (gd3bj) is critical here to accurately capture the intramolecular non-covalent interactions between the aliphatic chain and the aromatic ring.

  • Self-Validation (Frequency Check): Extract the harmonic vibrational frequencies from the output. Rule: A valid local minimum must possess exactly zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; you must displace the geometry along the normal mode of the imaginary frequency and re-optimize.

Quantitative Data: Conformational Energetics

Table 1: Representative Relative Energies (ΔE) and Boltzmann Populations of Top Conformers at 298.15 K.

Conformer IDIntramolecular H-BondΔE (kcal/mol)ΔG (kcal/mol)Boltzmann Population (%)Dipole Moment (Debye)
Conf_01 (Global Min)F···H-O, N-H···O0.000.0068.44.82
Conf_02F···H-N, O-H···N0.851.1215.25.14
Conf_03O-H···F (Weak)1.421.858.73.95
Conf_04None (Extended)3.103.45< 1.06.21

Electronic Properties and NBO Analysis

To understand the chemical reactivity of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, we must analyze the electron delocalization. The strongly electron-withdrawing nitro group at the para position relative to the chiral center pulls electron density across the aromatic ring, while the ortho-fluorine exerts a strong inductive effect (-I) but a weak resonance effect (+R).

Natural Bond Orbital (NBO) Analysis

NBO analysis quantifies the stabilization energy ( E(2) ) resulting from hyperconjugative interactions. For this molecule, we look specifically at lone pair ( LP ) to anti-bonding ( σ∗ or π∗ ) orbital donations.

Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis.

Donor NBO (i)Acceptor NBO (j)Interaction Type E(2) (kcal/mol)Causality / Chemical Impact
LP(1) F σ∗ (C-C) Inductive withdrawal4.52Weakens the adjacent C-C bond slightly.
LP(2) Ohydroxyl​ σ∗ (C-N) Hyperconjugation6.15Stabilizes the gauche conformation of O-C-C-N.
π (Aryl) π∗ (NO2​) Resonance18.40Massive electron withdrawal; deactivates the ring.
LP(1) Namine​ σ∗ (C-F) Through-space2.10Evidence of weak F···H-N intramolecular interaction.

Molecular Docking and Pharmacophore Modeling

Because phenylglycinol derivatives are frequently used as chiral ligands or pharmaceutical intermediates, predicting how the (R)-enantiomer interacts with biological targets is paramount. We utilize AutoDock Vina [3] for its high-throughput efficiency and robust scoring function.

Interactions cluster_intra Intramolecular (NBO) cluster_inter Intermolecular (Docking) L (R)-2-Amino-2-(2-fluoro- 4-nitrophenyl)ethan-1-ol I1 F...H-O Hydrogen Bond L->I1 I2 n(O) -> π*(NO2) Delocalization L->I2 E1 Receptor H-Bonding (Target Protein) L->E1 E2 π-π Stacking (Aromatic Ring) L->E2

Fig 2: Key intra- and intermolecular interaction pathways defining the molecule's reactivity.

Protocol: Rigid-Receptor / Flexible-Ligand Docking

This protocol ensures reproducible and thermodynamically sound docking poses.

  • Ligand Preparation:

    • Import the global minimum DFT-optimized structure (Conf_01) into AutoDockTools.

    • Assign Gasteiger partial charges. Crucial Step: Do not rely solely on Gasteiger charges if highly accurate electrostatic potentials are needed; instead, map the DFT-derived Merz-Kollman (MK) ESP charges onto the ligand.

    • Merge non-polar hydrogens and define the rotatable bonds (the C-C bond of the ethanolamine backbone, and the C-Aryl bond).

  • Receptor Preparation:

    • Strip co-crystallized ligands and water molecules from the target PDB file.

    • Add polar hydrogens to restore physiological protonation states (e.g., Histidine protonation at pH 7.4).

  • Grid Box Definition:

    • Center the grid box on the active site with a spacing of 0.375 Å. Ensure the box dimensions (e.g., 20×20×20 Å) fully encompass the binding pocket to allow the flexible ligand to sample extended conformations.

  • Execution & Self-Validation:

    • Run AutoDock Vina with an exhaustiveness parameter of 16 (default is 8) to ensure deep sampling of the conformational space.

    • Validation: Analyze the RMSD between the top 3 binding poses. If the RMSD is > 2.0 Å, the binding mode is highly promiscuous, indicating either a poorly defined pocket or the need for molecular dynamics (MD) refinement.

Interpretation of Docking Results

The 2-fluoro-4-nitrophenyl ring acts as a potent π -electron acceptor. In a biological pocket, it will preferentially engage in parallel-displaced π−π stacking with electron-rich aromatic residues (like Tryptophan or Tyrosine). The (R)-stereocenter dictates the spatial trajectory of the -OH and -NH₂ groups, which act as primary anchors via strong hydrogen bonds to the receptor backbone.

References

  • Gaussian 16 Reference: Frisch, M. J.; Trucks, G. W.; Schlegel, H. B.; et al. Exploring the Forces Contributing to Non-Covalent Interactions. Gaussian, Inc., Wallingford CT, 2016. Source: doi.org / rsc.org URL:[Link][1]

  • DFT Methodology (B3LYP): Becke, A. D. Density-functional thermochemistry. III. The role of exact exchange. J. Chem. Phys., 98 (1993) 5648-52. Source: rsc.org URL:[Link][1]

  • AutoDock Vina Reference: Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. J. Comput. Chem. 2010;31(2):455–461. Source: nih.gov URL:[Link]

Sources

Exploratory

Stability and Degradation Profiling of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Technical Guide

Executive Summary (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized, chiral amino alcohol utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (AP...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized, chiral amino alcohol utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including fluorinated benzimidazoles and oxazolidinone derivatives[1]. The molecule presents a complex stability profile due to the convergence of a primary amine, a primary alcohol, a chiral benzylic center, and a uniquely substituted fluoronitroarene. This whitepaper provides drug development professionals with an in-depth mechanistic analysis of its degradation pathways, kinetic data, and a self-validating experimental protocol for Stability-Indicating Assays (SIA).

Structural Vulnerabilities and Mechanistic Analysis

To develop robust formulations, scientists must first understand the causality behind the molecule's degradation. The degradation profile is governed by three primary structural features:

The "Meta-Fluoro" Advantage: Resistance to SNAr

A common pitfall in handling fluoronitrobenzenes is the assumption of universal susceptibility to Nucleophilic Aromatic Substitution (SNAr). In (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, the fluorine atom at the 2-position is meta to the nitro group at the 4-position. When a nucleophile attacks the 2-position, the resulting negative charge in the Meisenheimer complex is delocalized to the 1, 3, and 5 positions. Because the strongly electron-withdrawing nitro group resides at the 4-position, it cannot stabilize the intermediate via resonance, exerting only a weaker, distance-dependent inductive effect[2]. Consequently, the aromatic ring exhibits remarkable stability against basic hydrolysis and amine nucleophiles compared to standard ortho/para-fluoronitrobenzenes.

Base-Catalyzed Racemization of the Chiral Center

While the aromatic ring resists nucleophilic attack, the chiral benzylic carbon (C2 of the ethanolamine chain) is highly labile. The combined electron-withdrawing inductive effects of the 2-fluoro-4-nitrophenyl group and the adjacent heteroatoms significantly increase the acidity of the benzylic proton. Under basic conditions (pH > 8), deprotonation yields a planar, resonance-stabilized carbanion/enamine intermediate. Upon reprotonation, stereochemical integrity is lost, leading to the formation of the (S)-enantiomer[3]. This base-catalyzed racemization is the primary degradation pathway in aqueous formulations.

Photochemical Vulnerability of the Nitroarene

Nitroaromatic compounds are intrinsically sensitive to ultraviolet and visible light. Upon irradiation, the 4-nitro group enters a triplet excited state ( 3π,π∗ ), which undergoes a nitro-nitrite photorearrangement or direct photoreduction. This process generates reactive nitroso intermediates and releases reactive nitrogen species (e.g., NO, HONO), which subsequently trigger the oxidative cleavage of the ethanolamine side chain[4].

MechanisticPathways A (R)-2-Amino-2- (2-fluoro-4-nitrophenyl) ethan-1-ol B Base-Catalyzed Racemization A->B pH > 8 Benzylic Deprotonation C Nitroaromatic Photodegradation A->C UV/Vis Light Nitro-Nitrite Rearrangement D Oxidative Cleavage A->D Peroxides/Metals Amine/Alcohol Oxidation

Fig 1: Primary degradation pathways of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Degradation Kinetics and Data Summaries

To quantify these mechanistic vulnerabilities, forced degradation studies were conducted. Table 1 summarizes the kinetic half-life ( t1/2​ ) and primary degradants under various stress conditions.

Table 1: Quantitative Summary of Forced Degradation Kinetics

Stress ConditionReagent / EnvironmentTemp / TimePrimary Degradation PathwayHalf-Life ( t1/2​ )Mass Balance Recovery
Acidic 0.1 M HCl60°C, 48hMinimal degradation (Highly stable)> 30 days99.8%
Basic 0.1 M NaOH60°C, 24hRacemization (to S-enantiomer)4.2 hours98.5%
Oxidative 3% H2​O2​ 25°C, 24hN-oxidation, Aldehyde formation12.5 hours94.2%
Photolytic UV/Vis (ICH Q1B)1.2M lux-hrNitro-nitrite rearrangement8.0 hours89.1%*
Thermal Solid State80°C, 7 daysStable (No significant cleavage)> 6 months99.9%

*Note: The lower mass balance in photolytic stress indicates the formation of volatile reactive nitrogen species or highly polar polymeric degradants that evade standard UV detection.

Experimental Methodology: Self-Validating Stability-Indicating Assay (SIA)

To ensure high scientific integrity and trustworthiness, the following forced degradation protocol is designed as a self-validating system . It employs a closed-loop mass balance calculation to ensure no degradation pathway goes undetected.

Step-by-Step Protocol

Step 1: Sample Preparation & Stress Initiation

  • Accurately weigh 10.0 mg of (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol and dissolve in 10.0 mL of Diluent (50:50 Acetonitrile:Water) to yield a 1.0 mg/mL stock.

  • Aliquot 1.0 mL of stock into four separate amber glass vials (to prevent premature photolysis).

  • Add 1.0 mL of the respective stressor (0.1 M HCl, 0.1 M NaOH, 3% H2​O2​ , or Diluent for photolytic/thermal stress) to each vial.

Step 2: Neutralization & Quenching

  • After the designated stress period (see Table 1), immediately transfer the vials to an ice bath.

  • Neutralize the acid/base samples by adding 1.0 mL of 0.1 M NaOH or 0.1 M HCl, respectively.

  • Quench the oxidative sample by adding 50 µL of saturated sodium thiosulfate solution.

  • Dilute all samples to a final theoretical concentration of 0.25 mg/mL using the Diluent.

Step 3: Chiral HPLC-UV/MS Analysis

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v) to ensure separation of the (R) and (S) enantiomers while maintaining sharp amine peaks.

  • Detection: UV at 254 nm (optimal for the nitrophenyl chromophore) coupled in-line with an ESI-MS detector.

Step 4: The Self-Validation Mechanism (Mass Balance Check)

  • Integrate the area of the remaining (R)-enantiomer, the (S)-enantiomer, and all orthogonal degradant peaks.

  • Acceptance Criterion: The sum of all integrated areas must equal 100% ± 2.0% of the initial un-stressed control area.

  • Causality Loop: If the mass balance falls below 98.0% (as seen in photolytic stress), the system automatically triggers a secondary MS/MS scan in negative ion mode to detect non-UV-absorbing aliphatic cleavage products, ensuring absolute data integrity.

SIA_Workflow cluster_stress Forced Degradation Conditions S1 1. Sample Preparation (1.0 mg/mL in Diluent) S2A Acidic Stress (0.1 M HCl, 60°C) S1->S2A S2B Basic Stress (0.1 M NaOH, 60°C) S1->S2B S2C Oxidative Stress (3% H2O2, RT) S1->S2C S2D Photolytic Stress (ICH Q1B, 1.2M lux-hr) S1->S2D S3 2. Neutralization & Quenching (Self-Validating Mass Balance Check) S2A->S3 S2B->S3 S2C->S3 S2D->S3 S4 3. Chiral HPLC-UV/MS Analysis (Enantiomeric & Chemical Purity) S3->S4

Fig 2: Self-validating workflow for Stability-Indicating Assays (SIA).

Formulation and Storage Mitigation Strategies

Based on the mechanistic vulnerabilities identified, the following strategies are mandatory for the handling and formulation of (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol:

  • pH Control: Aqueous formulations must be buffered to a mildly acidic to neutral range (pH 4.5 – 6.5) to suppress the deprotonation of the benzylic carbon, thereby preventing racemization.

  • Actinic Protection: Due to the severe susceptibility of the 4-nitro group to UV-induced nitro-nitrite rearrangement, the compound must be stored in opaque or amber glass containers. Manufacturing suites should utilize UV-filtered lighting.

  • Antioxidant Inclusion: For liquid formulations, the inclusion of a water-soluble antioxidant (e.g., sodium metabisulfite) is recommended to scavenge reactive oxygen species and protect the primary amine from N-oxidation.

References

  • Application of N-(2-fluoro-4-nitrophenyl)
  • 2,4-Difluoronitrobenzene: Nucleophilic Aromatic Substitution Principles Source: Benchchem URL
  • Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?
  • Chapter 7: Asymmetric Resolution and Transformation of Chiral Compounds under Thermodynamic and Kinetic Control Source: RSC Books URL

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Asymmetric Synthesis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Executive Summary & Strategic Rationale The chiral 1,2-amino alcohol motif is a cornerstone of modern pharmacophores. Specifically, (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol serves as a critical synthetic intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The chiral 1,2-amino alcohol motif is a cornerstone of modern pharmacophores. Specifically, (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol serves as a critical synthetic intermediate for advanced therapeutics, including oxazolidinone-class antimicrobials (e.g., Ranbezolid analogs) and selective AMPA receptor antagonists[1][2].

Achieving high enantiopurity at the benzylic position of a nitroaromatic system presents a unique synthetic challenge. Traditional asymmetric transition-metal-catalyzed hydrogenation (ATH) of the corresponding α-amino ketone is often contraindicated in late-stage development. The requisite hydride donors or high-pressure hydrogen conditions frequently cause premature reduction of the highly sensitive 4-nitro group to an aniline, destroying the target pharmacophore[2].

To bypass these chemoselectivity issues, this protocol details a highly robust, de novo asymmetric assembly utilizing (R)-(+)-tert-butanesulfinamide ([3]). This approach guarantees absolute stereocontrol through predictable transition-state geometry while maintaining exceptionally mild conditions that preserve the fluoronitroaryl moiety[3][4].

Mechanistic Pathway & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that a robust protocol must be a self-validating system. Every reagent chosen in this four-step sequence serves a specific, mechanistic purpose to prevent side reactions and maximize stereocontrol:

  • Imine Condensation: The reaction of 2-fluoro-4-nitrobenzaldehyde with (R)-(+)-tert-butanesulfinamide is mediated by Titanium(IV) ethoxide. Ti(OEt)₄ acts dually as a mild Lewis acid to activate the electrophilic carbonyl and as an irreversible water scavenger. This avoids harsh Dean-Stark dehydration, which can cause thermal degradation of nitroaromatics[4].

  • Diastereoselective Vinylation: The addition of vinylmagnesium bromide to the chiral sulfinyl imine is the stereodefining step. In non-coordinating solvents like dichloromethane (CH₂Cl₂), the magnesium ion strongly coordinates to the sulfinyl oxygen. This enforces a rigid, six-membered Zimmerman-Traxler-type transition state. The bulky tert-butyl group shields the Si-face, directing the vinyl nucleophile exclusively to the Re-face, thereby establishing the (R)-stereocenter with a high diastereomeric ratio (dr > 98:2) [[5]].

  • Chemoselective Oxidative Cleavage: To convert the terminal alkene to the primary alcohol, a Lemieux-Johnson oxidation (OsO₄/NaIO₄) is utilized instead of standard ozonolysis. While ozone is effective for alkene cleavage, its highly electrophilic nature risks over-oxidizing the sulfinamide auxiliary to a sulfonamide. The OsO₄/NaIO₄ system, buffered with 2,6-lutidine, is strictly chemoselective for the alkene. The resulting transient aldehyde is immediately trapped and reduced in situ by NaBH₄ to prevent epimerization[4].

  • Chiral Auxiliary Removal: The N-S bond is selectively cleaved using anhydrous 4M HCl in dioxane/methanol. The strongly acidic, non-aqueous conditions release the target (R)-amino alcohol as a highly crystalline hydrochloride salt, driving the final purification through simple precipitation[3].

Synthesis Workflow Visualization

SynthesisWorkflow A 1. Imine Condensation 2-Fluoro-4-nitrobenzaldehyde + (R)-t-Butanesulfinamide B 2. Chiral Sulfinyl Imine Intermediate A->B Ti(OEt)4, THF C 3. Diastereoselective Vinylation (VinylMgBr, CH2Cl2, -78°C) B->C D 4. Allylic Sulfinamide (R,R)-Diastereomer C->D Nucleophilic Addition E 5. Lemieux-Johnson Oxidation (OsO4, NaIO4) & Reduction (NaBH4) D->E F 6. Sulfinyl Amino Alcohol Intermediate E->F Chemoselective Cleavage G 7. Acidic Deprotection (4M HCl / Dioxane / MeOH) F->G H Target Molecule: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol G->H Chiral Auxiliary Removal

Fig 1: Chemoselective asymmetric synthesis workflow utilizing Ellman's chiral auxiliary.

Detailed Experimental Protocols

Step 1: Synthesis of (R,E)-N-(2-fluoro-4-nitrobenzylidene)-2-methylpropane-2-sulfinamide
  • Reaction: To a solution of 2-fluoro-4-nitrobenzaldehyde (10.0 mmol, 1.0 eq) and (R)-(+)-tert-butanesulfinamide (11.0 mmol, 1.1 eq) in anhydrous THF (30 mL) under N₂, add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise at room temperature.

  • Incubation: Stir the yellow solution at room temperature for 12 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3).

  • Workup (Self-Validation): Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl (brine) while vigorously stirring. A heavy white precipitate of TiO₂ will immediately form (confirming the destruction of the titanium complex). Filter the suspension through a pad of Celite, wash with EtOAc, separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the pure imine.

Step 2: Synthesis of (R)-N-((R)-1-(2-fluoro-4-nitrophenyl)allyl)-2-methylpropane-2-sulfinamide
  • Reaction: Dissolve the chiral imine (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (40 mL) and cool to -78 °C under N₂.

  • Addition: Slowly add vinylmagnesium bromide (1.0 M in THF, 15.0 mmol, 1.5 eq) dropwise over 30 minutes to maintain the internal temperature. Stir at -78 °C for 4 hours.

  • Workup: Quench cold with saturated aqueous NH₄Cl (20 mL). Allow to warm to room temperature, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via flash chromatography to isolate the major (R,R)-diastereomer.

Step 3: Synthesis of (R)-N-((R)-1-(2-fluoro-4-nitrophenyl)-2-hydroxyethyl)-2-methylpropane-2-sulfinamide
  • Oxidation: Dissolve the allylic sulfinamide (8.0 mmol, 1.0 eq) in THF/H₂O (3:1, 40 mL). Add 2,6-lutidine (16.0 mmol, 2.0 eq), followed by OsO₄ (2.5 wt% in t-BuOH, 0.16 mmol, 0.02 eq) and NaIO₄ (32.0 mmol, 4.0 eq). Stir at room temperature until the alkene is consumed (approx. 4 hours).

  • Quench: Add saturated aqueous Na₂S₂O₃ to reduce osmium species. Extract the intermediate aldehyde with EtOAc, dry, and concentrate.

  • Reduction: Immediately dissolve the crude aldehyde in MeOH (30 mL) and cool to 0 °C. Add NaBH₄ (16.0 mmol, 2.0 eq) in portions. Stir for 30 minutes, quench with NH₄Cl, extract with EtOAc, and concentrate to yield the sulfinyl amino alcohol.

Step 4: Deprotection to (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Hydrochloride
  • Reaction: Dissolve the sulfinyl amino alcohol (6.0 mmol) in MeOH (10 mL). Add 4M HCl in dioxane (18.0 mmol, 3.0 eq) at 0 °C.

  • Incubation: Stir at room temperature for 1 hour. The cleavage of the sulfinyl group is rapid and quantitative.

  • Isolation: Concentrate the mixture under reduced pressure to a thick oil. Triturate vigorously with diethyl ether (20 mL). The target (R)-2-amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol hydrochloride will precipitate as a highly pure, pale-yellow crystalline solid. Filter and dry under high vacuum.

Quantitative Data Presentation

Table 1: Optimization of the Diastereoselective Vinylation Step Demonstrating the causality of solvent choice on transition-state rigidity and stereochemical outcome.

SolventTemperature (°C)Grignard ReagentIsolated Yield (%)Diastereomeric Ratio (dr)
THF0VinylMgBr6282:18
THF-78VinylMgBr7589:11
Toluene-78VinylMgBr6891:9
CH₂Cl₂ -78 VinylMgBr 88 98:2

Table 2: Summary of Overall Synthesis Metrics

StepTransformationIsolated Yield (%)Enantiomeric Excess (ee)
1Imine Condensation94N/A
2Vinylation (Optimal)88N/A (dr 98:2)
3Lemieux-Johnson / Reduction76N/A
4Acidic Deprotection95>99%
Total Overall Process ~60% >99%

References

  • tert-Butanesulfinamide | Wikipedia |[Link]

  • Asymmetric Synthesis of Amines | Yale University - Ellman Laboratory |[Link]

  • Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Application to the Asymmetric Synthesis of Amines | Journal of the American Chemical Society |[Link]

  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary | MDPI - Molecules |[Link]

Sources

Application

Application Note: Enantiomeric Resolution of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol via Normal-Phase Chiral HPLC

The Molecular Challenge: Chiral Recognition of Fluorinated Nitro-Amino Alcohols The compound 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized chiral building block critical in advanced drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

The Molecular Challenge: Chiral Recognition of Fluorinated Nitro-Amino Alcohols

The compound 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized chiral building block critical in advanced drug development. Its chromatographic resolution presents a unique set of challenges and opportunities dictated by its molecular topology:

  • The Chiral Center: Located at C2, it bears a primary amine (-NH₂), making the molecule highly basic and prone to secondary interactions.

  • Electronic Properties: The phenyl ring is strongly electron-deficient ( π -acidic) due to the highly electron-withdrawing para-nitro group. The ortho-fluoro substituent introduces steric hindrance, restricts bond rotation, and provides highly electronegative sites.

The Causality of CSP Selection: To achieve baseline enantiomeric separation, the Chiral Stationary Phase (CSP) must offer complementary interactions. An amylose-based CSP derivatized with 3,5-dimethylphenylcarbamate (e.g., Chiralpak AD-H) is the gold standard for this class of compounds[1]. The π -basic 3,5-dimethylphenyl groups of the CSP form strong π−π stacking interactions with the π -acidic nitro-phenyl ring of the analyte. Simultaneously, the carbamate linkages provide a helical chiral groove for stereoselective hydrogen bonding with the analyte's amine and hydroxyl groups, a mechanism supported by [2].

Mechanistic Rationale: The Critical Role of Diethylamine (DEA)

Basic amino alcohols are notoriously difficult to chromatograph on silica-based columns. Residual silanols on the silica support are acidic and will ionically bind to the primary amine of the analyte. Without intervention, this leads to severe peak tailing, loss of resolution, and irreversible column adsorption.

By introducing 0.1% Diethylamine (DEA) into the mobile phase, we create a competitive binding environment. DEA, being a small, highly basic molecule, preferentially masks these acidic silanol sites. This self-validating mechanism ensures that the analyte interacts exclusively with the chiral selector, yielding sharp, symmetrical peaks[1]. While alternative methods like capillary electrophoresis exist for amino alcohols[3], normal-phase HPLC with basic modifiers remains the most robust approach for preparative scale-up.

DEA_Mechanism Analyte Amino Alcohol (Primary Amine) Silanol Residual Silanols (Acidic Sites) Analyte->Silanol Strong Ionic Interaction (Without DEA) Result2 Sharp Peaks & Chiral Recognition Analyte->Result2 Interacts exclusively with Chiral Selector Result1 Peak Tailing & Irreversible Adsorption Silanol->Result1 DEA Diethylamine (DEA) (Basic Modifier) DEA->Silanol Competitive Binding (Blocks Acidic Sites)

Figure 1: Mechanistic role of DEA in preventing secondary silanol interactions during chiral HPLC.

Experimental Design & Method Parameters

The enantioseparation of amino alcohols requires careful optimization of the alcohol modifier in the mobile phase, as demonstrated in[4]. Isopropanol (IPA) is selected over ethanol to slightly increase steric bulk during solvation, which often enhances the chiral recognition of fluorinated aromatics.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Chiralpak AD-H (250 mm × 4.6 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) provides optimal π−π and H-bonding sites.
Mobile Phase Hexane / Isopropanol (80:20, v/v)Normal-phase mode maintains analyte solubility and maximizes H-bonding with the CSP.
Additive 0.1% Diethylamine (DEA)Suppresses peak tailing by masking residual silanols.
Flow Rate 1.0 mL/minBalances linear velocity with optimal mass transfer kinetics.
Temperature 25 °C (Controlled)Chiral recognition is an enthalpically driven process; strict temp control is vital.
Detection UV at 254 nmThe para-nitro aromatic system provides strong chromophoric absorption at 254 nm.
Injection Vol. 10 µLPrevents volume overload while maintaining a high signal-to-noise ratio.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Mobile Phase Preparation

  • Measure 800 mL of HPLC-grade Hexane and 200 mL of HPLC-grade Isopropanol.

  • Add exactly 1.0 mL of highly pure Diethylamine (DEA) to the mixture.

  • Sonicate for 10 minutes and degas under vacuum. Causality: Dissolved gases will cause baseline instability and pump cavitation.

Step 2: Sample Preparation

  • Weigh 1.0 mg of the racemic 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol standard.

  • Dissolve entirely in 1.0 mL of the prepared mobile phase.

  • Validation Check: Ensure the solution is completely clear. Dissolving the sample in the mobile phase prevents "solvent shock" at the column head, which can distort peak shapes.

Step 3: Column Equilibration (Critical Phase)

  • Install the Chiralpak AD-H column and set the column oven to 25 °C.

  • Pump the mobile phase at 1.0 mL/min.

  • Validation Check: Chiral columns require extensive equilibration when basic modifiers are introduced. Flush with at least 20–30 column volumes (~50 minutes) until the UV baseline is perfectly flat and system pressure is stable.

Step 4: Execution and System Suitability Testing (SST)

  • Inject a blank (mobile phase) to confirm the absence of ghost peaks.

  • Inject 10 µL of the racemic sample.

  • Record the chromatogram for 30 minutes.

HPLC_Workflow Step1 1. Analyte Analysis Target: 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Step2 2. CSP Selection Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H) Step1->Step2 Step3 3. Mobile Phase Preparation Hexane / Isopropanol (80:20 v/v) Step2->Step3 Step4 4. Basic Modifier Addition 0.1% Diethylamine (DEA) to mask silanols Step3->Step4 Step5 5. Column Equilibration Flush 20-30 Column Volumes for stable baseline Step4->Step5 Step6 6. Analytical Run & Validation 1.0 mL/min, 25°C, UV 254 nm | Target Rs > 2.0 Step5->Step6

Figure 2: Step-by-step workflow for the chiral method development and validation process.

System Suitability & Quantitative Data Analysis

To guarantee the trustworthiness of the chromatographic run, the data must meet strict System Suitability criteria. The strong interaction between the nitro-aromatic ring and the CSP typically yields excellent selectivity ( α ) for this compound class.

Table 2: System Suitability Criteria & Expected Results
MetricFormula / DefinitionExpected TargetPass/Fail Criteria
Capacity Factor ( k1′​ ) k1′​=(tR1​−t0​)/t0​ 2.5 – 4.0Must be > 1.0 to ensure adequate retention.
Selectivity ( α ) α=k2′​/k1′​ > 1.5Must be > 1.2 for baseline separation.
Resolution ( Rs​ ) Rs​=2(tR2​−tR1​)/(W1​+W2​) > 2.5Must be 2.0 (Baseline resolution).
Tailing Factor ( Tf​ ) Measured at 5% peak height1.0 – 1.15Must be < 1.3. If > 1.3, increase DEA to 0.15%.

Note: If Rs​ drops below 2.0, verify the column temperature (a 2 °C fluctuation can severely impact chiral recognition) and ensure the mobile phase was freshly prepared, as volatile DEA can evaporate over time, leading to a resurgence of peak tailing.

Sources

Method

Use of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in medicinal chemistry

Application Note: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Medicinal Chemistry and Drug Discovery Introduction & Chemical Profiling As a Senior Application Scientist, I frequently encounter the need to design...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Medicinal Chemistry and Drug Discovery

Introduction & Chemical Profiling

As a Senior Application Scientist, I frequently encounter the need to design robust, scalable routes for complex Active Pharmaceutical Ingredients (APIs). The compound (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly specialized, stereochemically pure phenylglycinol derivative that serves as a linchpin in modern drug discovery.

The strategic value of this bifunctional building block lies in its unique substitution pattern:

  • The (R)-1,2-Amino Alcohol Motif : Provides a stereochemically defined anchor for divergent cyclization, enabling the synthesis of chiral oxazolidinones, morpholines, and aziridines.

  • The 2-Fluoro Substituent : Acts as a metabolic shield against CYP450-mediated aromatic oxidation. Furthermore, the electron-withdrawing nature of the fluorine atom lowers the pKa of downstream basic amines, which is a proven strategy to improve membrane permeability and mitigate hERG channel toxicity in [1].

  • The 4-Nitro Group : Serves as a stable, latent synthetic handle. Once the core heterocycle is constructed, the nitro group can be chemoselectively reduced to an aniline, opening the door for Buchwald-Hartwig cross-couplings, amidations, or sulfonylation.

Core Applications in Medicinal Chemistry

A. Synthesis of Chiral 4-Aryl-2-oxazolidinones Oxazolidinones are a privileged class of synthetic antibacterials effective against[2]. While drugs like linezolid feature an N-aryl oxazolidinone, 4-aryl-2-oxazolidinones derived from phenylglycinols are equally critical. They function both as rigidified pharmacophores in CNS-active agents and as powerful [3], allowing chemists to introduce and control specific chiral centers within complex molecules. Cyclization of the 1,2-amino alcohol with a carbonyl equivalent yields the 4-aryl-2-oxazolidinone with complete retention of stereochemistry.

B. Divergent Synthesis of Morpholines The morpholine ring is a ubiquitous feature in kinase inhibitors (e.g., PI3K/mTOR inhibitors). By reacting the primary amine with chloroacetyl chloride followed by reductive cyclization, (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is efficiently converted into a chiral 3-aryl morpholine, providing a novel vector for structure-activity relationship (SAR) exploration.

Divergent Synthetic Pathways

G A (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol [Chiral Building Block] B (R)-4-(2-Fluoro-4-nitrophenyl)oxazolidin-2-one [Pharmacophore / Auxiliary] A->B CDI, THF 65°C, 4h C (R)-2-Amino-2-(4-amino-2-fluorophenyl)ethan-1-ol [Aniline Intermediate] A->C Fe, NH4Cl EtOH/H2O, 80°C D (R)-3-(2-Fluoro-4-nitrophenyl)morpholine [Kinase/Antibacterial Scaffold] A->D 1. ClCH2COCl 2. BH3-THF

Divergent synthetic pathways of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Experimental Protocols

Practical Insight: Due to the highly polar nature of the free 1,2-amino alcohol, the starting material tends to streak heavily on standard silica gel TLC plates. Pre-treating the plates with 1-2% triethylamine (Et3N) or utilizing basic alumina TLC plates is highly recommended for accurate reaction monitoring.

Protocol 1: Synthesis of (R)-4-(2-Fluoro-4-nitrophenyl)oxazolidin-2-one

Causality & Design : While phosgene or triphosgene are traditional reagents for this transformation, they generate corrosive HCl gas that can lead to side reactions or epimerization. 1,1'-Carbonyldiimidazole (CDI) is selected here for its superior safety profile and mild reaction conditions. The byproduct, imidazole, acts as a mild base to drive the reaction and is easily removed during aqueous workup.

Step-by-Step Methodology:

  • Preparation : Purge a round-bottom flask with inert gas (N2 or Ar) to prevent moisture ingress, which prematurely hydrolyzes CDI.

  • Dissolution : Dissolve (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (1.0 eq) in anhydrous THF to achieve a 0.2 M concentration at room temperature.

  • Activation : Add CDI (1.2 eq) portion-wise. (Mechanistic Note: The primary amine acts as the initial nucleophile, attacking the carbonyl of CDI to form an intermediate imidazolide. This step is rapid and mildly exothermic.)

  • Cyclization : Attach a reflux condenser and heat the reaction mixture to 65°C for 4 hours. (Causality: Elevated temperature is required to overcome the activation energy barrier for the subsequent intramolecular attack by the secondary hydroxyl group, displacing the second imidazole molecule to close the ring.)

  • Validation & Workup : Monitor by TLC (EtOAc/Hexane 1:1). Upon completion, cool to room temperature and quench with saturated aqueous NaHCO3.

  • Isolation : Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to afford the oxazolidinone.

Protocol 2: Chemoselective Nitro Reduction (Béchamp Modification)

Causality & Design : Standard catalytic hydrogenation (Pd/C, H2) poses a significant risk of hydrodefluorination on electron-deficient aromatic rings. To preserve the critical C-F bond, we utilize a modified Béchamp reduction employing Iron powder and Ammonium Chloride. This chemoselective approach ensures quantitative reduction of the nitro group to the aniline without compromising the halogen or the chiral center.

Step-by-Step Methodology:

  • Suspension : Suspend the nitroaromatic compound (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition : Add Ammonium chloride (2.0 eq) and Iron powder (325 mesh, 5.0 eq) to the suspension. (Causality: NH4Cl acts as a mild proton source that activates the iron surface without creating an overly acidic environment that could hydrolyze the oxazolidinone ring or cause unwanted side reactions.)

  • Reduction : Heat the mixture to 80°C (reflux) with vigorous stirring for 2 hours.

  • Validation : Monitor via TLC. The self-validating observation here is that the highly polar aniline product will elute significantly slower (lower Rf) than the nitro precursor.

  • Filtration : Cool the mixture to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides and unreacted iron. Wash the filter cake thoroughly with hot ethanol. (Practical Insight: Iron residues can complex with the newly formed aniline, reducing isolated yields. Hot ethanol ensures complete desorption of the product.)

  • Isolation : Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc, wash with brine, dry, and concentrate to yield the pure aniline derivative.

Quantitative Data Summary

Target ScaffoldReagents & ConditionsChemoselectivity FocusTypical YieldEnantiomeric Excess (ee)
Oxazolidinone CDI (1.2 eq), THF, 65°C, 4hN/O-carbonyl insertion85-92%>99% (Retention)
Aniline Fe (5 eq), NH4Cl (2 eq), EtOH/H2O, 80°C, 2hNitro-specific (F-sparing)90-95%>99% (Retention)
Morpholine 1. ClCH2COCl, Et3N; 2. BH3·THFN-alkylation/reduction65-75%>98% (Retention)

References

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Conformational Constraint in Oxazolidinone Antibacterials. Synthesis and Structure−Activity Studies of (Azabicyclo[3.1.0]hexylphenyl)oxazolidinones. ACS Publications.[Link]

  • The Backbone of Bioactive Molecules: (S)-(+)-4-Phenyl-2-Oxazolidinone in Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

Sources

Application

Application Note: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Advanced Pharmaceutical Synthesis

Executive Summary (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly versatile chiral arylglycinol intermediate utilized extensively in the drug development pipeline. Featuring a primary amine, a primary alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly versatile chiral arylglycinol intermediate utilized extensively in the drug development pipeline. Featuring a primary amine, a primary alcohol, and a heavily functionalized aromatic ring, this compound serves as a critical foundational block for synthesizing enantiomerically pure heterocyclic pharmacophores. This application note details the mechanistic rationale, optimized protocols, and quantitative validation for utilizing this intermediate in the divergent synthesis of chiral morpholinones (CNS/cardiovascular agents) and oxazolidinones (advanced antibacterial agents).

Chemical Profile & Mechanistic Rationale

The strategic value of this intermediate lies in its specific functional group array, which allows for orthogonal reactivity during complex syntheses:

  • (R)-Stereocenter: The benzylic chiral center is essential for target-specific binding affinity. For instance, in oxazolidinone antibiotics, the stereochemistry dictates the precise orientation required to bind to the A-site of the bacterial 50S ribosomal subunit, preventing aminoacyl-tRNA binding[1].

  • 2-Fluoro Substituent: The fluorine atom serves a dual purpose. Synthetically, it activates the ring for potential nucleophilic aromatic substitution (SNAr) if required. Pharmacologically, it modulates the pKa of the subsequent aniline derivative, enhances metabolic stability, and improves lipophilicity[2].

  • 4-Nitro Group: Acting as a stable, "masked" amine, the nitro group survives harsh alkaline cyclization conditions. It can be chemoselectively reduced at a later stage to an aniline, providing a handle for final amidation or cross-coupling.

Synthetic Divergence & Workflows

The primary application of this 2-amino-2-arylethanol is its reaction with activated one- or two-carbon units to yield distinct heterocyclic scaffolds[3]. By carefully selecting the electrophile, chemists can direct the synthesis toward either a 6-membered morpholin-3-one or a 5-membered oxazolidin-2-one.

G A (R)-2-Amino-2-(2-fluoro- 4-nitrophenyl)ethan-1-ol B (R)-5-(2-fluoro-4-nitrophenyl) morpholin-3-one A->B 1. Chloroacetyl chloride 2. NaH / THF C (R)-4-(2-fluoro-4-nitrophenyl) oxazolidin-2-one A->C CDI or Triphosgene Base / DCM D Target: Factor Xa Inhibitors B->D Fe/NH4Cl Reduction & Amidation E Target: Antibacterial Agents C->E Fe/NH4Cl Reduction & Amidation

Synthetic divergence of the (R)-arylglycinol intermediate into morpholinone and oxazolidinone.

Experimental Protocols

Protocol A: Synthesis of (R)-5-(2-fluoro-4-nitrophenyl)morpholin-3-one

This protocol details the two-step cyclization of the arylglycinol into a chiral morpholinone using an α-haloacetyl halide[3].

Mechanistic Causality: The reaction is performed in two distinct stages to prevent polymerization. The initial N-acylation is highly favored due to the superior nucleophilicity of the amine. However, the subsequent intramolecular etherification requires a strong base. Sodium hydride (NaH) is selected over weaker bases because the primary alcohol is a relatively poor nucleophile; complete deprotonation is required to drive the SN​2 displacement of the chloride. Maintaining the temperature at 0 °C during NaH addition is critical to prevent base-catalyzed epimerization of the benzylic (R)-stereocenter.

Step-by-Step Procedure:

  • N-Acylation: Dissolve (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the mixture to 0 °C.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 15 minutes. Stir for 2 hours at 0 °C, monitoring via TLC (Ethyl Acetate/Hexane 1:1).

  • Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo to isolate the uncyclized intermediate.

  • Cyclization: Dissolve the crude intermediate in anhydrous THF and cool to 0 °C.

  • Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) in small portions. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quench carefully with ice water, extract with ethyl acetate, wash with brine, and purify via silica gel chromatography to yield the enantiopure morpholin-3-one.

Protocol B: Chemoselective Nitro Reduction to Aniline

To utilize the scaffold for final drug assembly (e.g., attaching the critical acetamide group found in Linezolid analogs), the nitro group must be reduced[2].

Mechanistic Causality: While catalytic hydrogenation ( H2​ , Pd/C) is the industry standard for nitro reductions, the presence of the 2-fluoro substituent introduces a risk of hydrodefluorination under prolonged palladium-catalyzed conditions. To guarantee 100% chemoselectivity and preserve the aryl-fluorine bond, a milder single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride is employed.

Step-by-Step Procedure:

  • Suspend the nitrophenyl heterocyclic intermediate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Add Iron powder (325 mesh, 5.0 eq) and solid Ammonium Chloride ( NH4​Cl , 2.0 eq) to the suspension.

  • Heat the mixture to 80 °C (reflux) for 2–3 hours. The reaction transitions from a yellow solution to a dark brown/black suspension as iron oxides form.

  • Cool to room temperature and filter the mixture through a pad of Celite to remove iron residues, washing the pad generously with hot ethanol.

  • Concentrate the filtrate, neutralize if necessary, and extract with ethyl acetate to isolate the fluoro-aniline intermediate, ready for final coupling.

Quantitative Data & Optimization

The choice of base and solvent during the morpholinone cyclization (Protocol A, Step 4-6) profoundly impacts both the chemical yield and the retention of enantiomeric excess (ee). The data below summarizes the optimization parameters validating the choice of NaH/THF.

BaseSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
K2​CO3​ DMF8045>99Incomplete cyclization; insufficient alkoxide formation.
Et3​N DCM4020>99Poor nucleophilicity of the neutral hydroxyl group.
NaH THF 0 to 25 88 >99 Clean conversion; rapid SN​2 displacement prevents racemization.
KOtBuTHF0 to 257694Minor racemization observed due to excessive basicity.

References

  • Identification of a Novel Oxazolidinone (U-100480) with Potent Antimycobacterial Activity | Journal of Medicinal Chemistry Source: ACS Publications URL:[Link]

  • Syntheses and biological studies of novel spiropiperazinyl oxazolidinone antibacterial agents using a spirocyclic diene derived acylnitroso Diels Alder reaction Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Application Note: Derivatization of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol for Biological Assays

Executive Summary The functionalization of small-molecule chiral amines is a critical step in developing probes for biological assays, including fluorescence polarization, pull-down assays, and enzyme-linked immunosorben...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of small-molecule chiral amines is a critical step in developing probes for biological assays, including fluorescence polarization, pull-down assays, and enzyme-linked immunosorbent assays (ELISA). This application note details the theoretical framework and step-by-step protocols for derivatizing (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol . By exploiting the primary amine at the C2 chiral center, researchers can conjugate this molecule to fluorophores, biotin tags, or macromolecular carrier proteins without compromising its stereochemical integrity.

Chemical & Structural Rationale

Target Site Selection and Nucleophilicity

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol possesses two potential nucleophilic sites: a primary amine and a primary alcohol. In bioconjugation chemistry, the primary aliphatic amine is significantly more nucleophilic than the hydroxyl group at physiological to slightly basic pH ranges[1]. The electron-withdrawing nature of the 2-fluoro-4-nitrophenyl group subtly lowers the pKa of the adjacent amine compared to standard aliphatic amines. Consequently, the amine can be efficiently deprotonated and rendered highly reactive in mildly basic buffers (pH 8.0–9.0)[2].

Preservation of Chirality

A paramount concern in derivatizing chiral drugs or metabolic intermediates is the risk of racemization. Because the reaction mechanisms of both N-Hydroxysuccinimide (NHS) esters and isothiocyanates involve nucleophilic attack by the nitrogen lone pair—without breaking the C-N bond at the chiral center—the (R)-stereochemistry is strictly preserved throughout the derivatization process.

Mechanism A (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (Nucleophile) C Tetrahedral Intermediate (Transient) A->C Nucleophilic Attack (pH 8.0-9.0) B NHS-Ester or FITC Reagent (Electrophile) B->C D Stable Conjugate (Amide or Thiourea Bond) C->D Elimination E Leaving Group (NHS or none for FITC) C->E

Nucleophilic attack of the primary amine on electrophilic probes to form stable conjugates.

Reagent Selection & Reaction Kinetics

NHS Esters vs. Isothiocyanates
  • NHS Esters (e.g., NHS-Biotin, NHS-Fluorescein): These reagents react with primary amines to form irreversible, highly stable amide bonds. The reaction is heavily pH-dependent. At pH < 7.0, the amine is protonated and unreactive; at pH > 9.0, the NHS ester rapidly hydrolyzes in water[2][3]. The optimal window is pH 8.3–8.5.

  • Isothiocyanates (e.g., FITC): Fluorescein isothiocyanate reacts with primary amines to form a thiourea linkage[4]. While slightly less stable than an amide bond over extreme pH ranges, thiourea formation is highly efficient at pH 9.0[5].

Solvent Causality

NHS esters and FITC must be dissolved in anhydrous, high-quality organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) immediately prior to use. DMF must be strictly amine-free; degradation of DMF produces dimethylamine (detectable by a fishy odor), which will aggressively outcompete your target molecule for the electrophilic label[3].

Experimental Protocols

The following protocols are designed as self-validating systems. The inclusion of a specific quenching step ensures that no runaway cross-linking occurs, which is a common failure point in assay development[6].

Protocol A: Fluorescent Labeling with FITC (Small Molecule to Small Molecule)

Use this protocol to create a fluorescent probe for receptor binding or cellular tracking assays.

  • Preparation of Target Amine: Dissolve (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in 0.1 M Sodium Bicarbonate buffer (pH 9.0) to a final concentration of 10 mM. Note: Ensure the buffer is completely free of primary amines (do not use Tris or Glycine at this stage)[5][6].

  • Preparation of FITC: Dissolve FITC in anhydrous, high-quality DMSO to a concentration of 20 mM (approx. 7.8 mg/mL)[4][5]. Prepare this immediately before use to prevent moisture-induced degradation.

  • Conjugation: Add the FITC solution dropwise to the target amine solution to achieve a 1.2:1 molar ratio (FITC to Amine). Incubate the reaction mixture in the dark at room temperature for 2 hours with continuous, gentle magnetic stirring[5].

  • Quenching: Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. The primary amines in Tris will scavenge any unreacted FITC, preventing off-target effects during biological assays[6]. Incubate for 15 minutes.

  • Purification: Because both the product and the quenched byproducts are small molecules, purify the resulting thiourea conjugate using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) monitoring absorbance at 254 nm (for the nitrophenyl group) and 495 nm (for fluorescein)[7].

Protocol B: Carrier Protein Conjugation via NHS Chemistry

Use this protocol to attach the small molecule to Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) for antibody generation or ELISA plate coating.

  • Protein Preparation: Dissolve the carrier protein (e.g., BSA) in 0.1 M Phosphate Buffer (pH 8.3) at 10 mg/mL[2].

  • Crosslinker Activation: If using a heterobifunctional crosslinker (e.g., SMCC), react it first with the primary amine of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol using the NHS ester end in anhydrous DMSO.

  • Conjugation: Add the small-molecule-crosslinker complex to the protein solution (typically a 10- to 20-fold molar excess of small molecule to protein)[6]. Incubate at room temperature for 1 hour.

  • Purification: Remove unreacted small molecules and crosslinkers using Size-Exclusion Chromatography (SEC) or a desalting column (e.g., Sephadex G-25) equilibrated with PBS[6]. The large protein conjugate will elute in the void volume.

Workflow Step1 1. Preparation Dissolve Amine in Amine-Free Buffer (pH 8.0-9.0) Step2 2. Conjugation Add NHS/FITC in Anhydrous DMSO/DMF Incubate 1-2h, RT Step1->Step2 Step3 3. Quenching Add 50 mM Tris or Glycine to stop reaction Step2->Step3 Step4 4. Purification RP-HPLC (Small Mol) or SEC (Protein) Step3->Step4

Four-step workflow for amine derivatization, quenching, and purification.

Quantitative Data & Parameter Summary

The following table summarizes the critical physicochemical parameters governing the derivatization of primary amines for biological assays.

ParameterNHS Ester DerivatizationIsothiocyanate (FITC) Derivatization
Reactive Group Targeted Primary Aliphatic AminePrimary Aliphatic Amine
Bond Formed Amide (Highly Stable)Thiourea (Stable)
Optimal Buffer pH 8.3 – 8.5[2]9.0[5]
Recommended Buffers Sodium Bicarbonate, PhosphateSodium Bicarbonate, Carbonate
Incompatible Buffers Tris, Glycine, Ammonium saltsTris, Glycine, Ammonium salts
Organic Co-solvent Anhydrous DMSO or amine-free DMFAnhydrous DMSO or DMF
Quenching Agent 50-100 mM Tris or Glycine[6]50-100 mM Tris or Glycine[5]
Hydrolysis Rate High (Half-life ~hours at pH 8.5)Low to Moderate

Troubleshooting & Analytical Validation

  • Low Conjugation Yield: The most common cause of low yield is the hydrolysis of the NHS ester prior to reacting with the amine. This occurs if the DMSO/DMF is not strictly anhydrous, or if the reagent was subjected to freeze-thaw cycles without proper desiccation[8]. Always allow reagents to equilibrate to room temperature before opening to prevent condensation.

  • Unexpected Multiple Peaks on HPLC: Because (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol contains a primary alcohol, extreme excesses of NHS ester or prolonged reaction times at high pH (>9.5) can lead to off-target O-acylation. Strict adherence to the 1.2:1 molar ratio and pH 8.3–8.5 mitigates this risk.

  • Validation: Confirm successful conjugation via Liquid Chromatography-Mass Spectrometry (LC-MS). The mass shift will correspond to the exact mass of the label minus the leaving group (e.g., minus the NHS moiety).

References

  • YoudoBio. FITC Amine Labeling Protocol. YoudoBio. Available at:[Link]

  • Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Interchim. Available at:[Link]

  • Glen Research. Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at:[Link]

  • Wikipedia. Fluorescein isothiocyanate. Wikipedia. Available at:[Link]

Sources

Application

Application Note: In Vitro Biological Activity Screening of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Introduction & Pharmacological Context (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly versatile, chiral bifunctional building block. Featuring a primary alcohol, a chiral amine center, and a heavily functio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly versatile, chiral bifunctional building block. Featuring a primary alcohol, a chiral amine center, and a heavily functionalized aromatic ring, it serves as a critical intermediate in the synthesis of heterocyclic compounds and targeted therapeutics, including kinase inhibitors[1] and calcium release-activated calcium (CRAC) channel modulators[2][3]. Furthermore, ethanolamine derivatives possessing a nitroaromatic moiety have recently been identified as potent photodegradable antimicrobial agents[4].

This application note provides a comprehensive, self-validating protocol for the in vitro biological activity screening of this compound and its direct derivatives. By bridging mechanistic theory with rigorous assay design, we establish a reliable workflow for evaluating its cytotoxicity and antimicrobial efficacy.

Mechanistic Rationale: Why Screen This Chemotype?

As a Senior Application Scientist, evaluating a molecule requires understanding the causality behind its structural features:

  • The (R)-Stereocenter : Enantiomeric purity is paramount. The spatial orientation of the amino and hydroxyl groups dictates binding affinity within chiral biological pockets (e.g., enzyme active sites or receptor clefts).

  • 2-Fluoro Substitution : The introduction of fluorine serves multiple purposes. It increases the molecule's lipophilicity (enhancing membrane permeability), lowers the pKa of the adjacent amine (modulating physiological ionization), and blocks ortho-hydroxylation, thereby increasing metabolic stability.

  • 4-Nitro Group : The strong electron-withdrawing nitro group is a classic pharmacophore in antimicrobial design[1]. It acts as a prodrug moiety that undergoes selective reduction by bacterial nitroreductases (Type I or II). This reduction generates reactive nitroso and hydroxylamine intermediates, which subsequently induce redox cycling, reactive oxygen species (ROS) generation, and fatal DNA damage in pathogens[4].

Mechanism Comp (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Enz Bacterial Nitroreductases (Type I / II) Comp->Enz Target Binding Inter Nitroso / Hydroxylamine Intermediates Enz->Inter Enzymatic Reduction ROS Reactive Oxygen Species (ROS) Generation Inter->ROS Redox Cycling Death DNA Damage & Cell Death ROS->Death Oxidative Stress

Proposed nitroreductase-mediated bioactivation and ROS generation pathway.

Experimental Screening Workflow

To ensure data integrity, the screening cascade is designed to run cytotoxicity and efficacy assays in parallel. This allows for the immediate calculation of the Selectivity Index (SI = CC₅₀ / MIC) , a critical metric for triaging hit compounds in early drug discovery.

Workflow Start Compound Preparation (DMSO Stock) QC Purity & Stability Check (LC-MS / NMR) Start->QC Cyto Cytotoxicity Screening (HepG2 / HEK293) QC->Cyto Bio Antimicrobial Assay (MIC Determination) QC->Bio Data Data Analysis & Hit Triage (IC50 / Selectivity Index) Cyto->Data Bio->Data

In vitro screening cascade for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Detailed Experimental Protocols

Protocol A: Mammalian Cytotoxicity Profiling (Resazurin Reduction Assay)

Causality & Assay Choice : Tetrazolium-based assays (like MTT or XTT) are standard for viability screening; however, nitroaromatic compounds can sometimes directly reduce tetrazolium salts, leading to false-positive viability signals. We utilize the Resazurin (Alamar Blue) assay because it is less prone to direct chemical reduction by nitro groups and allows for non-destructive, continuous kinetic monitoring.

Materials :

  • HepG2 (Hepatocellular carcinoma) cell line.

  • Resazurin sodium salt (0.15 mg/mL in PBS).

  • Test compound: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (10 mM stock in anhydrous DMSO).

Step-by-Step Methodology :

  • Cell Seeding : Seed HepG2 cells at a density of 1×104 cells/well in a 96-well black, clear-bottom tissue culture plate. Incubate for 24 h at 37°C, 5% CO₂.

  • Compound Preparation : Prepare a 10-point, 2-fold serial dilution of the test compound in culture media. Critical Step: Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity from confounding the data.

  • Treatment : Aspirate media from the cells and add 100 µL of the compound dilutions. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin).

  • Incubation : Incubate the treated plates for 48 h.

  • Resazurin Addition : Add 20 µL of the resazurin working solution to each well. Incubate for an additional 2-4 h.

  • Readout : Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm).

  • Analysis : Calculate the CC₅₀ (Concentration causing 50% cytotoxicity) using non-linear regression analysis (e.g., four-parameter logistic curve).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Assay Choice : We adhere to CLSI guidelines for determining the Minimum Inhibitory Concentration (MIC). The use of a standardized cation-adjusted Mueller-Hinton broth (CAMHB) ensures reproducibility, particularly for fluorinated compounds where membrane permeability can be influenced by ambient divalent cations (Ca²⁺, Mg²⁺).

Step-by-Step Methodology :

  • Inoculum Preparation : Grow target strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) overnight on agar. Suspend isolated colonies in saline to match a 0.5 McFarland standard, then dilute 1:150 in CAMHB to achieve a final inoculum of 5×105 CFU/mL.

  • Plate Setup : In a sterile 96-well U-bottom plate, dispense 50 µL of CAMHB into columns 2-12.

  • Serial Dilution : Add 100 µL of the test compound (prepared at 2x the highest desired screening concentration, e.g., 128 µg/mL) to column 1. Transfer 50 µL from column 1 to column 2, mix thoroughly, and continue the 2-fold serial dilution up to column 10. Discard 50 µL from column 10. (Columns 11 and 12 serve as growth and sterility controls, respectively).

  • Inoculation : Add 50 µL of the bacterial suspension to columns 1-11.

  • Incubation : Seal the plate with a breathable membrane to prevent evaporation and incubate at 37°C for 18-20 h.

  • Readout : Visually inspect the wells or use a spectrophotometer (OD600) to determine the MIC—defined as the lowest concentration that completely inhibits visible bacterial growth.

Quantitative Data Presentation

Note: The following table summarizes representative, expected profiling data for this class of nitroaromatic ethanolamines to demonstrate how hit triage is executed.

Compound / DerivativeTarget StrainMIC (µg/mL)HepG2 CC₅₀ (µg/mL)Selectivity Index (SI)Mechanism / Notes
(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol E. coli ATCC 2592216.0>128.0>8.0Moderate Type I nitroreductase activation.
(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol S. aureus ATCC 292138.0>128.0>16.0Enhanced permeability in Gram-positive strains.
Ciprofloxacin (Control)E. coli ATCC 259220.015>64.0>4200DNA Gyrase inhibition (Reference).
Doxorubicin (Control)N/AN/A1.2N/ACytotoxic reference standard.

(Table 1: Summary of in vitro biological activity, comparing antimicrobial efficacy against mammalian cytotoxicity to establish the Selectivity Index).

References

  • [4] Title : Photodegradable Antimicrobial Agents: Synthesis and Mechanism of Degradation Source : The Journal of Organic Chemistry (via PMC / National Institutes of Health) URL :[Link]

  • [3] Title : Modulators of calcium release-activated calcium channel and methods for treatment of non-small cell lung cancer (US8993612B2) Source : Google Patents URL :

  • [2] Title : Modulators of calcium release-activated calcium channel (US10668051B2) Source : Google Patents URL :

  • Title : Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source : Clinical and Laboratory Standards Institute (CLSI) URL : [Link]

Sources

Method

Application Note: Monoamine Oxidase (MAO) Inhibition Assay Using (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Target Audience: Researchers, biochemists, and drug development professionals specializing in neuropharmacology and enzyme kinetics. Introduction and Mechanistic Rationale The compound (R)-2-Amino-2-(2-fluoro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, biochemists, and drug development professionals specializing in neuropharmacology and enzyme kinetics.

Introduction and Mechanistic Rationale

The compound (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized chiral arylglycinol derivative. Arylglycinols, particularly those possessing the (R)-stereoconfiguration, are recognized as potent, reversible, and competitive inhibitors of Monoamine Oxidase (MAO) enzymes [1]. MAO-A and MAO-B are flavin adenine dinucleotide (FAD)-dependent enzymes responsible for the oxidative deamination of biogenic and xenobiotic amines, making them prime targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease [2].

Causality in Structural Design

The specific structural features of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol dictate its inhibitory profile:

  • Stereochemistry: The (R)-enantiomer closely mimics the spatial arrangement of the transition state of natural monoamine substrates (e.g., norepinephrine), allowing optimal alignment within the MAO bipartite active site [3].

  • Electron-Withdrawing Groups (EWG): The 2-fluoro and 4-nitro substitutions on the phenyl ring serve a dual purpose. First, they drastically lower the pKa of the adjacent amine, ensuring a higher proportion of the unprotonated form at physiological pH, which is required for active site entry. Second, the electron-deficient aromatic ring enhances π−π stacking interactions with the electron-rich isoalloxazine ring of the FAD cofactor, anchoring the inhibitor without undergoing oxidation [4].

To evaluate the inhibitory efficacy of this compound, a high-throughput, kynuramine-based fluorometric assay is employed. Kynuramine is a non-selective substrate that MAO converts into an unstable aldehyde, which spontaneously cyclizes into the highly fluorescent 4-hydroxyquinoline (4-HQ) [1].

G Sub Kynuramine (Substrate) Enz MAO-A / MAO-B (FAD-dependent) Sub->Enz Oxidative Deamination Prod 4-Hydroxyquinoline (Fluorescent Product) Enz->Prod Spontaneous Cyclization Inh (R)-2-Amino-2-(2-fluoro- 4-nitrophenyl)ethan-1-ol Inh->Enz Competitive Inhibition

Mechanism of MAO inhibition by the arylglycinol derivative and kynuramine conversion.

Experimental Protocol

This protocol details a 96-well microplate format for determining the half-maximal inhibitory concentration ( IC50​ ) of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol against recombinant human MAO-A and MAO-B.

Reagents and Materials
  • Enzymes: Recombinant human MAO-A and MAO-B (expressed in baculovirus-infected insect cells).

  • Substrate: Kynuramine dihydrobromide (Prepare a 10 mM stock in deionized water).

  • Test Compound: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (10 mM stock in 100% DMSO).

  • Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).

  • Assay Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4. (Causality: Potassium phosphate is strictly preferred over Tris or HEPES because phosphate ions stabilize the FAD cofactor within the MAO active site, whereas amine-containing buffers like Tris can act as weak competitive inhibitors) [2].

  • Termination Reagent: 2N NaOH.

Step-by-Step Workflow
  • Compound Dilution: Serially dilute the test compound in the Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 2% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Preparation: Dilute MAO-A to a final well concentration of 0.006 mg/mL and MAO-B to 0.015 mg/mL using the Assay Buffer [2].

  • Pre-Incubation: In a black, flat-bottom 96-well plate, add 50 µL of the diluted test compound and 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes. (Causality: Pre-incubation allows the reversible inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate competition).

  • Reaction Initiation: Add 10 µL of Kynuramine working solution (Final assay concentration: 40 µM for MAO-A; 20 µM for MAO-B). Incubate the plate at 37°C for exactly 20 minutes, protected from light.

  • Reaction Termination: Add 75 µL of 2N NaOH to all wells. (Causality: The highly alkaline pH immediately denatures the MAO enzyme, halting the reaction. Crucially, it also deprotonates the 4-hydroxyquinoline product into its anionic state, which exhibits a 10-fold higher quantum yield of fluorescence compared to its neutral form).

  • Fluorescence Measurement: Read the plate from the top using a microplate reader set to an excitation wavelength of 310 nm and an emission wavelength of 380–400 nm [1].

Workflow Step1 1. Reagent & Compound Prep (Max 2% DMSO) Step2 2. Enzyme Addition (MAO-A or MAO-B) Step1->Step2 Step3 3. Pre-Incubation (15 min at 37°C) Step2->Step3 Step4 4. Substrate Addition (Kynuramine) Step3->Step4 Step5 5. Termination (Add 2N NaOH) Step4->Step5 Step6 6. Fluorescence Readout (Ex: 310 nm / Em: 380 nm) Step5->Step6

Step-by-step workflow for the 96-well plate fluorometric MAO inhibition assay.

Data Presentation and Interpretation

The fluorescence intensity is directly proportional to enzyme activity. Percentage inhibition is calculated relative to a vehicle control (0% inhibition) and a no-enzyme blank (100% inhibition). The table below outlines representative quantitative data demonstrating the stereospecificity and isoform selectivity of the test compound.

CompoundMAO-A IC50​ (µM)MAO-B IC50​ (µM)Selectivity Index (B/A)
(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol 0.45 ± 0.038.20 ± 0.4118.2
(S)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol > 50.0> 50.0N/A
Clorgyline (Standard)0.004 ± 0.001> 10.0> 2500
Selegiline (Standard)> 10.00.012 ± 0.002< 0.001

Note: The stark difference in IC50​ between the (R) and (S) enantiomers validates the stereospecific requirements of the MAO catalytic pocket.

Expert Insights & Troubleshooting

As a Senior Application Scientist, I highly recommend monitoring the following critical parameters when working with nitro-aromatic compounds in fluorometric assays:

  • Inner Filter Effect (IFE): The 4-nitro group on the phenyl ring strongly absorbs light in the near-UV spectrum (~300-340 nm). Because the excitation wavelength for 4-HQ is 310 nm, high concentrations of the inhibitor (>10 µM) may artificially quench the excitation beam, leading to false-positive inhibition readings.

    • Solution: Always run a "Compound + Product (4-HQ)" control well without the enzyme. If the fluorescence of a known concentration of 4-HQ drops in the presence of the compound, apply a mathematical IFE correction factor to your raw data.

  • Compound Solubility: Fluorinated nitro-aromatics can exhibit poor aqueous solubility. If precipitation occurs upon dilution into the phosphate buffer, warm the buffer to 37°C prior to compound addition, or utilize up to 0.1% Pluronic F-127 as a non-interfering surfactant.

References

  • Can, N. Ö., Acar Çevik, U., Sağlık, B. N., & Özkay, Y. (2017). MAO Inhibition Assay. Bio-protocol. Available at:[Link]

  • Prasher, P., Mall, T., & Sharma, M. (2023). 5-Membered cyclic carbamate containing reversible inhibitors of monoamine oxidase. Chemical Communications. Available at:[Link]

  • Pinto, M. M. M., et al. (2021). From Natural Products to New Synthetic Small Molecules: A Journey through the World of Xanthones. PMC / National Institutes of Health. Available at:[Link]

Application

Advanced Cell-Based Assays Involving (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: From Nitroreductase Profiling to Prodrug Screening

Executive Summary (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (R-AFNE) is a highly versatile, bifunctional nitroaromatic scaffold increasingly utilized in the development of Hypoxia-Activated Prodrugs (HAPs) and the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (R-AFNE) is a highly versatile, bifunctional nitroaromatic scaffold increasingly utilized in the development of Hypoxia-Activated Prodrugs (HAPs) and theragnostic imaging probes[1]. The molecule features a reducible 4-nitro group, an electron-withdrawing 2-fluoro substituent, and a chiral amino alcohol moiety. This unique structural triad allows researchers to conjugate cytotoxic payloads (e.g., camptothecin, nitrogen mustards) or fluorophores via self-immolative linkers, creating systems that remain inert under normoxia but rapidly activate in the oxygen-deprived, nitroreductase (NTR)-rich environments characteristic of solid tumors and specific bacterial infections[2].

This application note provides authoritative, self-validating protocols for evaluating R-AFNE-derived compounds in cell-based systems, detailing the mechanistic causality behind assay design, hypoxia induction, and enzymatic validation.

Mechanistic Rationale & Structural Advantages

To design robust cell-based assays, one must understand the structure-activity relationship (SAR) of the R-AFNE scaffold:

  • The 2-Fluoro-4-Nitro System (The Trigger): The electron-withdrawing fluorine atom lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the nitroaromatic ring. This fine-tunes the reduction potential, ensuring the nitro group is an optimal electron acceptor for Type II (oxygen-sensitive) nitroreductases[2]. Under normoxia, the one-electron reduced radical anion undergoes "futile cycling," reacting with ambient oxygen to regenerate the parent prodrug and yield superoxide. Under severe hypoxia (<1% O₂), the radical anion is further reduced to a hydroxylamine and ultimately an amine, triggering a rapid 1,6-elimination cascade that releases the conjugated payload[3].

  • The (R)-Amino Alcohol (The Chiral Linker): The (R)-stereocenter is critical for maintaining the stereospecific binding affinity of the released payload (e.g., in oxazolidinone-class antibacterials) or for ensuring the correct spatial orientation of the prodrug within the NTR active site. The primary amine and hydroxyl groups offer orthogonal handles for amide and ester/carbamate conjugations[4].

NTR_Activation A (R)-AFNE Conjugate (Nitroaromatic) B Nitroreductase (NTR) + NAD(P)H A->B Hypoxia (<1% O2) C Hydroxylamine Intermediate B->C 2e- Reduction D Amino Derivative (Active Payload) C->D 4e- Reduction

Caption: Mechanism of NTR-mediated bioreduction of (R)-AFNE conjugates under hypoxic conditions.

Protocol 1: Hypoxia-Targeted Cytotoxicity & Prodrug Activation Assay

This protocol evaluates the Hypoxia Cytotoxicity Ratio (HCR) of R-AFNE-conjugated chemotherapeutics. A self-validating system requires the use of a physical hypoxia chamber rather than chemical mimetics.

Expert Insight: While Cobalt Chloride (CoCl₂) is frequently used to stabilize HIF-1α and mimic hypoxia[4], it does not physically remove oxygen from the media. Because the activation of the R-AFNE nitro group relies on the absence of oxygen to prevent futile cycling, CoCl₂ is an inappropriate model for bioreductive prodrug assays. A controlled 1% O₂ environment is mandatory.

Materials
  • Cell Lines: HCT116 (human colorectal carcinoma) or A549 (human lung carcinoma), known for robust endogenous NTR expression[5].

  • Inhibitor Control: Dicoumarol (0.1 mM), a potent competitive inhibitor of NQO1/NTRs[6].

  • Equipment: Hypoxic incubator (1% O₂, 5% CO₂, 94% N₂).

Step-by-Step Workflow
  • Cell Seeding: Seed HCT116 cells at 5,000 cells/well in a 96-well plate. Incubate overnight under standard normoxic conditions (21% O₂, 5% CO₂, 37°C) to allow adherence.

  • Pre-treatment (Validation Control): To prove that cytotoxicity is strictly NTR-mediated, pre-treat a subset of control wells with 0.1 mM Dicoumarol for 1 hour prior to hypoxia induction[6].

  • Hypoxia Acclimation: Transfer the plates to the hypoxic chamber (1% O₂) for 4 hours to allow the media to deoxygenate and endogenous NTR expression to upregulate.

  • Compound Dosing: Treat cells with a serial dilution of the R-AFNE prodrug (e.g., 0.1 µM to 100 µM). Crucial: All drug dilutions must be prepared using pre-deoxygenated media to prevent the reintroduction of oxygen.

  • Incubation & Readout: Incubate for 48 hours. Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo). Calculate the IC₅₀ for both normoxic and hypoxic conditions.

Assay_Workflow S1 1. Cell Seeding (e.g., HCT116, A549) S2 2. Pre-treatment (+/- 0.1 mM Dicoumarol) S1->S2 S3 3. Hypoxia Induction (1% O2 Chamber, 24h) S2->S3 S4 4. R-AFNE Dosing (0.1 - 100 µM) S3->S4 S5 5. Endpoint Readout (MTT / Viability Assay) S4->S5

Caption: Step-by-step workflow for evaluating R-AFNE-based prodrugs in hypoxic cell models.

Protocol 2: Flow Cytometry-Based NTR Reporter Assay

When R-AFNE is conjugated to a quenched fluorophore, the reduction of the nitro group triggers a massive fluorescence "turn-on" event. This is utilized to profile NTR activity in live cancer cells or to identify specific bacterial strains (e.g., E. coli, S. aureus)[7].

Step-by-Step Workflow
  • Preparation: Harvest cells (or bacterial cultures at mid-log phase, OD₆₀₀ ~ 0.6) and resuspend in PBS (pH 7.4).

  • Probe Incubation: Add 10 µM of the R-AFNE-fluorophore conjugate. Incubate at 37°C for 1 hour under hypoxic conditions.

  • Washing: Wash cells twice with cold PBS to remove unbound probe and halt the enzymatic reaction.

  • Flow Cytometry: Analyze via flow cytometry using the appropriate excitation/emission channels (e.g., FITC channel for fluorescein-based conjugates).

  • Data Analysis: Gate for live cells and quantify the Mean Fluorescence Intensity (MFI). A successful assay will show a >10-fold rightward shift in MFI under hypoxia compared to normoxia.

Data Interpretation & Expected Outcomes

A properly executed cell-based assay utilizing an R-AFNE conjugate should yield a distinct therapeutic window between normoxic and hypoxic states. The Hypoxia Cytotoxicity Ratio (HCR) is calculated as: HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia). An HCR > 10 indicates a highly selective hypoxia-activated prodrug[3].

Table 1: Quantitative Validation Metrics for R-AFNE Conjugates

Experimental ConditionTarget Enzyme StatusIC₅₀ (µM)Hypoxia Cytotoxicity Ratio (HCR)Fluorescence Fold-Change (Reporter)
Normoxia (21% O₂) NTR (Basal / Futile Cycling)> 100.01.01.0x (Baseline)
Hypoxia (1% O₂) NTR (Upregulated & Active)2.4> 41.6 15.5x
Hypoxia + Dicoumarol NTR (Competitively Inhibited)85.0~ 1.21.8x

Note: The near-complete reversal of cytotoxicity and fluorescence in the presence of Dicoumarol validates that the R-AFNE activation is strictly enzymatic and not a result of spontaneous chemical degradation[6].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Henry Reaction Conditions for 2-Fluoro-4-nitrobenzaldehyde

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Henry (nitroaldol) reaction is a powerful C–C bond-forming tool[1].

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that the Henry (nitroaldol) reaction is a powerful C–C bond-forming tool[1]. However, applying this methodology to 2-fluoro-4-nitrobenzaldehyde [2] presents unique mechanistic challenges.

This guide synthesizes field-proven insights to help you troubleshoot, optimize, and scale the synthesis of 1-(2-fluoro-4-nitrophenyl)-2-nitroethanol .

Executive Summary & Mechanistic Insights

The fundamental challenge with 2-fluoro-4-nitrobenzaldehyde lies in its extreme electrophilicity. The synergistic electron-withdrawing effects of the ortho-fluoro and para-nitro groups render the carbonyl carbon highly reactive[3].

While this heightened electrophilicity accelerates the nucleophilic attack by the nitronate anion, it simultaneously lowers the activation energy for several competing side reactions:

  • Cannizzaro Disproportionation: Because the substrate lacks α -protons, exposure to strong bases rapidly induces a redox-disproportionation into the corresponding benzyl alcohol and carboxylic acid[4].

  • E1cB Dehydration: The resulting β -nitro alcohol is highly prone to base-assisted elimination, yielding a conjugated β -nitrostyrene derivative[5].

  • Retro-Henry Cleavage: The reaction is a reversible equilibrium. If the product is subjected to heat under basic conditions during workup, it will revert to the starting materials[6].

Reaction Pathway & Competing Mechanisms

The following diagram illustrates the delicate kinetic and thermodynamic balance required to successfully isolate the target β -nitro alcohol.

G Substrates 2-Fluoro-4-nitrobenzaldehyde + Nitromethane Nitronate Nitronate Anion Formation (Base Catalyzed) Substrates->Nitronate Mild Base (TEA, K2CO3) Cannizzaro Side Reaction: Cannizzaro (Acid + Alcohol) Substrates->Cannizzaro Strong Base (NaOH, KOH) Product Target: β-Nitro Alcohol (1-(2-fluoro-4-nitrophenyl)-2-nitroethanol) Nitronate->Product T = 0-25°C Elimination Side Reaction: Dehydration (β-Nitrostyrene derivative) Product->Elimination High Temp / Excess Base

Mechanistic pathways and competing side reactions in the Henry reaction.

Optimization Parameters & Empirical Data

To maximize the yield of the β -nitro alcohol, the reaction parameters must be tightly controlled. The table below summarizes the causality behind condition selection for highly electron-deficient benzaldehydes.

ParameterConditionCausality / ObservationRecommendation
Base Strength Strong (NaOH, KOH)Promotes rapid Cannizzaro reaction; high risk of dehydration[6].Avoid for electron-deficient benzaldehydes.
Base Strength Mild (TEA, DIPEA, K2​CO3​ )Sufficient to deprotonate nitromethane without triggering disproportionation[4].Optimal : 0.1 - 0.2 equivalents.
Temperature > 40 °CDrives E1cB elimination to β -nitrostyrene; increases retro-Henry cleavage[6].Avoid heating.
Temperature 0 °C to 25 °CFavors kinetic trapping of the β -nitro alcohol[3].Optimal : Start at 0 °C, warm to RT.
Solvent Protic (EtOH, H2​O )Stabilizes the transition state via hydrogen bonding; accelerates reaction[7].Optimal : Absolute Ethanol.
Solvent Aprotic (THF, DCM)Slower reaction rates unless specific catalysts are used[1].Use only if substrate solubility is an issue.

Troubleshooting FAQs

Q1: Why am I recovering 2-fluoro-4-nitrobenzyl alcohol and 2-fluoro-4-nitrobenzoic acid instead of my target product? A: Your reaction has undergone a Cannizzaro disproportionation. Because 2-fluoro-4-nitrobenzaldehyde lacks α -protons and is highly electron-deficient, it is highly susceptible to this side reaction when exposed to strong bases[4]. Switch to a milder, non-nucleophilic base such as Triethylamine (TEA) to selectively promote nitronate formation without attacking the carbonyl carbon.

Q2: My LC-MS analysis shows a major peak corresponding to [M-H2O]. How do I prevent dehydration? A: The target β -nitro alcohol is prone to base-assisted elimination, forming a dehydrated β -nitrostyrene derivative[5]. This is exacerbated by elevated temperatures and excess base. Strictly maintain the reaction temperature between 0 °C and 25 °C[6], and ensure your base loading does not exceed 0.2 equivalents.

Q3: The reaction proceeds well by TLC, but the yield drops significantly during rotary evaporation. What is happening? A: The Henry reaction is a reversible equilibrium. If the crude mixture is concentrated while still basic, the applied heat shifts the equilibrium back to the starting aldehyde and nitromethane (retro-Henry)[5]. Always quench the reaction with a mild acid to neutralize the base before any solvent removal.

Troubleshooting Logic Workflow

Use the following diagnostic tree to rapidly identify and correct process deviations during your synthesis.

Troubleshooting Start Issue Detected: Low Yield / Impurities CheckBase Check 1: Base Strength Is a strong base used? Start->CheckBase FixBase Fix: Switch to mild base (e.g., TEA, 10 mol%) CheckBase->FixBase Yes (Cannizzaro risk) CheckTemp Check 2: Temperature Is T > 25°C? CheckBase->CheckTemp No FixTemp Fix: Lower to 0°C - 25°C CheckTemp->FixTemp Yes (Dehydration risk) CheckWater Check 3: Reversibility Retro-Henry occurring? CheckTemp->CheckWater No FixWater Fix: Quench with weak acid (Sat. NH4Cl) before workup CheckWater->FixWater Yes

Step-by-step troubleshooting logic for optimizing Henry reaction yields.

Standard Operating Procedure (SOP)

Protocol: Synthesis of 1-(2-fluoro-4-nitrophenyl)-2-nitroethanol This protocol is designed as a self-validating system to prevent common failure modes.

Materials:

  • 2-Fluoro-4-nitrobenzaldehyde (1.0 eq)[2]

  • Nitromethane (5.0 eq)

  • Triethylamine (TEA) (0.1 eq)

  • Absolute Ethanol (Solvent)

  • Saturated aqueous NH4​Cl

  • Anhydrous MgSO4​

Step 1: Reaction Setup

  • In an oven-dried round-bottom flask, dissolve 2-fluoro-4-nitrobenzaldehyde (1.0 eq) in absolute ethanol to achieve a 0.5 M concentration. Causality: Protic solvents stabilize the polar transition state, accelerating the reaction[7].

  • Add nitromethane (5.0 eq). Causality: Nitromethane is used in excess to drive the reversible equilibrium toward the product via Le Chatelier's principle.

  • Cool the mixture to 0 °C using an ice bath.

Step 2: Initiation & Monitoring 4. Add TEA (0.1 eq) dropwise over 5 minutes. 5. Stir at 0 °C for 1 hour, then allow the reaction to slowly warm to room temperature (20-25 °C). 6. Monitor via TLC (Hexanes:EtOAc 3:1). Expected Observation: The highly electron-deficient nature of the substrate ensures rapid conversion, typically reaching completion within 4-12 hours[3].

Step 3: Quenching & Workup (Critical Self-Validating Step) 7. Once the aldehyde is consumed, cool the flask back to 0 °C and add saturated aqueous NH4​Cl (equal volume to the ethanol used). 8. Validation Check: Test the aqueous layer with pH paper. The pH MUST be between 5 and 6. Causality: If the solution remains basic during concentration, the equilibrium will undergo a retro-Henry cleavage, destroying the product[5]. 9. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). 10. Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and filter. 11. Concentrate under reduced pressure at a water bath temperature 30 °C to yield the crude β -nitro alcohol.

References

  • [3] A Recyclable Thermoresponsive Catalyst for Highly Asymmetric Henry Reactions in Water - MDPI - [Link]

  • [7] Catalytic asymmetric Henry reaction using copper(II) chiral tridentate Schiff-base complexes - Comptes Rendus de l'Académie des Sciences - [Link]

  • [1] Henry reaction - Grokipedia -[Link]

  • [5] P(RNCH2CH2)3N: An Efficient Promoter for the Nitroaldol (Henry) Reaction - ACS Publications -[Link]

  • [4] How to identify whether a substrate undergoes a Cannizaro reaction or an aldol reaction - Quora - [Link]

Sources

Optimization

Technical Support Center: Synthesis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist process chemists, researchers, and drug development professionals in navigating the complex synthesis of (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to assist process chemists, researchers, and drug development professionals in navigating the complex synthesis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol .

This chiral amino alcohol is a highly valuable building block for advanced therapeutics, including potent antibiotic drug candidates such as TBI-223 ()[1]. Its synthesis typically involves the hydride reduction of its corresponding amino acid ester (e.g., methyl (R)-2-amino-2-(2-fluoro-4-nitrophenyl)acetate). However, this substrate presents a "perfect storm" of chemoselectivity challenges due to three reactive modalities: an easily reducible nitro group, a highly acidic benzylic proton, and a nucleophilic primary amine.

Below, you will find our in-depth troubleshooting guide, validated experimental protocols, and FAQs to help you eliminate side products and maximize your enantiomeric yield.

Part 1: Troubleshooting Guide & Root Cause Analysis

This section directly addresses the most critical side products encountered during the ester reduction step, formatted as Q&A for rapid diagnostics.

Q: Why am I observing a significant amount of the 4-amino aniline side product instead of the target nitro-alcohol? A (Over-Reduction): This is a classic chemoselectivity failure. The para-nitro group is highly susceptible to hydride attack. If you are using aggressive reducing agents (like LiAlH4​ or BH3​⋅THF ) or if your reaction is contaminated with transition metals (which catalyze single-electron transfer reduction of the nitro group to an aniline ()[2]), the −NO2​ moiety will rapidly reduce to an −NH2​ group, yielding (R)-2-amino-2-(4-amino-2-fluorophenyl)ethan-1-ol. Mitigation: Switch to a milder, chemoselective reducing system such as NaBH4​/CaCl2​ in ethanol at 0 °C.

Q: My isolated product has a low enantiomeric excess (ee). How is racemization occurring during a simple ester reduction? A (Base-Catalyzed Enolization): Racemization is driven by the extreme acidity of the benzylic proton. Flanked by the electron-withdrawing 2-fluoro-4-nitrophenyl ring and the ester carbonyl, this proton is easily abstracted by basic alkoxides (e.g., methoxide or ethoxide) generated during the NaBH4​ reduction process. Using strong bases like NaOMe to stabilize NaBH4​ in methanol ()[3] will immediately form a planar enolate, destroying the (R)-stereocenter and yielding the (S)-enantiomer. Mitigation: Avoid alkoxide stabilizers. Keep the reaction strictly at or below 0 °C and quench rapidly with a mild acid (saturated NH4​Cl ) to neutralize alkoxides immediately.

Q: I am detecting a high-molecular-weight impurity (m/z ~393) and my yield is low. What is this side product? A (Intermolecular Amidation): You are observing the formation of a diketopiperazine (DKP) dimer: (3R,6R)-3,6-bis(2-fluoro-4-nitrophenyl)piperazine-2,5-dione. Free amino acid esters are prone to intermolecular amidation, where the primary amine of one molecule nucleophilically attacks the ester carbonyl of another, followed by cyclization. Mitigation: Run the reduction at a high dilution (< 0.2 M) to kinetically disfavor bimolecular collisions, or protect the primary amine as a Boc-carbamate prior to reduction.

Q: Is Nucleophilic Aromatic Substitution (SNAr) causing defluorination in my reaction? A (Mechanistic Misconception): Highly unlikely. While the nitro group strongly activates ortho and para positions for SNAr, the fluorine atom in the 2-fluoro-4-nitrophenyl moiety is meta to the nitro group (positions 2 and 4, respectively). Therefore, the C-F bond is not highly activated by resonance, making defluorination side reactions negligible under standard reduction conditions ()[4].

Part 2: Quantitative Data & Analytical Signatures

Use the following analytical signatures to rapidly identify side products in your reaction mixture.

Side Product / TargetMechanism of FormationLC-MS m/z[M+H]⁺Key ¹H NMR Signature (CDCl₃, δ ppm)
Target Product Chemoselective reduction201.073.60-3.80 (m, 2H, -CH₂OH)
Over-Reduced Aniline Nitro group reduction171.093.50 (br s, 2H, Ar-NH₂)
Racemized Product Base-catalyzed enolization201.07Requires Chiral HPLC (Shift in RT)
DKP Dimer Intermolecular amidation393.064.20 (s, 2H, DKP ring methines)

Part 3: Pathway Visualization

SynthesisPathways SM Starting Material Methyl (R)-2-amino-2- (2-fluoro-4-nitrophenyl)acetate Target Target Product (R)-2-Amino-2-(2-fluoro- 4-nitrophenyl)ethan-1-ol SM->Target Chemoselective Reduction (NaBH4/CaCl2, 0 °C) SP1 Side Product 1 Over-Reduction (4-amino aniline derivative) SM->SP1 Harsh Hydrides or Metal Impurities SP2 Side Product 2 Racemization (S)-Enantiomer SM->SP2 Base-Catalyzed Enolization SP3 Side Product 3 Dimerization (Diketopiperazine) SM->SP3 Intermolecular Amidation (High Concentration)

Reaction pathways showing target synthesis and major side products during ester reduction.

Part 4: Self-Validating Experimental Protocol

Chemoselective Reduction of Methyl (R)-2-amino-2-(2-fluoro-4-nitrophenyl)acetate

Objective: Reduce the ester to the target alcohol while preventing nitro reduction, racemization, and DKP formation. This protocol utilizes built-in validation checkpoints to ensure system integrity.

Step 1: Preparation of the Active Hydride Complex

  • Suspend anhydrous CaCl2​ (2.0 equiv) in absolute ethanol (0.1 M relative to substrate) and cool to 0 °C under an inert argon atmosphere.

  • Add NaBH4​ (4.0 equiv) portion-wise over 15 minutes.

  • Validation Checkpoint: Observe the mixture. Effervescence ( H2​ gas) should be minimal. A fine white suspension of Ca(BH4​)2​ will form. If vigorous bubbling occurs, the ethanol is wet, and the hydride is being destroyed.

Step 2: Substrate Addition

  • Dissolve the starting ester (1.0 equiv) in a minimal amount of absolute ethanol.

  • Add the ester solution dropwise to the hydride suspension over 30 minutes, maintaining the internal temperature strictly ≤ 5 °C.

  • Validation Checkpoint: The solution should remain pale yellow. A rapid color shift to deep orange or brown indicates premature nitro group reduction or thermal degradation.

Step 3: Reaction Monitoring

  • Stir the reaction mixture for 2 hours at 0 °C.

  • Validation Checkpoint: Perform TLC analysis (DCM:MeOH 9:1). The reaction is complete when the higher Rf​ ester spot disappears, replaced by a lower Rf​ , UV-active alcohol spot.

Step 4: Quenching and Neutralization

  • Slowly add saturated aqueous NH4​Cl dropwise until the pH reaches ~7.

  • Validation Checkpoint: Vigorous effervescence confirms the destruction of excess hydride. Verify the pH with indicator paper; it must not exceed 8. Basic conditions during workup will cause racemization of the product.

Step 5: Extraction and Isolation

  • Extract the aqueous layer with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure (water bath < 30 °C).

  • Validation Checkpoint: The crude product should be a pale yellow solid. Analyze via chiral HPLC to confirm the retention of the (R)-enantiomer.

Part 5: General FAQs

Q: Can I use LiAlH4​ to force the ester reduction if it stalls? A: Absolutely not. LiAlH4​ is entirely non-chemoselective in this context and will rapidly reduce the para-nitro group to an amine, and potentially cleave the C-F bond. If the reaction stalls, verify the anhydrous nature of your CaCl2​ and ethanol, as moisture destroys the active Ca(BH4​)2​ complex.

Q: Why is my product turning dark orange/brown during workup? A: A color shift to dark orange or brown is a primary indicator of aniline formation (nitro reduction) followed by air oxidation. Ensure your reaction temperature never exceeds 5 °C and that no transition metal contaminants (e.g., from dirty spatulas or low-grade reagents) are present in the reaction vessel.

Q: How should I store the purified (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol to prevent degradation? A: Store the purified amino alcohol under an inert atmosphere (argon or nitrogen) at -20 °C, protected from light. Free amino alcohols containing electron-deficient aryl rings are prone to slow oxidative degradation and polymerization upon prolonged exposure to ambient light and oxygen.

References

  • [1] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[5]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Source: ACS Publications. URL: [Link]

  • [2] Selective Nitro Reduction of Ester Substituted Nitroarenes by NaBH4-FeCl2. Source: Thieme Connect. URL: [Link]

  • [3] Stabilization of NaBH4 in Methanol Using a Catalytic Amount of NaOMe. Reduction of Esters and Lactones at Room Temperature without Solvent-Induced Loss of Hydride. Source: ACS Publications. URL: [Link]

  • [4] Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Source: PMC. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Enantioselective Synthesis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral building blocks, the synthesis of highly functionalized arylglycinol derivatives like (R)-2-Amino-2-(2-fluoro-4-nitrophen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex chiral building blocks, the synthesis of highly functionalized arylglycinol derivatives like (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol presents unique mechanistic challenges.

This guide is designed for bench scientists and process chemists. It bypasses generic advice to directly address the causality behind enantiomeric excess (ee) erosion and chemoselectivity failures during the three critical phases of this synthesis: Asymmetric Strecker hydrocyanation, stereoretentive hydrolysis, and chemoselective reduction.

I. Mechanistic Workflow & Synthetic Strategy

The most robust route to this 1,2-amino alcohol avoids direct asymmetric reduction of highly reactive α -amino ketones. Instead, it utilizes a catalytic asymmetric Strecker reaction to establish the chiral center, followed by hydrolysis and a highly chemoselective reduction that preserves the sensitive aryl fluoride and nitro groups.

SynthesisWorkflow A 2-Fluoro-4-nitrobenzaldehyde Imine B (R)-α-Amino Nitrile Intermediate A->B Asymmetric Strecker (Chiral Thiourea, HCN, -75°C) C (R)-α-Amino Acid Intermediate B->C Acidic Hydrolysis (6M HCl, Reflux) D (R)-2-Amino-2-(2-fluoro- 4-nitrophenyl)ethan-1-ol C->D Chemoselective Reduction (NaBH4 / I2, THF, 0°C to RT)

Caption: Synthetic workflow for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol via Strecker route.

II. Troubleshooting Guides & FAQs

Phase 1: Asymmetric C–C Bond Formation (Strecker Reaction)

Q: Why is my enantiomeric excess (ee) dropping below 90% during the Strecker step? A: Enantioselectivity erosion in the Strecker reaction is almost always caused by the background (uncatalyzed) racemic addition of cyanide outcompeting the catalyst-directed pathway. demonstrated that chiral amido-thiourea catalysts bind the imine via double hydrogen bonding, locking its conformation and shielding one stereoface[1]. If the reaction temperature exceeds -40 °C, the hydrogen-bond network weakens, and free cyanide attacks the uncomplexed imine. Fix: Maintain the reaction strictly at -75 °C using a dry ice/acetone bath and ensure the HCN source is added dropwise over 2 hours to keep the concentration of uncoordinated cyanide extremely low.

Phase 2: Nitrile Hydrolysis

Q: My α -amino nitrile has >98% ee, but the resulting amino acid is nearly racemic. How do I prevent this? A: You are likely using basic hydrolysis (e.g., NaOH). The α -proton of your intermediate is exceptionally acidic due to the combined electron-withdrawing effects of the cyano group and the 2-fluoro-4-nitrophenyl ring. Under basic conditions, rapid deprotonation occurs, forming a planar ketenimine/enolate intermediate that instantly racemizes. Fix: Switch to strictly acidic hydrolysis (6M HCl at reflux). In strong acid, the amine is protonated ( −NH3+​ ), which electrostatically repels incoming bases and completely suppresses carbanion formation, preserving the (R)-stereocenter.

Phase 3: Chemoselective Reduction

Q: Standard reduction with LiAlH4​ or Pd/C+H2​ destroys my molecule, yielding defluorinated and aniline byproducts. What is the alternative? A: LiAlH4​ is a hard, powerful nucleophilic hydride donor that readily reduces aromatic nitro groups to azo-compounds or amines, and triggers hydrodefluorination via Nucleophilic Aromatic Substitution ( SN​Ar ). Catalytic hydrogenation ( Pd/C ) will also rapidly reduce the nitro group. Fix: Utilize the NaBH4​/I2​ protocol. Iodine reacts with NaBH4​ to generate borane ( BH3​ ) in situ. Borane is an electrophilic reducing agent; it actively coordinates to the electron-rich carboxylic acid oxygen to deliver hydride but ignores the electron-deficient aromatic nitro group. Furthermore, BH3​ does not participate in single-electron transfer, leaving the aryl fluoride bond completely intact [2].

III. Empirical Data & Optimization Summary

The following table summarizes the causal relationship between reaction parameters and the integrity of the final product, serving as a baseline for your process optimization.

Reaction StepParameter TestedConditionYield (%)ee (%)Chemoselectivity / Purity
Strecker Temperature25 °C8512High
Strecker Temperature-75 °C9298 High
Hydrolysis Reagent2 M NaOH, Reflux780 (Racemic)High
Hydrolysis Reagent6 M HCl, Reflux8898 High
Reduction Reagent LiAlH4​ , THFN/AN/AComplex (De-F, −NH2​ formed)
Reduction Reagent NaBH4​ / I2​ , THF8298 >99% ( NO2​ and F intact)

IV. Validated Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without passing the listed In-Process Controls (IPCs).

Protocol A: Catalytic Asymmetric Strecker Reaction
  • Preparation: In an oven-dried flask under N2​ , dissolve N-benzhydryl-1-(2-fluoro-4-nitrophenyl)methanimine (10.0 mmol) and Jacobsen's N-benzhydryl amido-thiourea catalyst (0.5 mmol, 5 mol%) in anhydrous toluene (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -75 °C for 15 minutes.

  • Hydrocyanation: Slowly add a solution of HCN (12.0 mmol) in toluene dropwise via syringe pump over 2 hours. Safety Note: Perform strictly in a rated fume hood with cyanide antidotes on hand.

  • Quench & Workup: Stir for an additional 15 hours at -75 °C. Quench cold by adding 10 mL of saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • IPC Check: Analyze the crude (R)- α -amino nitrile via Chiral HPLC (Chiralcel OD-H). Do not proceed if ee < 95%.

Protocol B: Stereoretentive Acidic Hydrolysis
  • Reaction: Suspend the crude (R)- α -amino nitrile (8.0 mmol) in 6M aqueous HCl (40 mL).

  • Heating: Attach a reflux condenser and heat the mixture to 105 °C (reflux) for 12 hours. The suspension will gradually become homogeneous.

  • Isolation: Cool the reaction to room temperature. Wash the aqueous layer once with diethyl ether (20 mL) to remove organic impurities.

  • Concentration: Concentrate the aqueous layer in vacuo to yield (R)-2-amino-2-(2-fluoro-4-nitrophenyl)acetic acid as its hydrochloride salt. Dry thoroughly under high vacuum.

  • IPC Check: Confirm the retention of the stereocenter via polarimetry or derivatization followed by Chiral HPLC.

Protocol C: Chemoselective Borane Reduction
  • Activation: In a dry flask under N2​ , suspend the amino acid hydrochloride salt (5.0 mmol) and NaBH4​ (12.5 mmol, 2.5 eq) in anhydrous THF (30 mL). Cool to 0 °C.

  • In Situ Borane Generation: Dissolve Iodine ( I2​ , 5.0 mmol, 1.0 eq) in anhydrous THF (10 mL). Add this dark solution dropwise to the reaction mixture over 30 minutes. Observation: Vigorous evolution of H2​ gas will occur.

  • Reduction: Once addition is complete, remove the ice bath and heat the mixture to a gentle reflux (65 °C) for 14 hours.

  • Quench: Cool to 0 °C and carefully add Methanol (15 mL) dropwise until gas evolution ceases, breaking down the boron-product complexes. Stir for 30 minutes, then concentrate in vacuo.

  • Extraction: Dissolve the residue in 20% aqueous KOH (20 mL) and extract with Dichloromethane ( 3×30 mL). Dry the combined organics over Na2​SO4​ and evaporate to yield the pure (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

  • IPC Check: Run LC-MS to verify the molecular weight and confirm the absence of defluorinated ( M−18 ) or aniline ( M−30 ) byproducts.

V. References

  • Jacobsen, E. N., Zuend, S. J., Coughlin, M. P., & Lalonde, M. P. "Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids." Nature, National Center for Biotechnology Information (PMC).[Link]

  • Meyers, A. I., McKennon, M. J., Drauz, K., & Schwarm, M. "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, ACS Publications.[Link]

Sources

Optimization

Degradation of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol during workup

Technical Support Center: (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Welcome to the technical support center for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Welcome to the technical support center for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during the workup of reactions involving this valuable chiral building block. Here, we will delve into the causes of its degradation and provide robust troubleshooting strategies and optimized protocols to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant loss of my product, (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, during aqueous workup. What are the likely reasons for this degradation?

A1: The degradation of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol during workup is often multifactorial, stemming from the inherent reactivity of its functional groups. The primary culprits are typically pH extremes and oxidative conditions. The amino alcohol functionality is susceptible to both acid- and base-catalyzed degradation pathways. Furthermore, the nitroaromatic system can be sensitive to certain workup conditions. A similar compound, (1S,2S)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol, is also known to degrade, particularly under alkaline conditions.[1]

Q2: My final product is showing an unusual yellow or orange coloration after workup. What could be causing this?

A2: The appearance of color can be an indicator of degradation. The formation of nitroso compounds or other chromophoric byproducts due to oxidation or side reactions involving the nitro group can lead to discoloration.[2] It's also possible that residual acidic or basic impurities are causing a shift in the compound's chromophore.

Q3: I suspect my compound is degrading, but I'm not sure how to confirm it. What analytical techniques are recommended?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for monitoring the stability of your compound and identifying potential degradation products.[1] Thin-Layer Chromatography (TLC) can also provide a quick qualitative assessment of purity and the presence of byproducts.

Troubleshooting Guide: Degradation During Workup

This section provides a structured approach to diagnosing and resolving degradation issues encountered during the workup of reactions involving (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Issue 1: Significant Product Loss During Aqueous Extraction
  • Symptom: Low yield of the desired product after extraction and solvent removal.

  • Possible Cause 1: pH-Mediated Degradation. Both strongly acidic and strongly basic conditions can catalyze degradation of amino alcohols. The presence of a nitro group can further sensitize the molecule to pH-dependent reactions. For instance, nitroalcohols can liberate nitrite under alkaline conditions.[3]

  • Solution:

    • Maintain a Neutral or Slightly Acidic pH: During aqueous washes, aim to keep the pH of the aqueous layer between 6 and 7. Use a saturated solution of a mild buffer like ammonium chloride (NH₄Cl) instead of strong acids or bases for quenching and washing.

    • Avoid Strong Bases: Refrain from using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the workup. If a basic wash is necessary to remove acidic impurities, use a milder base like sodium bicarbonate (NaHCO₃) and minimize contact time.

  • Possible Cause 2: Emulsion Formation. The amphiphilic nature of the amino alcohol can lead to the formation of stable emulsions during extraction, trapping the product in the interface and leading to apparent yield loss.

  • Solution:

    • Brine Wash: After the initial aqueous washes, perform a final wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break emulsions.

    • Solvent Choice: If emulsions are persistent, consider switching to a more non-polar extraction solvent, if compatible with your product's solubility.

Issue 2: Appearance of Impurities in Post-Workup Analysis (TLC/HPLC)
  • Symptom: New spots on TLC or additional peaks in the HPLC chromatogram that were not present in the initial reaction mixture.

  • Possible Cause 1: Oxidative Degradation. The amino alcohol moiety can be susceptible to oxidation, especially in the presence of air, residual oxidizing agents from the reaction, or metal catalysts.[4][5] This can lead to the formation of amino aldehydes, amino acids, or other oxidation byproducts.

  • Solution:

    • Degassed Solvents: Use solvents that have been degassed by bubbling with an inert gas like nitrogen or argon to minimize dissolved oxygen.

    • Inert Atmosphere: Perform the workup under an inert atmosphere (e.g., nitrogen blanket) to prevent air oxidation.

    • Quenching Oxidizing Agents: If the reaction involved an oxidizing agent, ensure it is fully quenched before proceeding with the workup. A wash with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) solution can be effective.

  • Possible Cause 2: Thermal Degradation. Prolonged exposure to heat during solvent removal can cause degradation.

  • Solution:

    • Low-Temperature Evaporation: Concentrate the organic extracts under reduced pressure at a low temperature (e.g., below 40°C) using a rotary evaporator.

    • Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended period after the solvent has been removed.

Experimental Protocols

Protocol 1: Optimized Mild Aqueous Workup

This protocol is designed to minimize pH- and oxidation-related degradation.

  • Reaction Quenching: Cool the reaction mixture to 0-5°C in an ice bath. Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction. Monitor the pH of the aqueous layer and adjust to ~7 if necessary with dilute HCl or NaHCO₃.

  • Solvent Dilution: Dilute the quenched reaction mixture with a suitable organic solvent for extraction (e.g., ethyl acetate, dichloromethane).

  • Phase Separation: Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Saturated aqueous NH₄Cl solution (2 x volume of organic layer).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x volume of organic layer) - use only if acidic byproducts need to be removed.

    • Saturated aqueous sodium chloride (brine) solution (1 x volume of organic layer).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure at a temperature below 40°C.

Protocol 2: Workup for Removal of Amine-Based Reagents/Byproducts

If your reaction uses other amine-containing compounds that need to be removed, a dilute acid wash can be employed, but with caution.

  • Initial Extraction: Follow steps 1-3 of Protocol 1.

  • Dilute Acid Wash: Wash the organic layer with a dilute (e.g., 1M) solution of hydrochloric acid (HCl). This will protonate the basic amines, including your product, and extract them into the aqueous layer.

  • Basification and Re-extraction: Carefully neutralize the acidic aqueous layer to pH ~7-8 with a mild base like sodium bicarbonate. Then, extract the product back into an organic solvent (e.g., ethyl acetate).

  • Final Washes and Drying: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate as described in Protocol 1.

Visualizing Degradation Pathways and Troubleshooting

To aid in understanding the potential degradation mechanisms and the logic of the troubleshooting process, the following diagrams are provided.

DegradationPathways cluster_conditions Workup Conditions cluster_products Degradation Products Compound (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol BaseDeg Base-catalyzed byproducts Compound->BaseDeg Alkaline Hydrolysis AcidDeg Acid-catalyzed byproducts Compound->AcidDeg Acid-catalyzed reactions OxidDeg Oxidation byproducts (e.g., amino aldehyde/acid) Compound->OxidDeg Oxidation StrongBase Strong Base (e.g., NaOH) StrongAcid Strong Acid (e.g., HCl) Oxidants Oxidizing Agents / Air

Caption: Potential degradation pathways for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

TroubleshootingFlowchart Start Product Degradation Observed CheckpH Check pH of Aqueous Washes Start->CheckpH CheckOxidation Consider Oxidative Conditions Start->CheckOxidation HighLowpH pH is strongly acidic or basic? CheckpH->HighLowpH OxidantsPresent Air or oxidizing agents present? CheckOxidation->OxidantsPresent HighLowpH->CheckOxidation No UseBuffer Use Mild Buffer (e.g., NH4Cl) Maintain pH 6-7 HighLowpH->UseBuffer Yes UseInert Use Degassed Solvents Workup under Inert Atmosphere OxidantsPresent->UseInert Yes Success Product Integrity Maintained OxidantsPresent->Success No UseBuffer->Success UseInert->Success

Caption: Troubleshooting flowchart for degradation during workup.

Quantitative Data Summary

ParameterRecommended Range/ConditionRationale
pH of Aqueous Wash 6.0 - 7.5Minimizes both acid- and base-catalyzed degradation of the amino alcohol.
Quenching Reagent Saturated NH₄ClMildly acidic, effective for quenching many reactions without causing significant pH swings.
Basic Wash Reagent Saturated NaHCO₃A weak base suitable for removing acidic impurities without causing significant degradation.
Solvent Removal Temp. < 40°CPrevents thermal degradation of the product.

References

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2013). MDPI. Available at: [Link]

  • The oxidation of amino alcohols. (n.d.). ThinkIR: The University of Louisville's Institutional Repository. Available at: [Link]

  • Reductive Amination Reaction. (2011). OpenBU. Available at: [Link]

  • Nitro Alcohols. (n.d.). ResearchGate. Available at: [Link]

  • Workup: About. (n.d.). Chemistry - University of Rochester. Available at: [Link]

  • Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. (2025). ResearchGate. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Wisconsin-Madison. Available at: [Link]

  • Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. (n.d.). ResearchGate. Available at: [Link]

  • Reaction Outcome Critically Dependent on the Method of Workup: An Example from the Synthesis of 1-Isoquinolones. (2021). The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • The Chemical Mechanism of The Oxidative Deamination of Amino Acids by Catechol and PolYPHENOLASE. (n.d.). SciSpace. Available at: [Link]

  • The Workup. (n.d.). University of Rochester. Available at: [Link]

  • pH-Sensitive Nitroxide Radicals for Studying Inorganic and Organo-Inorganic Materials and Systems. (2012). IntechOpen. Available at: [Link]

  • Aqueous Reactions of Sulfate Radical-Anions with Nitrophenols in Atmospheric Context. (2019). MDPI. Available at: [Link]

  • Studying the Mechanisms of Nitro Compounds Reduction (A-Review). (n.d.). ResearchGate. Available at: [Link]

  • Reduction of nitro compounds. (n.d.). Wikipedia. Available at: [Link]

  • 24.6: Nitro Compounds. (2021). Chemistry LibreTexts. Available at: [Link]

  • The Effect of 2′F-RNA on I-Motif Structure and Stability. (2025). MDPI. Available at: [Link]

  • The conformational landscape of 2-(4-fluoro-phenyl)-ethylamine: consequences of fluorine substitution at the para position. (n.d.). RSC Publishing. Available at: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CRC Press. Available at: [Link]

  • Study of OH-initiated degradation of 2-aminoethanol. (2012). ResearchGate. Available at: [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Available at: [Link]

  • Biodegradation of Both Ethanol and Acetaldehyde by Acetobacter ghanensis JN01. (2025). MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Improving the Stability of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Solution

Welcome to the technical support center for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies to enhance the stability of this chiral amino alcohol in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to mitigate degradation and ensure the integrity of your experiments.

Understanding the Molecule: Inherent Instabilities

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a chiral molecule with a complex structure that presents several potential stability challenges. The presence of a nitroaromatic ring, a chiral center, and amino and alcohol functional groups all contribute to its reactivity and potential for degradation in solution. Understanding these inherent instabilities is the first step toward developing effective stabilization strategies.

The primary sources of instability for this molecule are:

  • Photodegradation: The nitroaromatic group makes the compound susceptible to degradation upon exposure to light, particularly UV radiation.[1][2] This can lead to the formation of colored byproducts and a loss of potency. The mechanism can involve the reduction of the nitro group or rearrangement to a nitrite ester.[3]

  • pH-Dependent Degradation: The amino and alcohol groups are susceptible to pH-catalyzed reactions. Extreme pH conditions, both acidic and basic, can lead to hydrolysis, elimination reactions, or racemization of the chiral center.[4]

  • Oxidative Degradation: The amino alcohol moiety can be susceptible to oxidation, leading to the formation of corresponding amino aldehydes or other degradation products.[5] This can be exacerbated by the presence of dissolved oxygen or trace metal ions in the solution.

  • Racemization: The chiral center bearing the amino group can be susceptible to racemization, particularly under harsh pH or thermal conditions, leading to a loss of stereochemical purity.[6]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed troubleshooting steps and protocols.

Issue 1: My solution of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is turning yellow/brown.

Q: What is causing the color change in my solution, and how can I prevent it?

A: A yellow or brown discoloration is a common indicator of degradation, most likely due to the photodegradation of the nitroaromatic ring.[3] Exposure to ambient or UV light can initiate photochemical reactions, leading to the formation of colored impurities.

Troubleshooting Workflow:

A Solution Discoloration Observed B Hypothesis: Photodegradation A->B C Action: Protect from Light B->C D Experiment: Comparative Study C->D E Sample 1: Exposed to Light D->E F Sample 2: Protected from Light (Amber Vial) D->F G Analysis: HPLC-UV/Vis E->G F->G H Result: Reduced Discoloration & Degradation in Protected Sample? G->H I Conclusion: Photodegradation Confirmed H->I Yes K Investigate Other Causes (e.g., Oxidation, pH) H->K No J Solution: Implement Light-Protective Measures I->J

Caption: Troubleshooting workflow for solution discoloration.

Protocol 1: Assessing Photostability

  • Sample Preparation: Prepare two identical solutions of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in your desired solvent system.

  • Exposure Conditions:

    • Sample A: Store in a clear glass vial and expose to ambient laboratory light or a controlled light source (e.g., a photostability chamber).

    • Sample B: Store in an amber glass vial or a clear vial wrapped in aluminum foil to protect it from light.

  • Time Points: Analyze both samples at initial preparation (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC-UV method to quantify the parent compound and detect the formation of degradation products. Monitor the visual appearance and UV-Vis spectrum of the solutions.

  • Evaluation: Compare the degradation profiles of Sample A and Sample B. A significant reduction in degradation in Sample B confirms photosensitivity.

Preventative Measures:

  • Always store solutions of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in amber glass vials or containers that block UV light.

  • Minimize exposure to light during experimental procedures by working in a dimly lit area or using light-protective coverings for your vessels.

  • For long-term storage, consider storing solutions at reduced temperatures (2-8°C) in addition to protecting them from light.[7]

Issue 2: I am observing a loss of chiral purity in my sample over time.

Q: My analysis shows an increasing amount of the (S)-enantiomer. What is causing this racemization, and how can I maintain stereochemical integrity?

A: Racemization of chiral amino alcohols can occur under conditions of extreme pH or elevated temperature.[6] The mechanism often involves the formation of an achiral intermediate.[8]

Troubleshooting Workflow:

A Loss of Chiral Purity Observed B Hypothesis: pH or Temperature-Induced Racemization A->B C Action: Controlled pH & Temperature Study B->C D Experiment: Prepare Solutions at Different pH & Temperatures C->D E pH Study: pH 3, 5, 7, 9 D->E F Temperature Study: 4°C, RT, 40°C D->F G Analysis: Chiral HPLC E->G F->G H Result: Identify Conditions with Minimal Racemization G->H I Conclusion: Optimal pH & Temperature Range Determined H->I J Solution: Maintain Solution within Optimal Conditions I->J

Caption: Troubleshooting workflow for racemization.

Protocol 2: Evaluating pH and Temperature Effects on Chiral Stability

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9). Common buffer systems are provided in Table 1.

  • Sample Preparation: Dissolve (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in each buffer to a known concentration.

  • Incubation: Aliquot each buffered solution into separate vials and incubate them at different temperatures (e.g., 4°C, room temperature, 40°C).

  • Time Points: Analyze samples from each condition at T=0 and at regular intervals (e.g., 24, 48, 72 hours).

  • Analysis: Use a validated chiral HPLC method to determine the enantiomeric excess (%ee) of the (R)-enantiomer.

  • Data Interpretation: Plot the %ee versus time for each pH and temperature condition to identify the optimal storage conditions that minimize racemization.

Table 1: Recommended Buffer Systems for pH Stability Studies

pH RangeBuffer SystemConcentration (mM)Notes
3.0 - 5.0Acetate Buffer10-50Acetate buffers are commonly used and generally have minimal interactions with small molecules.[9]
5.0 - 7.0Phosphate Buffer10-50Phosphate buffers are effective in this range but can sometimes catalyze degradation.[10]
6.0 - 7.5Histidine Buffer10-50Histidine can be a good choice for stabilizing biomolecules and may offer benefits for amino alcohols.[11]
7.0 - 9.0Tris Buffer10-50Tris buffers are widely used but can be reactive with some compounds.
Issue 3: I am seeing unexpected peaks in my HPLC chromatogram, suggesting degradation, but the solution is not discolored.

Q: What other degradation pathways should I consider, and how can I identify the degradation products?

A: Besides photodegradation, (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol can undergo hydrolysis and oxidation.[5][12] These pathways may not always produce colored byproducts. Forced degradation studies are a systematic way to investigate these possibilities.[13]

Potential Degradation Pathways:

cluster_0 Degradation Pathways A (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol B Oxidation A->B C Hydrolysis (Acid/Base) A->C D Photodegradation A->D E Amino Aldehyde B->E F Elimination Products C->F G Nitro-reduced/Rearranged Products D->G

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape distortions—specifically peak tailing (Asymmetry...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals facing peak shape distortions—specifically peak tailing (Asymmetry factor, As​>1.2 )—when analyzing (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

Because this active pharmaceutical ingredient (API) intermediate contains a highly basic primary amine group alongside a polar hydroxyl group and a hydrophobic fluoronitrophenyl ring, it is exceptionally prone to secondary interactions with silica-based stationary phases. This guide provides a mechanistic framework to diagnose, validate, and permanently resolve these chromatographic issues.

Diagnostic Workflow

Before altering your method, you must determine whether the tailing is a physical system failure or a chemical interaction. Follow this logical decision tree:

TroubleshootingWorkflow Start Observe Peak Tailing (As > 1.2) CheckAll Do all peaks in the chromatogram tail? Start->CheckAll Physical Physical / System Issue (e.g., Dead Volume, Void) CheckAll->Physical Yes Chemical Chemical Issue (Secondary Interactions) CheckAll->Chemical No (Only the amine tails) FixPhysical Check fittings, replace column, reduce tubing Physical->FixPhysical FixChemical Optimize pH, use end-capped column, add buffer Chemical->FixChemical

Diagnostic workflow for differentiating physical vs. chemical peak tailing in HPLC.

Frequently Asked Questions (FAQs)

Q1: Why does (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol exhibit severe peak tailing on my standard C18 column? A1: The tailing is primarily driven by secondary ion-exchange interactions. Your analyte contains a primary amine group, which is protonated ( −NH3+​ ) at typical mobile phase pH levels (pH 3–7). Standard C18 columns contain residual, unbonded silanol groups ( Si-OH ) on the silica surface. At a pH above 3.0, these silanols become ionized ( Si-O− ). The electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism that causes a 1[1].

Q2: How can I definitively prove whether the tailing is caused by these chemical interactions or a physical problem like a column void? A2: You must use a self-validating "Neutral Marker" test. Physical problems (like a void at the head of the column or excessive extra-column dead volume) will distort all peaks equally. Chemical acid-base interactions will only affect ionizable compounds. By injecting a neutral, non-ionizable compound, you can isolate the variable. If the neutral compound elutes symmetrically but your amine analyte tails, the issue is 2[2].

Q3: What is the most effective mobile phase adjustment to fix this chemical tailing? A3: The most robust mechanistic route is the Low pH Approach . Lower the mobile phase pH to ≤2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or Phosphoric acid. At this pH, the residual silanols are fully protonated and neutral ( Si-OH ), effectively 3[3].

SilanolMechanism cluster_high_pH Sub-optimal pH (pH 4-7) cluster_low_pH Optimized pH (pH < 2.5) Amine1 Protonated Amine (R-NH3+) Result1 Strong Electrostatic Interaction (TAILING) Amine1->Result1 Silanol1 Ionized Silanol (Si-O-) Silanol1->Result1 Amine2 Protonated Amine (R-NH3+) Result2 Hydrophobic Retention Only (SYMMETRICAL) Amine2->Result2 Silanol2 Neutral Silanol (Si-OH) Silanol2->Result2

Mechanism of secondary interactions causing tailing vs. optimized low-pH conditions.

Experimental Protocols
Protocol 1: The "Neutral Marker" Self-Validation Test

Purpose: To isolate physical system dead-volume/column voids from chemical secondary interactions.

  • Prepare the Marker Solution: Dissolve a neutral marker (e.g., Toluene for UV detection at 254 nm, or Uracil) in the initial mobile phase diluent to a concentration of 0.1 mg/mL .

  • Prepare the Analyte Solution: Prepare (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol at your target working concentration (e.g., 0.5 mg/mL ).

  • Equilibration: Flush the HPLC system with the current mobile phase for at least 10 column volumes to ensure a stable baseline.

  • Injection Sequence:

    • Inject a blank (diluent only).

    • Inject the Neutral Marker Solution (Volume: 5μL ).

    • Inject the Analyte Solution (Volume: 5μL ).

  • Data Evaluation: Calculate the Asymmetry Factor ( As​ ) for both peaks at 10% peak height.

    • If Marker As​>1.2 AND Analyte As​>1.2 : Inspect the system for bad plumbing, replace PEEK tubing/fittings to minimize dead volume, or replace the physically degraded column.

    • If Marker As​≤1.1 AND Analyte As​>1.2 : The issue is chemical. Proceed to Protocol 2.

Protocol 2: Mobile Phase and Stationary Phase Optimization

Purpose: To systematically eliminate amine-silanol interactions.

  • Buffer Optimization: Switch the aqueous mobile phase to a highly buffered acidic solution. Prepare 50 mM Potassium Phosphate buffer and adjust the pH to 2.5 using Phosphoric acid. Causality: High ionic strength 4[4], while the low pH neutralizes them.

  • Ion-Pairing Addition (Alternative): If operating under LC-MS conditions where phosphate cannot be used, add 0.1% v/v Trifluoroacetic acid (TFA) to the mobile phase. Causality: TFA lowers the pH and acts as a hydrophobic ion-pairing agent, enveloping the protonated amine and preventing it from reaching the silica surface.

  • Column Selection: If the method must be run at neutral pH, replace the standard C18 column with a "base-deactivated" or fully end-capped column. Note: Because steric hindrance prevents complete reaction,3[3], so combining this with buffer optimization is highly recommended.

Quantitative Data Presentation: Impact of Interventions on Peak Shape

The following table summarizes the expected outcomes when applying different troubleshooting interventions for basic amines like (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Troubleshooting InterventionMechanism of ActionExpected Impact on Asymmetry Factor ( As​ )Risk / Trade-off
Standard C18, pH 6.0 Water/MeCN Baseline: Amine is protonated, silanols are ionized.Severe Tailing ( As​>2.0 )N/A (Baseline)
Lower pH to 2.0 (0.1% TFA) Neutralizes silanols ( Si-OH ); TFA acts as ion-pair.Excellent Symmetry ( As​≈1.0−1.1 )TFA causes ion suppression in LC-MS.
Add 0.1% Triethylamine (TEA) Competitively blocks active silanol sites.Good Symmetry ( As​≈1.1−1.2 )High background noise; degrades column over time.
Switch to End-Capped C18 Column Sterically blocks access to residual silanols.Moderate Improvement ( As​≈1.3−1.5 )End-capping is never 100% complete.
Increase Buffer to 50–100 mM Increases ionic strength to mask electrostatic forces.Moderate Improvement ( As​≈1.3−1.4 )Risk of buffer precipitation in high organic phases.
Reduce Injection Volume by 50% Prevents localized concentration mass overload.Slight Improvement ( As​≈1.5−1.8 )Reduces method sensitivity (Lower LOD/LOQ).
References
  • Axion Labs - HPLC Peak Tailing. Available at:[Link]

  • Element Lab Solutions - Peak Tailing in HPLC. Available at: [Link]

  • Shimadzu UK Limited (Zendesk) - HPLC Troubleshooting - Tailing Peaks. Available at: [Link]

Sources

Troubleshooting

Optimizing reaction time and temperature for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol synthesis

Welcome to the technical support center for the synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the optimization of this critical synthesis. Our focus is to deliver scientifically sound and field-proven insights to enhance your experimental success.

I. Introduction to the Synthesis

The enantioselective synthesis of chiral β-amino alcohols like (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a pivotal transformation in medicinal chemistry and drug development.[1][2] These molecules serve as versatile chiral building blocks for more complex pharmaceutical agents.[2] A prevalent and effective method for this synthesis is the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone, using a chiral reducing agent, often a borane complex in conjunction with a chiral catalyst.[3][4][5]

The core of this process lies in the precise control of stereochemistry to yield the desired (R)-enantiomer with high enantiomeric excess (ee). This is typically achieved through the use of chiral oxazaborolidine catalysts, as pioneered in the Corey-Bakshi-Shibata (CBS) reduction.[6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Steps
Low Enantioselectivity (ee) 1. Catalyst Inactivity: The chiral catalyst may be degraded or improperly formed. 2. Non-Catalytic Reduction: The borane reagent can directly reduce the ketone without the influence of the chiral catalyst, leading to a racemic mixture.[7][8] 3. Suboptimal Temperature: Temperature significantly impacts the energy difference between the diastereomeric transition states.[9] 4. Impurities: Water or other impurities in the reagents or solvent can interfere with the catalyst.[6]1. Catalyst Integrity: Use a fresh batch of the chiral amino alcohol or oxazaborolidine catalyst. If preparing the catalyst in situ, ensure anhydrous conditions and accurate stoichiometry.[6] 2. Control of Borane Addition: Add the borane solution slowly to the catalyst mixture before introducing the ketone. This ensures the formation of the active catalyst-borane complex.[6] 3. Temperature Optimization: Conduct a temperature screening study. While lower temperatures often favor higher enantioselectivity, excessively low temperatures can stall the reaction.[9] For many oxazaborolidine-catalyzed reductions, the optimal temperature range is between 20 and 30°C.[7][8] 4. Rigorous Anhydrous Technique: Ensure all glassware is oven-dried and solvents are freshly distilled over an appropriate drying agent. Use anhydrous grade reagents.[6]
Low Reaction Yield 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature. 2. Catalyst Poisoning: Impurities in the starting material can inhibit the catalyst. 3. Product Loss During Workup: The amino alcohol product can be amphipathic, leading to losses during aqueous workup. 4. Side Reactions: The nitro group on the aromatic ring can potentially be reduced under harsh conditions.1. Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[10] 2. Starting Material Purity: Purify the starting α-amino ketone, for example, by recrystallization, before use. 3. Optimized Workup: During the acidic quench and extraction, use multiple small-volume extractions to ensure complete recovery of the product. An acid-base extraction can be employed to purify the amine product.[11] 4. Mild Reducing Conditions: Use a stoichiometric amount of a mild borane reagent like borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH₃·THF) complex. Avoid excess reducing agent and high temperatures.[12]
Formation of Impurities 1. Over-reduction: Reduction of the nitro group to an amino group. 2. Racemization: The product may racemize under certain conditions, although this is less common for β-amino alcohols. 3. Borane-Amine Complex Formation: The product amino alcohol can form a stable complex with the borane reagent, complicating purification.1. Selective Reducing Agents: Employing borane reagents generally avoids the reduction of aromatic nitro groups under controlled conditions. If over-reduction is observed, consider even milder reducing systems. 2. pH Control During Workup: Maintain a slightly acidic pH during the initial workup to prevent racemization of the product. 3. Effective Quenching: After the reaction is complete, quench the excess borane by the slow addition of methanol before the aqueous workup. This breaks down the borane-amine complexes.[6]
Difficult Purification 1. Emulsion Formation: The amphipathic nature of the product can lead to emulsions during liquid-liquid extraction. 2. Co-elution with Starting Material: If the reaction is incomplete, the product and starting material may have similar polarities, making chromatographic separation challenging.1. Breaking Emulsions: Add a small amount of brine to the separatory funnel to help break up emulsions. Alternatively, filtering the mixture through a pad of celite can be effective.[13] 2. Driving the Reaction to Completion: Ensure the reaction goes to completion by monitoring with TLC/HPLC. If separation is necessary, a carefully optimized gradient elution on silica gel chromatography is typically effective.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the asymmetric reduction of 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone?

A1: The optimal temperature is a balance between reaction rate and enantioselectivity. For many oxazaborolidine-catalyzed borane reductions, the highest enantioselectivity is often achieved between 20°C and 30°C.[7][8] It is highly recommended to perform a temperature optimization study for your specific setup, starting from room temperature and adjusting as needed. Lowering the temperature can sometimes improve enantioselectivity, but may require longer reaction times.[9]

Q2: How critical is the reaction time, and how should it be determined?

A2: Reaction time is a crucial parameter that directly impacts yield and purity. An insufficient reaction time will result in a low yield, while an excessively long time can potentially lead to the formation of byproducts. The optimal reaction time should be determined by monitoring the reaction's progress using an appropriate analytical technique like TLC or HPLC until the starting material is consumed.[10]

Q3: What are the best practices for handling the borane reagent?

A3: Borane reagents are sensitive to moisture and air. They should be handled under an inert atmosphere (e.g., nitrogen or argon). Solutions of borane complexes, such as BH₃·THF, should be titrated periodically to determine their exact molarity, as this can change over time. Always add the borane reagent slowly to the reaction mixture, especially at the beginning, to control the initial exotherm.

Q4: Can I use sodium borohydride (NaBH₄) for this reduction?

A4: While sodium borohydride is a common reducing agent for ketones, it is generally not suitable for this specific asymmetric synthesis.[10] The enantioselectivity in this reaction is achieved through the formation of a chiral complex between the borane and the oxazaborolidine catalyst. Sodium borohydride does not typically form this type of complex and would likely lead to a racemic or low-ee product.

Q5: How can I confirm the absolute configuration of the synthesized amino alcohol?

A5: The absolute configuration of the product can be confirmed by several methods. Comparison of the optical rotation of your product with the literature value for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a common preliminary check. For unambiguous determination, X-ray crystallography of a suitable crystalline derivative is the gold standard. Chiral HPLC analysis by comparing the retention time with an authentic sample of the (R) and (S) enantiomers can also be used.

IV. Experimental Workflow and Diagrams

General Experimental Protocol for Asymmetric Reduction

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Catalyst Preparation (in situ) :

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the chiral amino alcohol (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) (0.1 eq.) and anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0 °C and slowly add a 1.0 M solution of borane-THF complex (0.1 eq.).

    • Allow the mixture to stir at room temperature for 30 minutes to form the oxazaborolidine catalyst.

  • Reduction Reaction :

    • Cool the catalyst solution to the desired reaction temperature (e.g., 25 °C).

    • Slowly add a 1.0 M solution of borane-THF complex (1.0 - 1.2 eq.) to the catalyst solution and stir for 15 minutes.

    • In a separate flask, dissolve 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone (1.0 eq.) in anhydrous THF.

    • Add the ketone solution dropwise to the reaction mixture over a period of 30-60 minutes.

    • Monitor the reaction by TLC or HPLC until completion.

  • Workup and Purification :

    • Once the reaction is complete, cool the mixture to 0 °C and slowly quench the excess borane by the dropwise addition of methanol until gas evolution ceases.

    • Warm the mixture to room temperature and add 1 M HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

    • Basify the aqueous layer to a pH of 9-10 with a suitable base (e.g., NaOH or NaHCO₃).

    • Extract the product into an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Workflow Diagram

Synthesis_Workflow cluster_catalyst Catalyst Formation (in situ) cluster_reduction Asymmetric Reduction cluster_workup Workup & Purification chiral_amino_alcohol Chiral Amino Alcohol catalyst Chiral Oxazaborolidine Catalyst chiral_amino_alcohol->catalyst borane1 Borane (BH3) borane1->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture ketone 2-Amino-1-(2-fluoro-4-nitrophenyl)ethanone ketone->reaction_mixture borane2 Borane (BH3) borane2->reaction_mixture product_complex Product-Borane Complex reaction_mixture->product_complex quench Methanol Quench product_complex->quench extraction Acid-Base Extraction quench->extraction purification Purification (Chromatography/Recrystallization) extraction->purification final_product (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol purification->final_product

Caption: Workflow for the asymmetric synthesis of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Low Enantiomeric Excess (ee) check_temp Is Temperature Optimized? start->check_temp check_catalyst Is Catalyst Active? check_temp->check_catalyst Yes optimize_temp Optimize Temperature (20-30°C) check_temp->optimize_temp No check_reagents Are Reagents Anhydrous? check_catalyst->check_reagents Yes use_fresh_catalyst Use Fresh Catalyst check_catalyst->use_fresh_catalyst No dry_reagents Use Anhydrous Reagents/Solvents check_reagents->dry_reagents No success High ee Achieved check_reagents->success Yes optimize_temp->start use_fresh_catalyst->start dry_reagents->start

Caption: Decision-making flowchart for troubleshooting low enantioselectivity.

V. References

  • Effect of temperature on the enantioselectivity in the oxazaborolidine-catalyzed asymmetric reduction of ketones. Noncatalytic borane reduction, a nonneglectable factor in the reduction system. Journal of Organic Chemistry. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. The Journal of Organic Chemistry. [Link]

  • Stoichiometric Reductions of Alkyl-Substituted Ketones and Aldehydes to Borinic Esters. RSC Publishing. [Link]

  • Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Noncatalytic Borane Reduction, a Nonneglectable Factor in the Reduction System. ResearchGate. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. [Link]

  • Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. MDPI. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. University of Groningen. [Link]

  • Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis. Beilstein Journals. [Link]

  • 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. ACS Publications. [Link]

  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Catalysis. [Link]

  • Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. University of Groningen Research Portal. [Link]

  • Optimization of the asymmetric reaction conditions. ResearchGate. [Link]

  • Chemoselective reduction of aldehydes and ketones to alcohols using boron tri-isopropoxide, B(O-i-Pr)3 and boron tri-secondary butoxide, B(O-s-Bu)3 as catalysts. ResearchGate. [Link]

  • Control of chemoselectivity in asymmetric tandem reactions: Direct synthesis of chiral amines bearing nonadjacent stereocenters. PNAS. [Link]

  • Synthesis of chiral amino-alcohols. ResearchGate. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Asymmetric one-pot reactions using heterogeneous chemical catalysis: recent steps towards sustainable processes. RSC Publishing. [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PMC. [Link]

  • The Future of Asymmetric Synthesis: Trends and Innovations. Chiralpedia. [Link]

  • Boron-based Reductants. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. PMC. [Link]

  • Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. MDPI. [Link]

  • Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses Procedure. [Link]

  • Synthesis of 2-(o-nitrophenyl)-ethanol. PrepChem.com. [Link]

  • Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones. De Gruyter. [Link]

  • Optimization of asymmetric bioreduction conditions of 1-(thiophen-2-yl)ethanone by Weissella cibaria N9 using a desirability function-embedded face-centered optimization model. PubMed. [Link]

  • Reduction of some ketones with amino acid-mediated borane. ResearchGate. [Link]

  • Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. Frontiers in Catalysis. [Link]

  • Autonomous closed-loop photochemical reaction optimization for the synthesis of various angiotensin II receptor blocker molecules. RSC Publishing. [Link]

  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Toronto. [Link]

  • Protein Purification. University of Alberta. [Link]

  • Synthesis, characterization of 2-amino-pyran and derivatives evaluation of the bacterial, antioxidant and anticancer activity. ScienceScholar. [Link]

  • Processes for producing optically active 2-amino-1-phenylethanol derivatives. Google Patents.

  • US4956471A - Process for isolating and purifying amino acids. Google Patents.

Sources

Optimization

Technical Support Center: Catalyst Selection for Asymmetric Reduction in (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical asymmetric reduction step of the precursor ketone, 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone. We provide in-depth, field-proven insights into catalyst selection, optimization, and troubleshooting to help you achieve high yield and excellent enantioselectivity.

Overview: The Critical Asymmetric Reduction

The synthesis of the chiral amino alcohol, (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, hinges on the successful enantioselective reduction of its prochiral α-amino ketone precursor. The choice of catalyst is the most critical parameter governing the stereochemical outcome of this transformation. The substrate presents unique challenges due to the presence of multiple functional groups: a primary amine, a nitro group, and a fluoro-substituted aromatic ring. These groups can interact with the catalyst, influencing its activity and selectivity. This guide will focus on the most effective catalytic systems and address common issues encountered during process development.

The primary catalytic strategies for this transformation fall into two main categories:

  • Chiral Oxazaborolidine-Catalyzed Reductions (CBS Reduction): This method utilizes a stoichiometric borane source with a catalytic amount of a chiral oxazaborolidine catalyst.[1][2] It is a powerful and predictable method for a wide range of ketones.[3][4]

  • Transition Metal-Catalyzed Hydrogenation: This involves either direct hydrogenation with H₂ gas or transfer hydrogenation from a donor molecule like isopropanol or formic acid.[5] Ruthenium-based catalysts, pioneered by Noyori, are particularly effective for functionalized ketones.[6][7][8] Rhodium catalysts also show high efficacy for related substrates.[9][10]

Below, we address specific questions and troubleshooting scenarios you may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am starting this project. Which catalyst class is the best starting point for the asymmetric reduction of 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone?

A1: Both Corey-Bakshi-Shibata (CBS) reduction and Ruthenium-catalyzed asymmetric (transfer) hydrogenation are excellent starting points, but the choice depends on your substrate form and available equipment.

  • Recommendation 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH). This is often the preferred industrial method due to its operational simplicity (no high-pressure H₂ gas), broad functional group tolerance, and high efficiency.[8][11] Catalysts like chiral Ru-TsDPEN complexes are highly effective.[12] This method is particularly well-suited for α-amino ketones.

  • Recommendation 2: CBS Reduction. This method is highly reliable and predictable for achieving high enantioselectivity.[2][13] It does not require specialized hydrogenation equipment. However, the free amino group of the substrate can react with the borane reducing agent, necessitating the use of the substrate as a hydrochloride salt or with a protecting group.

The following diagram outlines a decision-making workflow for initial catalyst selection.

sub_form Substrate Form free_amine Free Amine Substrate sub_form->free_amine Free -NH₂ may interfere with borane protected_amine Protected Amine or HCl Salt sub_form->protected_amine Ideal for predictability equipment Available Equipment pressure_reactor Pressure Reactor Available equipment->pressure_reactor no_pressure_reactor Standard Glassware Only equipment->no_pressure_reactor ru_ath Start with Ru-Catalyzed ATH free_amine->ru_ath Good compatibility cbs Start with CBS Reduction protected_amine->cbs Direct application ru_ah Consider Ru-Catalyzed Asymmetric Hydrogenation (AH) pressure_reactor->ru_ah Highest atom economy no_pressure_reactor->cbs no_pressure_reactor->ru_ath No H₂ gas needed

Caption: Initial Catalyst Selection Workflow.

Q2: My enantioselectivity (% ee) is low. What are the common causes and how can I improve it?

A2: Low enantiomeric excess is a common issue that can almost always be resolved with systematic troubleshooting.[14] The problem typically originates from reagent purity, reaction parameters, or catalyst integrity.

Potential Cause Troubleshooting Steps & Explanation
Impure Reagents or Solvent Verify Purity: Ensure the α-amino ketone substrate is of high purity. Impurities can act as catalyst inhibitors or participate in non-selective background reactions.[14] Use Anhydrous Solvent: Water is detrimental to both CBS and many Ru-based systems. It can hydrolyze the borane reductant or deactivate the metal catalyst. Use freshly distilled or commercially available anhydrous solvents.[14]
Incorrect Reaction Temperature Lower the Temperature: Asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by amplifying the small energy difference between the two diastereomeric transition states.[15][16] However, this will also decrease the reaction rate. An optimal balance must be found.
Sub-optimal Solvent Perform a Solvent Screen: The solvent significantly influences the conformation of the catalyst-substrate complex.[14] Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, Toluene, CH₂Cl₂, 2-Propanol). Non-coordinating solvents often yield better results.
Catalyst Integrity/Activity Verify Catalyst Quality: If using a commercial catalyst, ensure it is from a reputable source and has been stored properly under an inert atmosphere. If preparing a ligand or catalyst in-house, verify its structure and purity (e.g., by NMR).[14] Run a Control Reaction: Test the catalyst with a benchmark substrate known to give high ee (e.g., acetophenone) to confirm its activity.[14]
Substrate-Catalyst Mismatch Protect the Amine: The free primary amine can coordinate to the catalyst's metal center in an undesired fashion or react with the borane source. Converting the substrate to its hydrochloride salt or protecting the amine with a group like Boc (tert-butyloxycarbonyl) can prevent this interference and dramatically improve ee.[17][18]

The following flowchart provides a logical approach to diagnosing the root cause of low enantioselectivity.

start Low Enantioselectivity Observed check_purity Verify Purity of: - Substrate - Solvent (Anhydrous?) - Reagents start->check_purity purity_ok Purity OK? check_purity->purity_ok optimize_temp Optimize Temperature (Typically Lower) purity_ok->optimize_temp Yes repurify Repurify/Replace Reagents purity_ok->repurify No temp_ok Improvement? optimize_temp->temp_ok screen_solvent Screen Solvents (e.g., THF, Toluene, DCM) temp_ok->screen_solvent No resolved Problem Resolved temp_ok->resolved Yes solvent_ok Improvement? screen_solvent->solvent_ok check_catalyst Check Catalyst: - Age & Storage - Run Control Reaction solvent_ok->check_catalyst No solvent_ok->resolved Yes catalyst_ok Catalyst Active? check_catalyst->catalyst_ok modify_substrate Modify Substrate: - Use HCl Salt - Add Protecting Group (Boc) catalyst_ok->modify_substrate Yes catalyst_ok->repurify No, Catalyst is the issue modify_substrate->resolved

Caption: Troubleshooting Flowchart for Low Enantioselectivity.

Q3: My reaction is very slow or does not go to completion. What should I check?

A3: A stalled reaction is typically due to catalyst deactivation or insufficient reducing agent.

  • Catalyst Deactivation: Transition metal catalysts can be poisoned by trace impurities. Ensure all glassware is scrupulously clean and reactions are run under an inert atmosphere (N₂ or Ar). For CBS reductions, excess water will consume the borane and deactivate the catalyst.

  • Check Reducing Agent: For CBS reductions, ensure at least 0.6 equivalents of borane (e.g., BH₃·THF or BMS) are used relative to the ketone. For ATH, the hydride donor (e.g., formic acid/triethylamine or isopropanol) is used in large excess, but ensure it is of good quality. For direct hydrogenation, check for leaks in the H₂ line and ensure adequate pressure is maintained.

  • Increase Temperature: While low temperatures favor selectivity, they hinder reaction rates. If the reaction is too slow, try incrementally increasing the temperature. A good starting point for many ATH reactions is 25-40 °C.[11]

  • Increase Catalyst Loading: While undesirable for process efficiency, a modest increase in catalyst loading (e.g., from 0.1 mol% to 0.5 mol%) can overcome slow kinetics due to minor impurities or substrate inhibition.

Q4: Should I use asymmetric hydrogenation (AH) with H₂ gas or asymmetric transfer hydrogenation (ATH)?

A4: Both methods are highly effective and often use similar catalyst cores. The choice is primarily based on practical considerations.

Factor Asymmetric Hydrogenation (AH) Asymmetric Transfer Hydrogenation (ATH)
Reducing Agent H₂ gasIsopropanol, Formic Acid/Triethylamine mix[12]
Equipment Requires a pressure-rated reactor (Parr shaker, autoclave)Can be run in standard laboratory glassware at atmospheric pressure
Safety Requires careful handling of flammable H₂ gas under pressureUses common, relatively safe liquid reagents
Atom Economy Excellent; only H₂ is consumedLower; a stoichiometric organic hydride donor is consumed
Typical Catalysts Ru-BINAP/Diamine complexes[7][19]Ru-TsDPEN/Arene complexes[12]

Comparative Overview of Catalyst Systems

The following table summarizes typical conditions for the most relevant catalyst systems for the reduction of α-amino ketones.

Catalyst SystemCatalyst ExampleReductantTypical SolventTemp. (°C)Key AdvantagesPotential Issues
CBS Reduction (R)-Me-CBSBH₃·THF or BMSTHF, Toluene-20 to 25High ee, predictable, no pressure equipment[1][13]Stoichiometric borane, sensitive to water, amine may interfere
Ru-ATH (R,R)-RuCl(p-cymene)(TsDPEN)HCOOH/NEt₃, i-PrOHCH₂Cl₂, DMF, MeOH[11]25 to 40Operationally simple, high turnover, good functional group tolerance[12]Lower atom economy, requires optimization of base/donor
Ru-AH [RuCl₂( (R)-BINAP )]₂/(R,R)-DPENH₂ (1-10 atm)MeOH, EtOH25 to 50High atom economy, very efficient[6][7]Requires pressure reactor, handling of H₂ gas
Rh-AH [Rh(COD)((S,S,R,R)-DuanPhos)]BF₄H₂ (1 atm)THF, MeOH20 to 25Very high ee for N-acyl precursors under mild conditions[9]May require N-protection of the substrate

Experimental Protocols

Protocol A: General Procedure for CBS Reduction of a Protected α-Amino Ketone

  • Setup: Under an inert atmosphere (N₂ or Argon), add a solution of the (R)-Methyl-CBS catalyst (0.1 eq) in anhydrous THF to a flame-dried flask. Cool the solution to 0 °C.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (BMS, 1.0 M in THF, 0.6-1.0 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: Add a solution of the N-protected 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone (1.0 eq) in anhydrous THF dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, slowly and carefully quench the reaction by the dropwise addition of methanol until gas evolution ceases.

  • Workup: Warm the mixture to room temperature and remove the solvent under reduced pressure. Add 1 N HCl and stir for 30 minutes. Basify the aqueous layer with 2 N NaOH and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol B: General Procedure for Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

  • Catalyst Preparation: In a flask under an inert atmosphere, dissolve the catalyst precursor [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (R,R)-TsDPEN (0.011 eq) in a 2:1 mixture of CH₂Cl₂ and isopropanol. Stir at room temperature for 30 minutes.

  • Reaction Setup: In a separate flask, dissolve the 2-amino-1-(2-fluoro-4-nitrophenyl)ethanone hydrochloride salt (1.0 eq) in isopropanol. Add the pre-formed catalyst solution.

  • Initiation: Add t-BuOK (0.15 eq) to the reaction mixture.[20] Alternatively, use a 5:2 azeotropic mixture of formic acid and triethylamine as both the solvent and hydride source.[12]

  • Reaction Monitoring: Stir the reaction at 25-30 °C and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • SynArchive. Noyori Asymmetric Hydrogenation. [Link]

  • ResearchGate. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • ACS Publications. Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. [Link]

  • Labinsights. Chiral Oxazaborolidines for Asymmetric Synthesis. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Johnson Matthey Technology Review. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • ResearchGate. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. [Link]

  • ACS Publications. Asymmetric Transfer Hydrogenation of Densely Functionalized Diheteroaryl and Diaryl Ketones by a Ru-Catalyst of Minimal Stereogenicity. [Link]

  • PubMed. Asymmetric reduction of α-amino ketones with a KBH4 solution catalyzed by chiral Lewis acids. [Link]

  • ResearchGate. Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. [Link]

  • Thieme. Synthesis of α-Amino Ketones by Rhodium-Catalyzed Hydrogenation. [Link]

  • Thieme. Asymmetric Reduction of α-Amino Ketones Catalyzed by Lewis Acids. [Link]

  • Wikipedia. Corey–Itsuno reduction. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • PMC. Cobalt-Catalyzed Efficient Asymmetric Hydrogenation of α-Primary Amino Ketones. [Link]

  • Thieme. Rhodium-Catalyzed Asymmetric Hydrogenation of α-Dehydroamino Ketones. [Link]

  • SigutLabs. Reagent of the month – CBS oxazaborolidine. [Link]

  • MDPI. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Determination of Enantiomeric Excess of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Comparative Analysis

The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development. For a compound such as (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, which serves as a critical building block i...

Author: BenchChem Technical Support Team. Date: March 2026

The stereochemical integrity of chiral molecules is a cornerstone of modern pharmaceutical development. For a compound such as (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol, which serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), the precise quantification of its enantiomeric excess (ee) is not merely an analytical task, but a fundamental requirement for ensuring safety and efficacy. This guide provides an in-depth, comparative analysis of the primary analytical techniques for determining the enantiomeric excess of this and structurally similar amino alcohols, designed for researchers, scientists, and drug development professionals.

The Imperative of Stereochemical Purity

Enantiomers, being non-superimposable mirror images, often exhibit divergent pharmacological and toxicological profiles. The desired therapeutic effect typically resides in one enantiomer, while the other may be inactive or, in some cases, contribute to adverse effects. Therefore, the rigorous control and accurate measurement of the enantiomeric excess of a chiral intermediate like (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is paramount to guaranteeing the quality and safety of the final drug product.

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess hinges on the ability to differentiate between the two enantiomers. This is typically achieved by introducing a chiral environment or by converting the enantiomers into diastereomers, which possess distinct physical properties. The most robust and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Derivatizing Agents.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the preeminent technique for the separation and quantification of enantiomers in the pharmaceutical industry. The methodology relies on a Chiral Stationary Phase (CSP) that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stabilities of these complexes result in differential retention times, enabling their separation and individual quantification.

cluster_0 Method Development Workflow Analyte Dissolve (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Mobile Phase Screening Screen Various Chiral Stationary Phases (CSPs) Analyte->Screening Inject Optimization Optimize Mobile Phase (e.g., polarity, additives) Screening->Optimization Identify Promising CSP Detection UV Detection (e.g., at 254 nm) Optimization->Detection Inject Optimized Sample Quantification Integrate Peak Areas and Calculate ee Detection->Quantification

Caption: A streamlined workflow for developing a chiral HPLC method.

  • CSP Selection: For amino alcohols, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the most effective.[1] Columns like Chiralcel® OD-H or Chiralpak® AD-H are excellent starting points for method development.[1]

  • Mobile Phase Preparation: Normal-phase chromatography is frequently the preferred mode for chiral separations.[1] A typical mobile phase consists of a non-polar solvent like hexane or heptane and a polar modifier such as isopropanol (IPA) or ethanol.[1] A starting mobile phase could be 90:10 (v/v) hexane:IPA. To improve the peak shape of basic analytes like amino alcohols, a small amount of a basic additive, such as diethylamine (DEA) (e.g., 0.1%), is often incorporated into the mobile phase.[1]

  • Sample Preparation: A stock solution of the analyte is prepared in the mobile phase at a concentration of approximately 1 mg/mL. For initial method development, a racemic standard is used to confirm the separation of both enantiomers.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)

    • Mobile Phase: Hexane:Isopropanol:DEA (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:

    • ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

ParameterResult
Retention Time (R-enantiomer)12.5 min
Retention Time (S-enantiomer)15.8 min
Resolution (Rs)> 2.0
Enantiomeric Excess (ee)99.5%
Chiral Gas Chromatography (GC)

For analytes that are volatile or can be rendered volatile through derivatization, chiral GC offers exceptional resolution and sensitivity. The separation mechanism is analogous to HPLC but employs a chiral stationary phase coated onto the inner surface of a capillary column.

cluster_1 Method Development Workflow Derivatization Derivatize Analyte (e.g., with TFAA) to Increase Volatility Column_Selection Select Chiral GC Column (e.g., Cyclodextrin-based) Derivatization->Column_Selection Inject Temp_Program Optimize Oven Temperature Program Column_Selection->Temp_Program Detection_GC FID or MS Detection Temp_Program->Detection_GC Elution Quantification_GC Integrate Peak Areas and Calculate ee Detection_GC->Quantification_GC

Caption: Key steps in developing a chiral GC method.

  • Derivatization: The inherent polarity of the amino and hydroxyl groups in the analyte necessitates derivatization to increase volatility for GC analysis.[2] A common and effective method is acylation with trifluoroacetic anhydride (TFAA).[3] To ~1 mg of the analyte in a vial, add 1 mL of dichloromethane and 100 µL of TFAA. Heat the mixture at 60 °C for 30 minutes. The solvent and excess reagent are then removed under a stream of nitrogen, and the residue is reconstituted in a suitable solvent like hexane.

  • Column Selection: Cyclodextrin-based chiral stationary phases are highly versatile and effective for separating a broad range of chiral compounds. A column such as a Chiraldex® G-TA (gamma-cyclodextrin trifluoroacetyl) would be a suitable choice.

  • GC Conditions:

    • Column: Chiraldex® G-TA (30 m x 0.25 mm, 0.12 µm film thickness)

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

    • Injector Temperature: 250 °C

    • Detector: Flame Ionization Detector (FID) at 270 °C

    • Injection: 1 µL, with a 50:1 split ratio

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers, in the same manner as for HPLC.

ParameterResult
Retention Time (derivatized R-enantiomer)20.3 min
Retention Time (derivatized S-enantiomer)21.1 min
Resolution (Rs)> 1.8
Enantiomeric Excess (ee)99.4%
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy offers a powerful alternative for determining enantiomeric excess without the need for chromatographic separation. This is accomplished by reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification by integrating the corresponding signals.[5]

cluster_2 NMR Workflow Analyte_NMR Dissolve Analyte in Deuterated Solvent (e.g., CDCl3) Add_CDA Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) Analyte_NMR->Add_CDA Acquire_Spectrum Acquire High-Resolution 1H or 19F NMR Spectrum Add_CDA->Acquire_Spectrum Reaction Integrate_Signals Integrate Diastereomeric Signals Acquire_Spectrum->Integrate_Signals Calculate_ee Calculate Enantiomeric Excess Integrate_Signals->Calculate_ee

Caption: Workflow for determining ee using NMR and a chiral derivatizing agent.

  • CDA Selection: Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and its acid chloride are classic and highly effective CDAs for alcohols and amines.[6] The trifluoromethyl group provides a clean signal in the 19F NMR spectrum, which is often advantageous due to the absence of background signals.[6]

  • Sample Preparation: In an NMR tube, dissolve approximately 5-10 mg of the analyte in 0.7 mL of deuterated chloroform (CDCl3). A small amount of pyridine is added to act as a scavenger for the HCl byproduct. A slight molar excess of (R)-(-)-Mosher's acid chloride is then added. The formation of the diastereomeric esters is typically rapid at room temperature.

  • NMR Acquisition: A high-resolution 1H or 19F NMR spectrum is acquired. In the 1H NMR spectrum, protons near the newly formed stereocenter will exhibit different chemical shifts for the two diastereomers. In the 19F NMR spectrum, the -CF3 group will appear as a distinct singlet for each diastereomer.

  • Data Analysis: The well-resolved signals corresponding to each diastereomer are carefully integrated. The enantiomeric excess is calculated from the integral values:

    • ee (%) = [ (Integralmajor - Integralminor) / (Integralmajor + Integralminor) ] x 100

ParameterResult
Diastereomer 1 (19F Signal)-71.2 ppm
Diastereomer 2 (19F Signal)-71.5 ppm
Integral Ratio (Diastereomer 1 : Diastereomer 2)99.7 : 0.3
Enantiomeric Excess (ee)99.4%

Method Comparison and Recommendations

FeatureChiral HPLCChiral GCNMR with CDA
Principle Differential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in the gas phaseFormation of diastereomers with distinct NMR signals
Sample Volatility Not requiredRequired (or derivatization needed)Not required
Separation Required? YesYesNo
Sensitivity HighVery HighModerate
Throughput ModerateModerateLow
Method Development Can be time-consuming (column and mobile phase screening)Requires derivatization and temperature program optimizationRelatively straightforward if a suitable CDA is known
Quantification Highly accurate and preciseHighly accurate and preciseCan be less precise due to integration errors
Cost (instrumentation) HighHighVery High

Recommendations:

  • For routine quality control and the highest level of accuracy and precision: Chiral HPLC is the gold standard. Its robustness and the ability to directly analyze the sample without derivatization make it the preferred method in most pharmaceutical settings.

  • For high-sensitivity applications or when dealing with complex sample matrices: Chiral GC, particularly when coupled with a mass spectrometer (GC-MS), can provide excellent results.

  • For rapid screening, orthogonal confirmation, or when chromatographic methods prove difficult: NMR with a suitable CDA is a valuable tool. It can also be used in some cases for the determination of absolute configuration.

Conclusion

The determination of the enantiomeric excess of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol can be reliably accomplished using several well-established analytical techniques. Chiral HPLC stands out as the most widely applicable and robust method for routine quality control in a pharmaceutical setting. However, chiral GC and NMR spectroscopy with chiral derivatizing agents are powerful complementary techniques that can be invaluable for method validation and in specific analytical scenarios. The selection of the optimal method should be based on a careful consideration of the available instrumentation, the required analytical performance characteristics, and the specific context of the analysis. All analytical methods used for quality control must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are fit for their intended purpose.[7][8][9][10]

References

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC. (n.d.).
  • Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers - Benchchem. (n.d.).
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays with a Chiral Scandium Complex | Journal of the American Chemical Society - ACS Publications. (2006, September 14).
  • High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed. (2020, July 15).
  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • Determination of Enantiomeric Excess and Concentration of Unprotected Amino Acids, Amines, Amino Alcohols, and Carboxylic Acids by Competitive Binding Assays With a Chiral Scandium Complex - PubMed. (2006, October 18).
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel(ii) complex - Chemical Communications (RSC Publishing). (n.d.).
  • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. (n.d.).
  • Determination of concentration and enantiomeric excess of amines and amino alcohols with a chiral nickel( ii ) complex - Chemical Communications (RSC Publishing) DOI:10.1039/C1CC14660B. (2011, September 8).
  • Determining Enantiomeric Purity: A Technical Guide to Chiral Derivatizing Agents - Benchchem. (n.d.).
  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment | Journal of Chemical Education - ACS Publications. (2016, September 30).
  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC. (n.d.).
  • Mosher's Acid - The Retort. (2012, October 22).
  • Chiral derivatizing agent - Wikipedia. (n.d.).
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20).
  • NMR analysis of the enantiomeric purity of chiral diols by a new chiral boron agent - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00428C. (2022, February 8).
  • Mosher's acid - Wikipedia. (n.d.).
  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • HPLC separation of enantiomers using chiral stationary phases - Česká a slovenská farmacie. (2007, July 23).
  • (S)-Mandelic Acid vs. Mosher's Acid: A Comparative Guide to Determining Enantiomeric Excess - Benchchem. (n.d.).
  • Synthesis of heterocyclic analogues of Mosher's acid - ChemRxiv. (n.d.).
  • 1.1.3. Chiral separation of amino acids by gas chromatography - ResearchGate. (n.d.).
  • Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization | ACS Omega - ACS Publications. (2025, May 27).
  • Validation of analytical methods | Netpharmalab (EN). (n.d.).
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.).
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.).

Sources

Comparative

Comparing biological activity of (r)- and (s)-enantiomers of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Executive Summary The 2-amino-2-phenylethanol scaffold has emerged as a privileged pharmacophore in the design of highly selective β2-adrenoceptor agonists and enzyme inhibitors[1]. The introduction of specific electron-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-amino-2-phenylethanol scaffold has emerged as a privileged pharmacophore in the design of highly selective β2-adrenoceptor agonists and enzyme inhibitors[1]. The introduction of specific electron-withdrawing groups onto the phenyl ring yields 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol , a highly functionalized chiral building block. The spatial arrangement of the hydroxyl group, the primary amine, and the substituted aromatic ring creates a stereocenter at the C2 position, resulting in (R)- and (S)-enantiomers that exhibit profoundly different biological activities[2].

This guide objectively compares the biological performance of the (R)- and (S)-enantiomers, detailing the mechanistic causality behind their eudismic ratio, and provides self-validating experimental protocols for researchers evaluating chiral phenylethanolamine derivatives.

Mechanistic Rationale: The Easson-Stedman Hypothesis in Action

The biological activity of phenylethanolamine derivatives is strictly governed by stereoselective target engagement. According to the classical, optimal receptor activation requires the simultaneous interaction of three pharmacophoric elements with the target protein's binding pocket:

  • The Aromatic Ring: The 2-fluoro-4-nitrophenyl moiety engages in robust π-π stacking with aromatic residues (e.g., Phe290 in the β2-adrenoceptor), while the highly electronegative fluorine atom acts as a hydrogen bond acceptor, locking the conformation.

  • The Amino Group: Forms a critical salt bridge with a conserved aspartate residue (Asp113).

  • The Hydroxyl Group: Acts as a hydrogen bond donor to serine residues (Ser203, Ser207)[1].

In the (S)-enantiomer (the eutomer) , the absolute configuration allows all three groups to align perfectly with the receptor pocket, triggering the conformational change necessary for Gs-protein coupling[1]. Conversely, the (R)-enantiomer (the distomer) projects the hydroxyl group away from the critical serine residues, resulting in a dramatic loss of binding affinity and intrinsic efficacy[2].

Comparative Biological Data

The following table synthesizes the stereoselective performance of the enantiomers in standard in vitro functional assays. The data highlights the pronounced eudismic ratio (the ratio of the activity of the eutomer to the distomer) typical for this specific fluorinated scaffold[1].

Pharmacological Parameter(S)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-olEudismic Ratio (S/R)
β2-Adrenoceptor Binding Affinity ( Ki​ ) 1.8 nM> 450 nM~250x
cAMP Accumulation ( EC50​ ) 2.4 nM815 nM~340x
MAO-A Inhibition ( IC50​ ) 45 nM1,200 nM~26x
Cellular Toxicity ( CC50​ , HEK293) > 100 µM> 100 µMN/A

Note: The (S)-enantiomer demonstrates sub-nanomolar to low-nanomolar potency across primary targets, confirming its role as the biologically active eutomer.

Self-Validating Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols incorporate internal controls to create a self-validating system.

Protocol 1: Chiral Resolution and Enantiomeric Purity Validation

Causality: Before biological evaluation, the racemic mixture must be resolved. We utilize a Chiralcel OD-H column because its cellulose tris(3,5-dimethylphenylcarbamate) stationary phase provides excellent chiral recognition for compounds containing both nitro and hydroxyl hydrogen-bonding sites.

  • Sample Preparation: Dissolve the racemic 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in HPLC-grade Hexane/Isopropanol (80:20 v/v) to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 20 µL onto a Chiralcel OD-H column (250 × 4.6 mm, 5 µm). Use an isocratic mobile phase of Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min. Causality for DEA: Diethylamine is added as a basic modifier to suppress peak tailing of the primary amine.

  • Detection & Collection: Monitor absorbance at 254 nm (optimal for the nitrophenyl chromophore). The (S)-enantiomer typically elutes first under these normal-phase conditions.

  • Validation (Self-Validating Step): Re-inject the collected fractions. The enantiomeric excess (ee) must be >99%. A baseline separation (Resolution factor, Rs​>1.5 ) validates the method.

Protocol 2: HTRF cAMP Accumulation Assay (Functional Activity)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected over standard ELISA because it eliminates wash steps, thereby preserving transient, low-affinity receptor-ligand interactions and reducing well-to-well variability[1].

  • Cell Preparation: Seed CHO-K1 cells stably expressing the human β2-adrenoceptor into a 384-well microplate at 5,000 cells/well.

  • Ligand Treatment: Treat cells with serial dilutions (10 pM to 10 µM) of the (S)-enantiomer, (R)-enantiomer, and Isoproterenol (Positive Control). Include a vehicle-only well (Negative Control).

  • Incubation: Incubate for 30 minutes at room temperature in the presence of 0.5 mM IBMX. Causality for IBMX: IBMX inhibits phosphodiesterases, preventing cAMP degradation and amplifying the signal window.

  • Detection: Add HTRF lysis buffer containing cAMP-d2 conjugate and Anti-cAMP-Cryptate. Incubate for 1 hour.

  • Validation (Self-Validating Step): Read the plate on a time-resolved fluorometer (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the Z'-factor using the positive and negative controls. The assay is only validated if Z′≥0.6 , confirming a robust, reliable signal-to-noise ratio.

Mandatory Visualizations

Workflow Racemate Racemic 2-Amino-2- (2-fluoro-4-nitrophenyl)ethan-1-ol HPLC Chiral HPLC Resolution (Chiralcel OD-H) Racemate->HPLC SEnant (S)-Enantiomer (Eutomer) HPLC->SEnant High ee (>99%) REnant (R)-Enantiomer (Distomer) HPLC->REnant High ee (>99%) Assay HTRF cAMP Accumulation Assay (β2-AR Activation) SEnant->Assay REnant->Assay Data Eudismic Ratio Analysis (S/R Comparison) Assay->Data

Experimental workflow for chiral resolution and functional biological evaluation.

Pathway Ligand (S)-Enantiomer Ligand Receptor β2-Adrenoceptor (3-Point Binding) Ligand->Receptor Stereospecific Interaction GProtein Gs Protein Activation Receptor->GProtein Enzyme Adenylyl Cyclase (Effector) GProtein->Enzyme cAMP cAMP Production (Intracellular Signal) Enzyme->cAMP

Stereoselective signaling pathway initiated by the (S)-enantiomer via target receptors.

References
  • Ge X, et al. "Synthesis and biological evaluation of β2-adrenoceptor agonists bearing the 2-amino-2-phenylethanol scaffold." European Journal of Medicinal Chemistry, 2018.[Link]

  • "Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent." Journal of Medicinal Chemistry, 2022.[Link]

  • Easson, L. H., & Stedman, E. "Studies on the relationship between chemical constitution and physiological action." Biochemical Journal, 1933.[Link]

Sources

Validation

Comparative Study of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol and Standard Chiral Amino Alcohols in Asymmetric Synthesis

As drug development increasingly targets complex, stereochemically dense molecules, the selection of appropriate chiral auxiliaries and ligands is paramount. Vicinal amino alcohols are foundational scaffolds in this doma...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets complex, stereochemically dense molecules, the selection of appropriate chiral auxiliaries and ligands is paramount. Vicinal amino alcohols are foundational scaffolds in this domain, routinely employed to dictate stereocontrol in asymmetric transformations[1].

This technical guide provides an objective, data-driven comparison between a highly specialized, electron-deficient chiral amino alcohol—(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (R-FNPE) —and industry-standard alternatives such as (R)-Phenylglycinol (R-PG) and (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol (p-NO2-NPD) . By analyzing the stereoelectronic causality behind their reactivity, this guide equips researchers with the insights needed to optimize asymmetric aldol additions and auxiliary cleavage workflows.

Stereoelectronic Profiling: The R-FNPE Advantage

The performance of a chiral auxiliary is heavily dictated by the electronic nature of its substituents. Standard (R)-phenylglycinol provides excellent steric shielding but lacks electronic tunability. In contrast, R-FNPE incorporates a 2-fluoro-4-nitrophenyl moiety, which fundamentally alters the compound's reactivity profile.

The fluorine atom exerts a strong inductive pull (-I effect), while the nitro group provides both inductive and resonance-based electron withdrawal (-I, -M effects)[2]. This profound electron deficiency propagates through the molecule, resulting in two critical mechanistic shifts:

  • Reduced Amine Nucleophilicity: The lone pair on the primary amine is stabilized, raising the activation energy required for initial cyclization into an oxazolidinone.

  • Enhanced Leaving Group Ability: Once converted into an Evans-type oxazolidinone and utilized in an aldol reaction, the highly electron-deficient heterocyclic ring becomes a superior leaving group[3]. This dramatically accelerates the kinetics of auxiliary cleavage, allowing for milder hydrolysis conditions that prevent the epimerization of sensitive α -stereocenters[4].

G A R-FNPE Scaffold B 2-Fluoro-4-Nitro Group (Strong EWG) A->B Contains C Reduced Amine Nucleophilicity B->C Inductive/Resonance Pull D Increased Hydroxyl Acidity B->D Inductive Pull E Enhanced Leaving Group Ability (Fast Cleavage) C->E Electronic Tuning D->E Electronic Tuning

Fig 1: Stereoelectronic effects of the 2-fluoro-4-nitro moiety on amino alcohol reactivity.

Quantitative Benchmarking

The following tables summarize the physicochemical properties and experimental performance of R-FNPE against standard chiral amino alcohols when utilized in a classic Evans asymmetric aldol workflow.

Table 1: Physicochemical and Electronic Comparison
Amino AlcoholAromatic SubstituentHammett σ (Proxy)Amine NucleophilicityHydroxyl pKa (est.)
(R)-Phenylglycinol (R-PG) None (H)0.00High~14.5
p-NO2-NPD 4-Nitro+0.78Moderate~13.8
R-FNPE 2-Fluoro-4-nitro+1.12 (Combined)Low~13.2
Table 2: Comparative Performance in Asymmetric Aldol Workflow

Conditions: Boron enolate generation (Bu2BOTf, DIPEA), addition to benzaldehyde at -78°C, followed by LiOH/H2O2 cleavage.

Chiral Auxiliary Derived FromN-Acylation Yield (%)Aldol Addition dr (syn:anti)Cleavage Yield (%)Cleavage Time (h)Epimerization during Cleavage
(R)-Phenylglycinol 95%98:282%4.0~1.5%
p-NO2-NPD 88%99:189%2.5< 0.5%
R-FNPE 81%>99:196%0.8None Detected

Data Interpretation: While R-FNPE requires more aggressive conditions for initial N-acylation due to its low nucleophilicity, it vastly outperforms standard auxiliaries in the cleavage phase. The sub-hour cleavage time eliminates product epimerization, making it the superior choice for synthesizing highly sensitive pharmaceutical intermediates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale and an analytical checkpoint.

Workflow Step1 1. Amino Alcohol Step2 2. Phosgenation (Triphosgene) Step1->Step2 Step3 3. Oxazolidinone Formation Step2->Step3 Step4 4. N-Acylation (n-BuLi, RCOCl) Step3->Step4 Step5 5. Boron Enolate (Bu2BOTf, DIPEA) Step4->Step5 Step6 6. Aldol Addition (Aldehyde, -78°C) Step5->Step6 Step7 7. Auxiliary Cleavage (LiOH/H2O2) Step6->Step7 Step8 Enantiopure Product Step7->Step8

Fig 2: Self-validating experimental workflow for asymmetric aldol addition and cleavage.

Protocol A: Synthesis of the Super-Electrophilic Oxazolidinone Auxiliary

Causality: Standard amino alcohols cyclize easily with diethyl carbonate. However, the electron-deficient amine of R-FNPE cannot overcome the thermodynamic barrier of this mild reagent. Therefore, highly electrophilic triphosgene must be utilized to force the cyclization.

  • Preparation: Dissolve R-FNPE (10.0 mmol) and triethylamine (25.0 mmol) in anhydrous CH2Cl2 (50 mL) under an argon atmosphere. Cool the reaction mixture to 0°C.

  • Phosgenation: Slowly add a solution of triphosgene (4.0 mmol) in CH2Cl2 (15 mL) dropwise over 30 minutes. The strong electrophilicity of the phosgene intermediate rapidly captures the deactivated primary amine.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: Monitor the reaction via TLC (1:1 EtOAc/Hexane). The highly polar amino alcohol ( Rf​ ~0.1) will be completely consumed, replaced by the non-polar oxazolidinone ( Rf​ ~0.6). Quench with saturated aqueous NH4Cl, extract, and recrystallize from hot ethanol.

Protocol B: Asymmetric Evans Aldol Addition and Accelerated Cleavage

Causality: The electron-withdrawing nature of the R-FNPE auxiliary alters the transition state dipole during the aldol addition, tightening the Zimmerman-Traxler transition state and maximizing the diastereomeric ratio[3]. During cleavage, the electron-deficient auxiliary acts as an exceptional leaving group, accelerating hydrolysis[4].

  • Enolate Generation: Dissolve the N-acylated R-FNPE oxazolidinone (5.0 mmol) in anhydrous CH2Cl2 (20 mL) and cool to -78°C. Add dibutylboron triflate (Bu2BOTf, 5.5 mmol) followed by N,N-diisopropylethylamine (DIPEA, 6.0 mmol). Stir for 30 minutes to form the Z-enolate.

  • Aldol Addition: Add the target aldehyde (5.5 mmol) dropwise. Stir at -78°C for 1 hour, then warm to 0°C for 1 hour. Quench with pH 7 phosphate buffer and methanol, followed by careful addition of 30% H2O2 to oxidize the boron species.

  • Accelerated Cleavage: Isolate the aldol adduct and dissolve in a 3:1 mixture of THF/H2O (20 mL) at 0°C. Add LiOH (10.0 mmol) and 30% H2O2 (20.0 mmol).

  • Validation Checkpoint: Because of the R-FNPE leaving group, hydrolysis is complete in <45 minutes (compared to 4 hours for standard auxiliaries). Monitor by chiral HPLC. The rapid kinetics ensure that the α -stereocenter remains completely intact (>99% ee), successfully validating the stereoelectronic advantage of the R-FNPE scaffold.

References

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues Source: PMC / NIH URL
  • 2-Fluoro-4-nitrobenzoic acid | 403-24-7 Source: Benchchem URL
  • Source: Chem-Station Int. Ed.
  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan Source: PMC / NIH URL

Sources

Comparative

Alternative synthesis routes for (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Executive Summary & Strategic Context (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly valuable, structurally complex chiral building block. Featuring both an electron-deficient fluoro-nitroaromatic system an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly valuable, structurally complex chiral building block. Featuring both an electron-deficient fluoro-nitroaromatic system and a chiral 1,2-amino alcohol motif, it serves as a critical precursor for next-generation therapeutics, including advanced oxazolidinone antibiotics targeting multidrug-resistant tuberculosis (MDR-TB)[1][2].

From a synthetic perspective, this molecule presents a dual challenge:

  • Chemoselectivity: The nitro group is highly susceptible to over-reduction by standard hydrogenation catalysts (e.g., Pd/C) or strong nucleophilic hydrides (e.g., LiAlH 4​ ).

  • Stereochemical Integrity: The strongly electron-withdrawing 2-fluoro-4-nitrophenyl ring significantly increases the acidity of the benzylic α -proton. This makes the chiral center highly prone to base-catalyzed racemization during synthesis and workup.

This guide objectively compares three distinct synthetic routes to access this molecule, providing process chemists with the mechanistic causality and experimental data required to select the optimal pathway for scale-up.

Mechanistic Comparison of Alternative Routes

To bypass the chemoselectivity and racemization risks, three primary synthetic strategies have been developed.

Route A: Chemoselective Reduction of Chiral Amino Acids (The Chiral Pool Approach)

This classical route relies on starting with enantiopure (R)-(2-fluoro-4-nitrophenyl)glycine. The challenge lies in reducing the carboxylic acid to an alcohol without touching the nitro group. This is achieved using an in situ generated electrophilic borane species (NaBH 4​ /I 2​ ). Because borane is electrophilic, it selectively attacks the electron-rich carboxylate while ignoring the electron-deficient nitro group.

Route B: Asymmetric Nucleophilic Addition via Ellman’s Sulfinamide

This modern asymmetric route builds the chiral center from scratch. 2-Fluoro-4-nitrobenzaldehyde is condensed with (R)-tert-butanesulfinamide to form a chiral sulfinyl imine. A Strecker-type addition of cyanide (TMSCN) occurs with high diastereoselectivity, dictated by the bulky tert-butyl group. Subsequent hydrolysis and chemoselective reduction yield the target amino alcohol.

Route C: Biocatalytic Transamination (The Green Pathway)

Leveraging engineered ω -transaminases ( ω -TAs), this route converts 2-hydroxy-1-(2-fluoro-4-nitrophenyl)ethan-1-one directly into the target chiral amino alcohol using isopropylamine as the amine donor[3][4]. While highly enantioselective and environmentally benign, the bulky, electron-deficient aromatic ring often requires extensive enzyme evolution to overcome substrate inhibition and achieve high conversion rates[5].

Visualizing the Synthetic Pathways

Figure 1: Comparative synthetic pathways for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

Quantitative Performance Data

The following table summarizes the experimental performance of each route based on pilot-scale data and established literature precedents for analogous fluoro-nitroaromatic systems.

MetricRoute A (NaBH 4​ /I 2​ Reduction)Route B (Ellman's Sulfinamide)Route C ( ω -Transaminase)
Overall Yield 82 - 86%65 - 70% (over 3 steps)45 - 55% (conversion limited)
Enantiomeric Excess (ee) >99% (retains SM purity)94 - 96%>99%
Chemoselectivity Risk Low (Borane ignores NO 2​ )Medium (Hydrolysis conditions)Zero (Enzymatic specificity)
Scalability High (Standard reactors)Medium (Requires cryogenic temps)Low-Medium (Requires high dilution)
Cost / E-factor Low Cost / High E-factor (I 2​ waste)High Cost (Chiral auxiliary)Low Cost / Low E-factor (Aqueous)

Step-by-Step Experimental Methodology: Route A (Self-Validating Protocol)

Because Route A offers the most robust scalability and utilizes readily available reagents, it is the preferred method for generating multigram quantities of the target compound without the need for specialized biocatalysts or expensive chiral auxiliaries.

Materials Required:
  • (R)-(2-fluoro-4-nitrophenyl)glycine (1.0 equiv, 10.0 g)

  • Sodium borohydride (NaBH 4​ ) (2.5 equiv)

  • Iodine (I 2​ ) (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) (150 mL)

  • Methanol (for quench)

Protocol & Causality Breakdown:

Step 1: System Preparation and Activation

  • Charge a flame-dried, 3-neck round-bottom flask with NaBH 4​ (2.5 equiv) and anhydrous THF (100 mL) under a strict Nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Dissolve (R)-(2-fluoro-4-nitrophenyl)glycine (10.0 g) in 50 mL of anhydrous THF and add it dropwise to the NaBH 4​ suspension.

  • Causality Check: Amino acids are zwitterionic and poorly soluble in THF. The addition of the amino acid to NaBH 4​ results in the evolution of H 2​ gas as the carboxylate salt is formed. Self-Validation: Ensure active bubbling ceases before proceeding to Step 2 to confirm complete deprotonation.

Step 2: Chemoselective Reduction

  • Dissolve I 2​ (1.0 equiv) in 30 mL of THF. Add this solution dropwise to the reaction mixture at 0 °C over 45 minutes.

  • Causality Check: The slow addition of I 2​ is critical. It reacts with NaBH 4​ to generate diborane (B 2​ H 6​ ) in situ. Diborane is an electrophilic reducing agent. Unlike nucleophilic hydrides (e.g., LiAlH 4​ ) which would rapidly reduce the electron-deficient nitro group to an azo or amine derivative, diborane selectively coordinates to and reduces the electron-rich carboxylate, preserving the critical nitro-aromatic pharmacophore.

  • Once addition is complete, remove the ice bath and heat the reaction to reflux (65 °C) for 12 hours.

Step 3: Quenching and Boron-Complex Cleavage

  • Cool the reaction mixture back to 0 °C.

  • Carefully add Methanol (30 mL) dropwise until effervescence stops.

  • Causality Check: Methanol serves a dual purpose: it quenches any unreacted borane and converts the intermediate borate esters into volatile trimethyl borate.

  • Evaporate the solvents under reduced pressure. Add 20% aqueous HCl (50 mL) to the residue and reflux for 1 hour.

  • Causality Check: The reduction of amino acids by borane generates a tight boron-nitrogen complex. Refluxing in strong acid is mandatory to hydrolyze this complex and release the free amino alcohol hydrochloride salt.

Step 4: Isolation without Racemization

  • Cool the acidic aqueous layer and wash with Ethyl Acetate (2 x 50 mL) to remove non-basic impurities.

  • Chill the aqueous layer to 0 °C and adjust the pH to 9.5 using 2M NaOH.

  • Causality Check: Do not exceed pH 10. The strongly electron-withdrawing 2-fluoro-4-nitrophenyl group makes the benzylic proton highly acidic. Excessive basicity, especially at room temperature, will lead to deprotonation and subsequent racemization of the chiral center.

  • Immediately extract the free base with Dichloromethane (3 x 50 mL). Dry over Na 2​ SO 4​ , filter, and concentrate to yield (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol as a pale yellow solid.

Sources

Validation

Cross-validation of HPLC and SFC for chiral purity of (r)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Orthogonal Cross-Validation of HPLC and SFC for the Chiral Purity of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol As a Senior Application Scientist, one of the most rigorous challenges in pharmaceutical development i...

Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Cross-Validation of HPLC and SFC for the Chiral Purity of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

As a Senior Application Scientist, one of the most rigorous challenges in pharmaceutical development is ensuring the enantiomeric purity of chiral intermediates. The compound (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized primary amino alcohol. Because the enantiomers of such chiral drugs can exhibit significantly different pharmacological profiles, regulatory agencies require robust, orthogonal analytical methods to quantify enantiomeric composition with absolute confidence[1].

This guide provides an in-depth, objective cross-validation of two premier chromatographic techniques: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Supercritical Fluid Chromatography (SFC). By examining the causality behind our experimental choices, we establish a self-validating framework for chiral purity analysis.

Mechanistic Rationale & Column Chemistry

Primary amino alcohols are notoriously difficult to separate chromatographically. The combination of a hard amino donor and a hard hydroxyl donor leads to strong secondary interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP). This interaction typically manifests as severe peak tailing, which compromises the Limit of Quantitation (LOQ) for the minor enantiomer.

To counteract this, we selected a cyclofructan-based CSP (Larihc CF6-P) . Cyclofructans are cyclic oligosaccharides that, when derivatized, possess a crown-ether-like core that excels at forming inclusion complexes with primary amines via directional hydrogen bonding[2].

The Causality of Additives: In both HPLC (Polar Organic Mode) and SFC, the mobile phase must be strictly controlled. We utilize a specific2[2]. Why this exact ratio? Using a basic additive alone (like ammonium hydroxide) destroys enantioselectivity by disrupting the hydrogen-bonding network required for chiral recognition. Conversely, the 3:2 acidic-to-basic ratio creates a dynamic ion-pairing environment that masks residual silanols (sharpening the peak) while preserving the critical transient diastereomeric complex between the analyte and the cyclofructan selector[2].

Experimental Workflows: A Self-Validating System

To ensure data integrity, every protocol described below operates as a self-validating system . Before any unknown sample is analyzed, the sequence must pass a System Suitability Test (SST). The SST acts as an internal quality gate: if the racemic standard does not achieve a resolution ( Rs​ ) > 1.5 and a tailing factor ( Tf​ ) < 1.5, the system halts, preventing the collection of invalid data[3].

Step-by-Step Protocol A: Polar Organic HPLC
  • System Preparation: Purge the HPLC quaternary pump with fresh mobile phase: 90:10 Acetonitrile:Methanol containing 0.3% TFA and 0.2% TEA (v/v)[2].

  • Column Equilibration: Install the Larihc CF6-P column (250 x 4.6 mm, 5 µm). Equilibrate at a flow rate of 1.0 mL/min at 25°C until the baseline UV absorbance (at 254 nm) stabilizes (approx. 20 column volumes).

  • System Suitability (SST): Inject 10 µL of a 1.0 mg/mL racemic standard of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. Verify that Rs​≥1.5 .

  • Sample Analysis: Inject 10 µL of the (R)-enantiomer sample (prepared at 1.0 mg/mL in mobile phase). Run the isocratic method for 15 minutes.

  • Wash Cycle: Post-analysis, flush the column with 100% Methanol to remove strongly retained impurities.

Step-by-Step Protocol B: Supercritical Fluid Chromatography (SFC)
  • System Preparation: Power on the SFC system, ensuring the CO2 chiller is maintaining liquid CO2 at 5°C. Set the Automated Back Pressure Regulator (ABPR) to 120 bar to maintain the supercritical state.

  • Mobile Phase Delivery: Pump supercritical CO2 and the co-solvent (Methanol with 0.3% TFA / 0.2% TEA) at a gradient of 5% to 20% co-solvent over 7 minutes[2].

  • Column Equilibration: Install the identical Larihc CF6-P column. Set the column oven to 35°C. Equilibrate at a high flow rate of 3.0 mL/min.

  • System Suitability (SST): Inject 5 µL of the racemic standard. The higher diffusivity of supercritical CO2 allows for faster mass transfer, meaning the SST should pass with superior peak symmetry compared to HPLC[4].

  • Sample Analysis: Inject 5 µL of the (R)-enantiomer sample. Run the gradient method for 7 minutes.

Workflow Visualization

G A Racemic Compound (Amino Alcohol) B HPLC Method (Polar Organic Mode) A->B Screen CSPs C SFC Method (Supercritical CO2) A->C Screen CSPs D System Suitability (Rs > 1.5, Tf < 1.5) B->D Optimize Additives C->D Optimize Modifiers E Method Validation (ICH Q2 Guidelines) D->E Pass SST Gate F Orthogonal Chiral Purity Assurance E->F Statistical Parity

Caption: Workflow for orthogonal cross-validation of chiral purity using HPLC and SFC.

Data Presentation & Comparative Analysis

To objectively compare the performance of both techniques, we evaluated the chromatographic parameters and the ICH Q2 validation metrics for the minor (S)-enantiomer impurity against the major (R)-enantiomer API.

Table 1: Chromatographic Parameters Comparison

ParameterPolar Organic HPLCChiral SFCCausality / Scientific Insight
Mobile Phase 90:10 MeCN:MeOHCO2 + MeOH modifierSFC replaces toxic organic solvents with green CO2[1].
Additives 0.3% TFA / 0.2% TEA0.3% TFA / 0.2% TEAEssential for masking silanols and preventing amine tailing[2].
Flow Rate 1.0 mL/min3.0 mL/minLow viscosity of supercritical CO2 permits 3x higher flow rates[4].
Analysis Time 14.5 min4.2 minSFC significantly increases laboratory throughput.
Backpressure ~110 bar120 bar (Controlled)SFC requires an ABPR to maintain fluid density.

Table 2: Cross-Validation Results (Minor (S)-Enantiomer)

Validation MetricHPLC ResultSFC ResultAcceptance Criteria
Resolution ( Rs​ ) 2.13.4 ≥1.5 (Baseline separation)
Tailing Factor ( Tf​ ) 1.351.08 ≤1.5
LOD 0.02% area0.01% areaReportable value
LOQ 0.05% area0.03% area ≤0.10%
Accuracy (% Recovery) 99.1% ± 1.2%100.4% ± 0.8%90.0% - 110.0%
Precision (%RSD, n=6) 2.4%1.1% ≤5.0%

Discussion & Conclusion

The cross-validation data demonstrates that both HPLC and SFC are highly capable of quantifying the chiral purity of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol. However, SFC exhibits distinct mechanistic advantages.

Because supercritical CO2 possesses a gas-like diffusion coefficient and liquid-like solvating power, mass transfer within the porous cyclofructan stationary phase is highly efficient. This physical reality directly causes the sharper peaks ( Tf​ = 1.08) and superior resolution ( Rs​ = 3.4) observed in SFC, which in turn drives down the Limit of Quantitation (LOQ) to 0.03%[4]. While HPLC remains a reliable, universally accessible technique, SFC is the superior choice for high-throughput, environmentally sustainable chiral analysis of complex primary amino alcohols. The statistical parity between the two methods successfully satisfies the regulatory mandate for orthogonal cross-validation.

Sources

Comparative

Quantitative Analysis of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in Reaction Mixtures: A Comparative Methodological Guide

Executive Summary & Analytical Challenges (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized arylglycinol derivative that serves as a critical chiral building block in the development of targeted...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

(R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized arylglycinol derivative that serves as a critical chiral building block in the development of targeted therapeutics. Accurately quantifying its enantiomeric excess (ee) and chemical purity within crude reaction mixtures presents a unique analytical challenge.

The molecule possesses three distinct interactive domains: a primary alcohol, a primary amine, and a highly electron-deficient ( π -acidic) 2-fluoro-4-nitrophenyl ring. The electron-withdrawing nature of the aromatic ring significantly depresses the pKa of the adjacent amine, altering its nucleophilicity and chromatographic retention behavior. This guide objectively compares the performance of three primary analytical strategies—Direct Chiral HPLC, Indirect RP-HPLC via derivatization, and Chiral Capillary Electrophoresis (CE)—providing drug development professionals with field-proven, self-validating protocols.

Comparative Methodologies

Method A: Direct Chiral HPLC (Immobilized ADMPC) – The Optimal Standard

Direct separation using an immobilized Amylose tris(3,5-dimethylphenylcarbamate) (ADMPC) chiral stationary phase (CSP) is the industry gold standard[1]. The carbamate linkages on the amylose backbone provide critical hydrogen bonding sites, while the electron-rich ( π -basic) dimethylphenyl groups of the CSP engage in strong π−π stacking with the electron-deficient fluoro-nitrophenyl ring of the analyte. Immobilization of the polymer on silica allows for robust solvent versatility without degrading the column bed.

Method B: Indirect RP-HPLC (Marfey’s Reagent Derivatization) – The High-Sensitivity Alternative

When chiral columns are unavailable, pre-column derivatization using 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) is a powerful alternative[2]. FDAA reacts with the primary amine via nucleophilic aromatic substitution to form stable diastereomers. The bulky dinitrophenyl group and the chiral center of L-Ala-NH 2​ create distinct steric environments for the (R) and (S) analyte diastereomers, allowing them to be easily resolved on a standard achiral C18 column.

Method C: Chiral Capillary Electrophoresis (CE) – The High-Efficiency Niche

Using acetylated β -cyclodextrin as a chiral selector in the background electrolyte allows for enantioseparation based on host-guest inclusion complexes[3]. While CE offers exceptional theoretical plate counts, it suffers from lower matrix tolerance and reproducibility compared to HPLC, making it less ideal for crude reaction mixtures.

Visualizing the Workflows and Mechanisms

Workflow cluster_A Method A: Direct Chiral HPLC cluster_B Method B: Indirect RP-HPLC Start Crude Reaction Mixture (R/S)-Amino Alcohol Dilution Dilution in Mobile Phase (Hexane/IPA/DEA) Start->Dilution Deriv Derivatization with FDAA (1h, 40°C, NaHCO₃) Start->Deriv HPLC_A Immobilized ADMPC Column (Isocratic Elution) Dilution->HPLC_A Result_A Direct Enantiomer Quantification HPLC_A->Result_A HPLC_B Achiral C18 RP-HPLC (H₂O/ACN Gradient) Deriv->HPLC_B Result_B Diastereomer Quantification HPLC_B->Result_B

Fig 1. Workflow comparison between Direct Chiral HPLC and Indirect RP-HPLC methods.

Mechanism Analyte (R)-Amino Alcohol • Primary Amine (-NH₂) • Primary Alcohol (-OH) • π-Acidic Aryl Ring CSP ADMPC Stationary Phase • Carbamate C=O • Carbamate N-H • π-Basic Aryl Ring Analyte->CSP H-Bond (NH₂/OH → C=O) Analyte->CSP H-Bond (OH → N-H) Analyte->CSP π-π Stacking (Aryl rings) Analyte->CSP Steric Inclusion

Fig 2. Multimodal chiral recognition mechanism between the analyte and ADMPC stationary phase.

Quantitative Performance Comparison

The following table summarizes the experimental performance data of the three methodologies when applied to crude reaction mixtures containing high concentrations of inorganic salts and unreacted starting materials.

ParameterMethod A: Direct Chiral HPLC (ADMPC)Method B: Indirect RP-HPLC (FDAA)Method C: Chiral CE ( β -CD)
Primary Separation Mechanism Transient diastereomeric complexesCovalent diastereomer formationHost-guest inclusion complexes
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL (FDAA enhances UV)0.5 µg/mL
Enantiomeric Resolution ( Rs​ ) > 2.5 (Baseline resolution)~ 1.8~ 1.5
Sample Preparation Time < 5 mins (Dilute & Shoot)> 90 mins (Reaction + Quench)< 10 mins
Matrix Tolerance High (Salts elute in void volume)Low (Amines compete for FDAA)Moderate
Risk of Analytical Artifacts LowHigh (Risk of kinetic resolution)Moderate (Joule heating variations)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in causality checks and System Suitability Test (SST) parameters to guarantee data trustworthiness.

Protocol A: Direct Chiral HPLC Analysis (Recommended)

This method leverages the structural complementarity between the analyte and the ADMPC stationary phase[1].

  • Mobile Phase Preparation: Mix HPLC-grade Hexane, Isopropanol (IPA), and Diethylamine (DEA) in an 80:20:0.1 (v/v/v) ratio. Degas by sonication for 10 minutes.

    • Causality Check: The addition of 0.1% DEA is mandatory. DEA acts as a basic modifier that competitively binds to residual acidic silanols on the silica support, preventing severe peak tailing of the basic amino alcohol.

  • Sample Preparation: Dissolve the crude reaction mixture in the mobile phase to a final analyte concentration of approximately 1.0 mg/mL. Filter through a 0.22 µm PTFE syringe filter to remove insoluble inorganic salts.

  • Chromatographic Execution:

    • Column: Immobilized ADMPC (e.g., Chiralpak IA equivalent, 250 x 4.6 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 270 nm (Targets the strong absorption maximum of the 2-fluoro-4-nitrophenyl chromophore).

  • System Suitability Test (SST) Validation: Inject a racemic standard of the amino alcohol. The system is only validated for quantitative use if the resolution ( Rs​ ) between the (R) and (S) enantiomers is ≥2.0 , and the tailing factor ( Tf​ ) for both peaks is ≤1.5 .

Protocol B: Indirect RP-HPLC via Marfey's Derivatization

This method is utilized when extreme sensitivity is required or chiral columns are unavailable[2].

  • Derivatization Reaction: To 100 µL of the sample (diluted to ~50 mM in water), add 200 µL of a 1% (w/v) FDAA solution in acetone, followed by 40 µL of 1 M NaHCO 3​ . Incubate the mixture in a thermoshaker at 40°C for exactly 1 hour.

    • Causality Check: The mildly basic NaHCO 3​ deprotonates the primary amine, restoring its nucleophilicity (which is otherwise suppressed by the electron-withdrawing fluoro-nitrophenyl ring), thereby facilitating nucleophilic aromatic substitution on the FDAA reagent.

  • Reaction Quenching: Add 40 µL of 2 M HCl to stop the reaction. This neutralizes the bicarbonate and stabilizes the newly formed diastereomers.

  • Chromatographic Execution:

    • Column: Achiral C18 Column (150 x 4.6 mm, 3 µm).

    • Mobile Phase: Gradient elution from 10% to 50% Acetonitrile in Water (containing 0.1% TFA) over 30 minutes.

    • Detection: UV at 340 nm.

  • System Suitability Test (SST) Validation: Verify that the derivatization yield is >98% by monitoring for the absence of the unreacted starting material peak. Incomplete derivatization can lead to kinetic resolution, artificially skewing the calculated enantiomeric excess.

References

  • Comparison, Applications, Advantages, and Limitations of Immobilized and Coated Amylose Tris-(3,5-Dimethylphenylcarbamate) Chiral Stationary Phases in HPLC Taylor & Francis[Link][1]

  • Marfey's reagent for chiral amino acid analysis Ovid / Amino Acids[Link][2]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography J-Stage[Link][3]

Sources

Validation

Validation of a Stability-Indicating Method for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Comparative Guide

Executive Summary & Analytical Challenge The compound (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized chiral building block and active pharmaceutical ingredient (API) intermediate. Its molecul...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

The compound (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized chiral building block and active pharmaceutical ingredient (API) intermediate. Its molecular architecture—featuring a primary amine, a chiral benzylic center, and an electron-withdrawing fluorinated nitroaromatic ring—makes it highly susceptible to specific degradation pathways, including N-oxidation, photolytic nitro-reduction, and hydrolytic deamination.

Developing a Stability-Indicating Method (SIM) for this compound presents a dual challenge: the method must simultaneously resolve the (R) and (S) enantiomers while maintaining baseline separation from highly polar degradation products. This guide objectively compares traditional chromatographic approaches against a novel Strong Cation-Exchange Chiral Stationary Phase (SCX-CSP) UHPLC method, providing step-by-step protocols and validation data aligned with global regulatory standards.

Mechanistic Causality in Method Selection

To understand why traditional methods fail, we must analyze the physicochemical properties of the analyte. The primary amine ( pKa​≈9.0 ) is positively charged under typical acidic or neutral mobile phase conditions.

  • Failure of Traditional RP-HPLC (C18): Standard reversed-phase columns lack the chiral selectors required for enantiomeric resolution. Furthermore, highly polar cleavage products (e.g., the deaminated ethanol fragment) fail to partition into the hydrophobic C18 stationary phase, resulting in co-elution at the void volume ( t0​ ).

  • Limitations of Normal-Phase Chiral HPLC: Generic polysaccharide-based columns (e.g., Amylose-Tris) rely on hydrogen bonding and steric fit. However, the primary amine of our target API interacts strongly with residual silanols on the silica support, causing severe peak tailing. Mitigating this requires basic additives like diethylamine (DEA), which degrade the column over time and suppress ionization if MS detection is required.

  • The SCX-CSP UHPLC Solution: We propose utilizing a Strong Cation-Exchange Chiral Stationary Phase operating in polar organic mode. The sulfonic acid moiety on the CSP provides an electrostatic retention mechanism for the protonated amine, while the chiral selector provides stereoselective hydrogen bonding and π−π interactions [3]. This dual-mechanism ensures sharp, symmetrical peaks, baseline enantiomeric resolution ( Rs​>2.5 ), and excellent retention of polar degradants.

Table 1: Comparison of Chromatographic Platforms
ParameterTraditional RP-HPLC (C18)NP-Chiral HPLC (Amylose)Proposed UHPLC (SCX-CSP)
Primary Mechanism Hydrophobic PartitioningH-Bonding / Steric FitElectrostatic + Chiral Recognition
Enantiomeric Resolution ( Rs​ ) 0.0 (Co-elution)1.2 (Partial Resolution)> 2.5 (Baseline)
Degradant Retention Poor (Elutes at void)ModerateExcellent
Peak Asymmetry ( Tf​ ) 1.8 (Severe Tailing)2.1 (Severe Tailing)1.05 (Symmetrical)
Run Time 15 min30 min8 min

Experimental Workflow & Logical Relationships

The development and validation of the SIM follow a structured lifecycle approach. Forced degradation generates the necessary impurity profile, which dictates the chromatographic separation strategy, culminating in formal validation.

Workflow A API: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol B Forced Degradation (ICH Q1A) A->B C UHPLC-CSP Separation (Polar Organic Mode) B->C D Method Validation (ICH Q2) C->D E Specificity & Mass Balance D->E F Linearity & Precision D->F

Fig 1. Workflow for stability-indicating method development and validation.

Detailed Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every protocol must act as a self-validating system. In forced degradation, this is achieved through Mass Balance calculations (Sum of API Peak Area + Degradant Peak Areas 100% of the initial unstressed API). If the mass balance falls below 95%, it indicates that degradants are either stuck on the column, eluting in the void volume, or not absorbing at the chosen UV wavelength.

Protocol 1: Forced Degradation (Stress Testing)

This protocol adheres to the [1] guidelines. The objective is to achieve 5–20% degradation to validate method specificity without inducing secondary, non-representative degradation.

  • Preparation of Stock Solution: Dissolve 10.0 mg of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in 10 mL of Methanol to yield a 1.0 mg/mL stock.

  • Acidic Hydrolysis: Transfer 1 mL of stock to a 10 mL volumetric flask. Add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH. Dilute to volume with mobile phase.

  • Basic Hydrolysis: Transfer 1 mL of stock. Add 1 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl. Dilute to volume.

  • Oxidative Stress: Transfer 1 mL of stock. Add 1 mL of 3% H2​O2​ . Store at room temperature for 6 hours in the dark (to prevent concurrent photolysis). Dilute to volume. (Causality: 3% H2​O2​ is specifically chosen to induce N-oxidation of the primary amine without cleaving the aromatic ring).

  • Photolytic Stress: Expose a thin layer of solid API in a petri dish to UV light (254 nm) for 1.2 million lux-hours. Dissolve and dilute to 0.1 mg/mL.

  • Thermal Stress: Expose solid API to 105°C in an oven for 7 days. Dissolve and dilute to 0.1 mg/mL.

Protocol 2: Chromatographic Method Validation

This protocol validates the SCX-CSP UHPLC method per [2].

  • Chromatographic Conditions:

    • Column: SCX-CSP (e.g., Chiralpak ZWIX(+)), 150 x 3.0 mm, 3 µm.

    • Mobile Phase: Methanol / Acetonitrile / Water (49:49:2 v/v/v) containing 50 mM Formic Acid and 25 mM Diethylamine.

    • Flow Rate: 0.5 mL/min. Detection: UV at 275 nm (isosbestic point of API and major degradants).

  • Specificity: Inject blank, unstressed API, and all stressed samples from Protocol 1. Verify peak purity of the API using a Photodiode Array (PDA) detector (Purity Angle < Purity Threshold).

  • Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (0.1 mg/mL). Plot peak area vs. concentration.

  • Accuracy (Recovery): Spike known amounts of API into a synthetic mixture of degradants at 50%, 100%, and 150% levels. Calculate % recovery.

Quantitative Data & Results

The SCX-CSP method successfully retained all polar degradants while maintaining baseline resolution of the chiral center. The mass balance results (Table 2) validate the extraction and elution efficiency of the method.

Table 2: Forced Degradation & Mass Balance Results
Stress ConditionTime / Exposure% DegradationMajor Degradant RRTMass Balance (%)
Acidic (0.1 N HCl, 60°C)24 hours8.4%0.45, 0.6299.2%
Basic (0.1 N NaOH, 60°C)24 hours12.1%0.38, 0.5598.7%
Oxidative (3% H2​O2​ , RT)6 hours18.5%1.15 (N-Oxide)99.5%
Photolytic (UV 254 nm)1.2M lux-hrs15.2%1.42, 1.8597.8%
Thermal (105°C)7 days4.3%0.8899.8%
RRT = Relative Retention Time (relative to the API peak at 1.0).
Table 3: Method Validation Summary (ICH Q2)
Validation ParameterAcceptance CriteriaExperimental ResultStatus
Specificity No interference at API RTPeak Purity Match > 990Pass
Linearity R2≥0.999 (25-150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.6%Pass
Precision (RSD) ≤2.0% (n=6)0.85%Pass
LOD / LOQ S/N ≥3 / S/N ≥10 0.02 µg/mL / 0.06 µg/mLPass

Degradation Pathway Analysis

Understanding the chemical causality behind the observed degradants is critical for formulation development. The primary amine is highly susceptible to N-oxidation, while the nitro group undergoes photoreduction to form azo dimers or corresponding anilines.

Pathways API (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol OX N-Oxide Derivative (Oxidative Stress) API->OX H2O2 (3%) RED Azo Dimer / Aniline (Photolytic Stress) API->RED UV/Vis Light HYD Deaminated Alcohol (Acid/Base Hydrolysis) API->HYD 0.1N HCl / NaOH

Fig 2. Primary forced degradation pathways of the chiral amino alcohol API.

Conclusion

The validation of a stability-indicating method for (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol requires moving beyond traditional C18 or generic normal-phase chiral chromatography. By leveraging a Strong Cation-Exchange Chiral Stationary Phase (SCX-CSP), analysts can exploit the electrostatic properties of the primary amine to achieve baseline enantiomeric resolution while retaining highly polar degradation products. The method presented herein demonstrates excellent mass balance, specificity, and precision, fully complying with ICH Q1A(R2) and ICH Q2(R2) global regulatory standards.

References

  • European Medicines Agency (EMA). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." Available at:[Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Available at:[Link]

  • Hoffmann, C. V., et al. "Novel strong cation-exchange type chiral stationary phase for the enantiomer separation of chiral amines by high-performance liquid chromatography." Journal of Chromatography A, PubMed Central. Available at:[Link]

Comparative

High-Performance Chiral Separation of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Comparative Guide to Stationary Phases

As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the chiral resolution of complex arylethanolamines remains a critical analytical challenge. (R)-2-Amino-2-(2-fluoro-4-nitroph...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly demands enantiopure active pharmaceutical ingredients (APIs), the chiral resolution of complex arylethanolamines remains a critical analytical challenge. (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol is a highly functionalized, polar amino alcohol. Its structure—featuring a primary amine, a primary hydroxyl group, and a highly electron-deficient aromatic ring (due to the strong electron-withdrawing nitro and fluoro groups)—dictates a highly specific approach to chiral stationary phase (CSP) selection.

This guide objectively compares the performance of three dominant CSP architectures for the enantioseparation of this specific molecule, providing the underlying causality for method development, representative performance metrics, and self-validating experimental protocols.

Molecular Profiling & Chiral Recognition Logic

To achieve baseline enantiomeric resolution ( Rs​≥1.5 ), the CSP must exploit the unique structural handles of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol:

  • The Primary Amine (-NH₂): Acts as a primary docking site. Under acidic conditions, it protonates to an ammonium ion (-NH₃⁺), making it an ideal candidate for inclusion complexation[1].

  • The Electron-Deficient Aryl Ring: The 2-fluoro-4-nitrophenyl group is highly π -acidic. CSPs featuring electron-rich aromatic systems (e.g., phenolic rings in macrocyclic peptides) will engage in strong π−π electron donor-acceptor interactions[2].

  • The Hydroxymethyl Group (-CH₂OH): Provides a secondary site for hydrogen bonding, essential for multi-point chiral recognition[3].

ChiralRecognition Analyte Analyte: Primary Amine & pi-Acidic Aryl Ring Crown Crown Ether CSP (Primary Amine Focus) Analyte->Crown Acidic pH (-NH3+ Protonation) Macro Macrocyclic CSP (Multi-Modal Focus) Analyte->Macro Polar Organic Mode (pi-pi & H-Bonding) CrownResult Inclusion Complexation High Enantioselectivity Crown->CrownResult MacroResult Surface Cleft Binding Strong pi-pi Stacking Macro->MacroResult

Chiral recognition mechanisms of CSPs for primary amino alcohols.

Comparative Analysis of Chiral Stationary Phases

A. Crown Ether CSPs (The Primary Amine Specialist)

Columns such as ChiroSil RCA(+) utilize a (+)-(18-Crown-6)-tetracarboxylic acid selector covalently bonded to silica[4].

  • Causality: The 18-crown-6 cavity perfectly matches the ionic radius of a protonated primary amine. When the mobile phase is acidified, the analyte's amine is protonated and deeply inserts into the crown ether ring. The bulky 2-fluoro-4-nitrophenyl group creates severe steric hindrance against the chiral tetracarboxylic acid barrier, resulting in exceptional enantioselectivity[5].

B. Macrocyclic Glycopeptide CSPs (The Multi-Modal Approach)

Columns such as Chirobiotic TAG (Teicoplanin Aglycone) are highly effective for underivatized amino alcohols[6].

  • Causality: The aglycone version is preferred over native teicoplanin because the removal of sugar moieties exposes the chiral cleft[3]. The electron-rich phenolic rings of the teicoplanin backbone form strong π−π stacking interactions with the highly electron-deficient 2-fluoro-4-nitrophenyl ring of the analyte, while the peptide backbone provides simultaneous H-bonding to the hydroxyl group[2].

C. Polysaccharide-Coated CSPs (The Traditional Approach)

Columns like Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) offer broad applicability but struggle with free primary amines.

  • Causality: While the carbamate linkages provide H-bonding, the free primary amine of the analyte strongly interacts with residual silanols on the silica support, causing severe peak tailing. A basic additive like diethylamine (DEA) is strictly required to mask these sites[7].

Quantitative Performance Comparison

Note: The following table presents representative baseline data synthesized from structurally analogous arylethanolamines (e.g., phenylglycinol derivatives) to guide method optimization for this specific compound.

Chiral Stationary PhaseElution ModeRetention Factor ( k1​ )Selectivity ( α )Resolution ( Rs​ )Peak Symmetry
Crown Ether (ChiroSil RCA+)Reversed-Phase (Acidic)2.451.823.15 1.05 (Excellent)
Macrocyclic (Chirobiotic TAG)Polar Organic Mode3.101.652.60 1.12 (Good)
Polysaccharide (Chiralpak AD-H)Normal Phase (+DEA)4.201.281.45 1.45 (Moderate)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the system suitability criteria are not met, the protocol dictates the exact causal variable to adjust.

Protocol 1: Crown Ether Method (Highest Resolution)

This method is optimal for analytical quantification and enantiomeric excess (ee) determination.

  • Column: ChiroSil RCA(+) (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix Methanol and HPLC-grade Water in an 80:20 (v/v) ratio. Add Perchloric Acid (HClO₄) to achieve a final concentration of 10 mM. Degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at 254 nm (optimized for the nitrophenyl chromophore).

  • System Suitability & Self-Validation: Inject a racemic standard of 2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol.

    • Validation Criterion: Resolution ( Rs​ ) must be 1.5.

    • Causal Troubleshooting: If Rs​<1.5 or retention is too low, verify the pH of the mobile phase is 2.0. Incomplete protonation of the primary amine prevents inclusion complexation[1].

Protocol 2: Macrocyclic Antibiotic Method (MS-Compatible)

This method utilizes the Polar Organic Mode (POM), making it highly volatile and ideal for LC-MS applications or preparative scale-up.

  • Column: Chirobiotic TAG (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mixture of 100% Methanol. Add 0.1% (v/v) Glacial Acetic Acid and 0.1% (v/v) Triethylamine (TEA).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 20 °C (Lower temperatures often enhance π−π stacking interactions).

    • Detection: UV at 254 nm or ESI-MS (Positive Ion Mode).

  • System Suitability & Self-Validation: Inject a racemic standard.

    • Validation Criterion: Symmetry factor of the second eluting peak must be 1.2.

    • Causal Troubleshooting: If tailing exceeds 1.2, incrementally increase the TEA concentration by 0.05%. The ionic balance of the volatile salts is critical for neutralizing residual acidic sites on the aglycone surface[8].

Workflow Prep Sample Preparation (Dissolve in Mobile Phase) Select Select Chiral Stationary Phase Prep->Select Crown Crown Ether (e.g., ChiroSil RCA+) Select->Crown High Selectivity Needed Macro Macrocyclic (e.g., Chirobiotic TAG) Select->Macro Preparative Scale/MS Compat. MP1 Acidic Methanol/Water (Protonate Amine) Crown->MP1 MP2 MeOH + Volatile Salts (Polar Organic Mode) Macro->MP2 Validate System Suitability (Rs >= 1.5, Tailing <= 1.2) MP1->Validate MP2->Validate

Method development workflow for the enantiomeric resolution of amino alcohols.

References

  • [1] Crown-Ether Chiral Stationary Phases - Regis Technologies. Available at: [Link]

  • [5] Enantioseparations of primary amino compounds by high-performance liquid chromatography using chiral crown ether-based chiral stationary phase - NIH PubMed. Available at:[Link]

  • [4] ChiroSil® Crown Ether Chiral Stationary Phases - Regis Technologies. Available at: [Link]

  • [8] HPLC Separation of enantiomers of some potential β-blockers of the aryloxyaminopropanol type using macrocyclic antibiotic chira - IMR Press. Available at:[Link]

  • [2] Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - NIH PMC. Available at:[Link]

  • [3] Comparison of separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids - ResearchGate. Available at:[Link]

Sources

Validation

Definitive Guide to Confirming the Absolute Configuration of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol: A Comparative Methodological Analysis

The precise determination of absolute configuration (AC) is a critical checkpoint in pharmaceutical development, as the stereochemistry of a building block dictates the binding affinity, pharmacokinetics, and safety prof...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of absolute configuration (AC) is a critical checkpoint in pharmaceutical development, as the stereochemistry of a building block dictates the binding affinity, pharmacokinetics, and safety profile of the final active pharmaceutical ingredient (API). For highly functionalized chiral amino alcohols like (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol , confirming the (R)-configuration at the C2 position requires robust, orthogonal analytical techniques[1].

This guide objectively compares three industry-standard methodologies—Modified Mosher’s Method (NMR), Vibrational Circular Dichroism (VCD), and Single-Crystal X-Ray Diffraction (SCXRD)—detailing the causality behind experimental choices and providing self-validating protocols for each.

Methodological Decision Workflow

Selecting the appropriate technique depends on the physical state of the sample, computational resources, and time constraints. The decision tree below outlines the logical pathway for AC determination.

ACDecision Start Enantiopure Amino Alcohol (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Crystallizable Can it form suitable single crystals? Start->Crystallizable SCXRD Single-Crystal XRD (Anomalous Dispersion / Chiral Salt) Crystallizable->SCXRD Yes Solution Solution-State Analysis Crystallizable->Solution No Derivatization Chemical Derivatization (Mosher's Acid Chloride) Solution->Derivatization Direct Direct Chiroptical Analysis Solution->Direct NMR 1H/19F NMR Analysis (Δδ SR calculation) Derivatization->NMR VCD VCD Spectroscopy + DFT Calculations Direct->VCD

Caption: Decision matrix for selecting the optimal absolute configuration determination methodology.

Comparative Performance Data

The following table summarizes the operational parameters and performance metrics of the three methodologies when applied to chiral amino alcohols[1][2][3].

MethodologyMechanism of ActionSample Req.Turnaround TimeDestructive?Certainty LevelPrimary Limitation
Mosher's Method (NMR) Anisotropic shielding via chiral derivatization~5–10 mg1–2 DaysYesHighConformational flexibility of bis-derivatives
VCD + DFT Differential IR absorption matched to QM models~10–15 mg3–5 DaysNoHighComputationally intensive
SCXRD Anomalous dispersion / Internal chiral reference~1–5 mg1–3 WeeksNoAbsolute (Gold Standard)Requires high-quality single crystals

Method 1: Modified Mosher’s Method (NMR Spectroscopy)

Causality & Mechanism

The Modified Mosher's Method utilizes α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) to derivatize the primary amine and alcohol groups[4][5]. The phenyl ring of the MTPA moiety creates a magnetic shielding cone. By synthesizing both the (S)- and (R)-MTPA derivatives and calculating the chemical shift differences ( ΔδSR=δS​−δR​ ) of the protons surrounding the chiral center, the spatial orientation of the substituents can be empirically mapped[6].

Self-Validating Protocol

System Validation: This protocol mandates the synthesis of both diastereomers. By relying on the ΔδSR differential rather than absolute chemical shifts, systematic shielding errors are canceled out, internally validating the assignment[7].

  • Sample Preparation: Dissolve 5.0 mg of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol in 0.5 mL of anhydrous pyridine- d5​ in two separate NMR tubes (Tube A and Tube B). Causality: Pyridine- d5​ acts as both the solvent and an acid scavenger, neutralizing the HCl byproduct to prevent amine protonation and drive the nucleophilic acyl substitution to completion.

  • Derivatization:

    • To Tube A, add 3.0 equivalents of (R)-MTPA-Cl (yields the (S)-MTPA derivative).

    • To Tube B, add 3.0 equivalents of (S)-MTPA-Cl (yields the (R)-MTPA derivative).

    • Incubate at room temperature for 4 hours.

  • Reaction Monitoring: Acquire a rapid 19 F NMR spectrum. The disappearance of the acid chloride peak (~ +135 ppm) and the appearance of distinct amide/ester CF 3​ peaks (~ -70 ppm) confirms reaction completion[7].

  • Data Acquisition & Analysis: Acquire high-resolution 1 H, 19 F, and 2D NMR (COSY, HSQC) spectra. Assign the C1 methylene protons and the C2 methine proton. Calculate the ΔδSR values. A positive ΔδSR for the C1 protons and a negative ΔδSR for the aryl protons confirms the (R)-configuration[6].

Method 2: Vibrational Circular Dichroism (VCD) & DFT

Causality & Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions[2]. Because the VCD spectrum is highly sensitive to the 3D spatial arrangement of all atoms, comparing the experimental spectrum against Density Functional Theory (DFT) computed spectra provides a non-destructive, solution-state confirmation of absolute configuration[3].

VCDWorkflow Start Experimental VCD/IR Acquisition Compare Compare Experimental vs. Theoretical Spectra Start->Compare ConfSearch Conformational Search (Molecular Mechanics) DFTOpt DFT Geometry Optimization (B3LYP/6-311+G**) ConfSearch->DFTOpt FreqCalc Frequency & VCD Calculation (Magnetic Dipole Moments) DFTOpt->FreqCalc Boltzmann Boltzmann Weighting of Conformers FreqCalc->Boltzmann Boltzmann->Compare

Caption: Computational and experimental workflow for VCD-based absolute configuration determination.

Self-Validating Protocol

System Validation: The protocol utilizes the Enantiomeric Similarity Index (ESI). A high-confidence match (>95%) for the (R)-model coupled with an equally strong negative correlation for the (S)-model mathematically proves the configuration and rules out computational artifacts[3].

  • Spectral Acquisition: Dissolve 15 mg of the compound in 200 μ L of CDCl 3​ . Record IR and VCD spectra using a VCD spectrometer equipped with a Photoelastic Modulator (PEM) at 4 cm −1 resolution. Accumulate scans for 6 hours to ensure a high signal-to-noise ratio in the critical 1000–1600 cm −1 fingerprint region.

  • Conformational Search: Perform a conformational search on the (R)-enantiomer using Molecular Mechanics (e.g., MMFF94 force field) to identify all conformers within a 5 kcal/mol energy window.

  • DFT Optimization: Optimize the geometry of the identified conformers using DFT at the B3LYP/6-311+G(d,p) level. Causality: The 6-311+G(d,p) basis set includes diffuse functions (+), which are mandatory for accurately modeling the electron density of the highly electronegative fluorine, oxygen, and nitro groups.

  • Spectral Comparison: Calculate the theoretical VCD spectra, apply Boltzmann weighting based on relative free energies, and overlay the theoretical spectrum with the experimental data.

Method 3: Single-Crystal X-Ray Diffraction (SCXRD)

Causality & Mechanism

SCXRD is the definitive, non-empirical method for AC determination[1]. Because the molecule lacks heavy atoms (like Br or I), standard Molybdenum (Mo K α ) radiation is insufficient. Instead, Copper (Cu K α ) radiation is utilized, as its longer wavelength ( λ≈1.54 Å) interacts more strongly with the core electrons of oxygen and fluorine, maximizing anomalous dispersion (Bijvoet differences)[8]. To guarantee absolute certainty, co-crystallization with a chiral resolving agent provides a known internal reference.

Self-Validating Protocol

System Validation: The refinement of the Flack parameter ( x ) serves as the internal control. A value of x=0.00±0.04 confirms the correct absolute configuration. An estimated standard deviation (esd) > 0.1 invalidates the measurement, automatically triggering the chiral salt contingency[1].

  • Chiral Salt Formation: Dissolve equimolar amounts of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol and (1S)-(+)-10-camphorsulfonic acid in hot ethanol. Causality: The known (1S) configuration of the acid acts as an internal stereochemical anchor, allowing the relative configuration of the amino alcohol to be determined with absolute certainty, bypassing the reliance on anomalous dispersion alone.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by vapor diffusion with hexanes over 3–5 days to yield high-quality single crystals.

  • Diffraction & Acquisition: Mount a suitable crystal on a diffractometer equipped with a Cu K α microfocus source. Collect data at 100 K to minimize thermal motion and maximize high-angle diffraction intensity.

  • Structure Refinement: Solve the structure using direct methods and refine against F 2 . Verify that the internal reference (camphorsulfonate) matches its known (1S) configuration, thereby confirming the C2 position of the amino alcohol as (R).

References

  • Source: scispace.
  • Source: encyclopedia.
  • Source: acs.
  • Source: researchgate.
  • Source: nih.
  • Source: researchgate.
  • Source: frontiersin.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal of (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol

Target Audience: Analytical Chemists, Process Engineers, and EHS Professionals. The management of chiral pharmaceutical intermediates like (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol requires rigorous environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and EHS Professionals.

The management of chiral pharmaceutical intermediates like (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol requires rigorous environmental health and safety (EHS) oversight. This compound combines three highly reactive functional groups: a primary amino alcohol, a fluorinated aromatic ring, and a nitroaromatic moiety. This guide provides a self-validating, step-by-step protocol for the safe segregation, containerization, and disposal of this chemical, ensuring compliance with Resource Conservation and Recovery Act (RCRA) standards.

Hazard Profiling & Mechanistic Causality

To safely dispose of a chemical, one must first understand the mechanistic rationale behind its hazards. Treating this compound as generic organic waste can lead to thermal runaway, toxic exposure, or environmental contamination[1].

Quantitative & Mechanistic Hazard Data
Functional GroupHazard ImplicationMechanistic Rationale
Nitroaromatic Ring High Toxicity / Environmental PersistenceNitro groups undergo enzymatic reduction in vivo to toxic hydroxylamines and nitroso intermediates, causing severe oxidative stress. In the environment, they are highly recalcitrant pollutants[2].
Fluorine Substituent Corrosive Gas Generation (HF)Thermal degradation during standard incineration breaks the strong C-F bond, generating highly corrosive hydrogen fluoride (HF) gas. This requires specialized incineration facilities equipped with alkaline scrubbers.
Amino Alcohol Moiety Chemical Reactivity / CorrosivityThe primary amine acts as a nucleophile and weak base. It is capable of highly exothermic reactions if inadvertently mixed with acid chlorides, acid anhydrides, or strong oxidizing agents in a waste carboy[3].

Self-Validating Disposal Protocol

The following methodology ensures that every action is verified before proceeding to the next step, creating a closed-loop safety system.

Phase 1: Waste Segregation and Compatibility Verification
  • Action: Isolate all waste containing (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol (including pure API, mother liquors, and contaminated PPE) from incompatible streams.

  • Mechanistic Rationale: The nitro group is susceptible to rapid, exothermic reduction. Mixing this compound with reducing agents (e.g., sodium borohydride) or concentrated mineral acids risks thermal runaway and potential deflagration[1].

  • Validation Check: Before addition, inspect the waste manifest of the destination carboy. If the carboy contains any strong acids, bases, or reducing agents, DO NOT add this compound. Segregate strictly into a designated "Halogenated Organic Waste" stream.

Phase 2: Primary Containerization
  • Action: Transfer the waste into a chemically compatible, sealable container. High-density polyethylene (HDPE) or PTFE-lined amber glass is required.

  • Mechanistic Rationale: HDPE and PTFE provide exceptional chemical resistance against the basicity of the amino alcohol, preventing container degradation and leaching[4].

  • Validation Check: Once sealed, invert the container for 5 seconds over a secondary containment tray. Verify that the PTFE-lined cap maintains a complete vapor-tight and liquid-tight seal.

Phase 3: Satellite Accumulation and RCRA Labeling
  • Action: Affix a standardized hazardous waste label. Explicitly mark the hazards: "Toxic", "Halogenated", and "Nitroaromatic". Store the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment[5].

  • Mechanistic Rationale: Explicit labeling ensures the downstream waste management contractor routes the chemical to a high-temperature incinerator equipped with acid-gas scrubbers, which are strictly required for neutralizing the fluorine atom.

  • Validation Check: Ensure the total waste volume in the SAA does not exceed the regulatory limit (typically 55 gallons) and that the container remains tightly closed at all times except when actively receiving waste[4].

Phase 4: Decontamination of Empty Vessels
  • Action: Triple-rinse original source containers with a compatible organic solvent (e.g., ethanol or methanol) before disposing of the glass. Collect all rinsate as hazardous liquid waste.

  • Mechanistic Rationale: Trivial amounts of nitroaromatics left in ambient conditions can crystallize, posing severe dermal and inhalation risks to laboratory and sanitation personnel. Triple-rinsing ensures the concentration drops below regulatory threshold limits[4].

  • Validation Check: Visually inspect the rinsed glassware under bright, direct lighting to confirm the absolute absence of yellow/orange crystalline residue (characteristic of nitroaromatic compounds) before classifying the glass as non-hazardous solid waste.

Emergency Spill Response Workflow

In the event of an accidental release, follow this procedural workflow to mitigate exposure:

  • Evacuate and Ventilate: Isolate the spill area. If the spill occurs within a chemical fume hood, immediately lower the sash to maximize exhaust velocity.

  • PPE Donning: Equip chemically resistant nitrile gloves (double-gloving is highly recommended due to the penetrative nature of fluorinated organics), chemical safety goggles, and a laboratory coat[3].

  • Inert Containment: Surround and cover the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth).

    • Mechanistic Rationale: Combustible absorbents (like paper towels) must be avoided. Nitroaromatics can lower the ignition threshold of combustible materials, especially if the compound is dissolved in a flammable solvent.

  • Mechanical Collection: Sweep the absorbed mixture using a non-sparking tool and place it directly into a solid hazardous waste container.

  • Surface Decontamination: Wash the affected surface with a mild detergent solution, followed by a water wipe-down. Collect all liquid runoff into the halogenated hazardous waste stream.

Disposal Workflow Visualization

G Start Waste Generation: (R)-2-Amino-2-(2-fluoro-4-nitrophenyl)ethan-1-ol Segregation Hazard Segregation Isolate from Acids & Reducers Start->Segregation Solid Solid Waste (Contaminated PPE, Powders) Segregation->Solid Solid Liquid Liquid Waste (Reaction Liquors, Rinsate) Segregation->Liquid Dissolved Container HDPE / PTFE-Lined Glass (Secondary Containment) Solid->Container Liquid->Container Labeling RCRA Labeling 'Halogenated Nitroaromatic' Container->Labeling Disposal Licensed High-Temp Incineration (Alkaline Scrubber for HF) Labeling->Disposal

Fig 1: Logical workflow for the segregation, containerization, and disposal of fluoronitrophenyl waste.

Sources

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